Piperaquine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRHFBCYFMIWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193825 | |
| Record name | Piperaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4085-31-8 | |
| Record name | Quinoline, 4,4′-(1,3-propanediyldi-4,1-piperazinediyl)bis[7-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4085-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperaquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004085318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperaquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piperaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERAQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0HV2Q956Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Piperaquine Against Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the antimalarial activity of piperaquine against Plasmodium falciparum. It details the drug's primary mode of action, the development of resistance, and the experimental methodologies used to elucidate these processes.
Executive Summary
This compound, a bisquinoline antimalarial agent, is a critical component of artemisinin-based combination therapies (ACTs) for the treatment of uncomplicated P. falciparum malaria.[1][2] Its primary mechanism of action is analogous to that of chloroquine (B1663885), involving the disruption of heme detoxification within the parasite's digestive vacuole.[3][4] As a lipophilic weak base, this compound accumulates to high concentrations in this acidic organelle, where it inhibits the biocrystallization of toxic heme into inert hemozoin.[2][5] The resulting buildup of free heme is cytotoxic to the parasite, leading to its death.[6] Resistance to this compound is an emerging threat, primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) and amplification of the plasmepsin II and III genes.[7][8]
Core Mechanism of Action
The intraerythrocytic stages of P. falciparum digest large amounts of host cell hemoglobin within a specialized acidic organelle known as the digestive vacuole (DV).[9][10] This process releases amino acids for parasite growth and produces a toxic byproduct, ferriprotoporphyrin IX (heme).[6] To protect itself, the parasite detoxifies heme by converting it into a crystalline, insoluble polymer called hemozoin.[4][6]
This compound's antimalarial activity is centered on the disruption of this vital detoxification pathway.[1][3] The drug, being a weak base, readily traverses the parasite and red blood cell membranes and becomes protonated and trapped within the acidic environment of the DV, a phenomenon known as "weak-base trapping".[5][11]
Once concentrated in the DV, this compound is thought to bind to heme, preventing its incorporation into the growing hemozoin crystal.[6][7] This inhibition leads to the accumulation of soluble, toxic heme, which can damage parasite membranes through oxidative stress and inhibit the activity of various enzymes, ultimately leading to parasite death.[11][12]
Figure 1: Proposed Mechanism of this compound Action
Mechanisms of Resistance
The clinical efficacy of this compound is threatened by the emergence and spread of resistant P. falciparum strains, particularly in Southeast Asia.[7][13] The primary mechanisms of resistance involve alterations that reduce the intracellular concentration of the drug at its site of action.
Role of PfCRT Mutations
Mutations in the P. falciparum chloroquine resistance transporter (PfCRT), a protein located on the DV membrane, are the main drivers of high-level this compound resistance.[3][7] While different mutations are associated with chloroquine and this compound resistance, they both function by enhancing the efflux of the drug from the DV, thereby reducing its concentration and allowing hemozoin formation to proceed.[5][13]
Figure 2: PfCRT-Mediated this compound Resistance
Plasmepsin II and III Amplification
Increased copy numbers of the plasmepsin II and III genes, which encode aspartic proteases involved in hemoglobin digestion in the DV, have also been associated with this compound resistance.[2][8] The precise mechanism by which this amplification confers resistance is still under investigation, but it is hypothesized to be related to alterations in hemoglobin catabolism or DV homeostasis.[7][11][14]
Quantitative Data Summary
The in vitro susceptibility of P. falciparum to this compound is typically quantified by the 50% inhibitory concentration (IC50). These values can vary significantly depending on the parasite strain and the assay methodology used.
| Parameter | This compound-Sensitive Strains | This compound-Resistant Strains | Reference |
| IC50 (nM) | 35.4 - 76.7 | 103.5 - 175.0 | [15] |
| Parasite Survival Assay (%) | <10% | >10% | [7][16] |
| Cellular Accumulation Ratio | Higher | Lower (modestly) | [7] |
Experimental Protocols
In Vitro Drug Susceptibility Assay ([3H]Hypoxanthine Incorporation Method)
This assay is a common method for determining the IC50 of antimalarial drugs.[17]
Principle: The assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at a specified parasitemia and hematocrit.
-
Drug Dilution: A serial dilution of this compound is prepared in culture medium.
-
Drug Exposure: Parasite cultures are exposed to the various drug concentrations in a 96-well plate and incubated under standard conditions (37°C, 5% CO2, 5% O2).
-
Radiolabeling: After 48 hours of incubation, [3H]hypoxanthine is added to each well.
-
Incubation: The plates are incubated for an additional 24 hours to allow for the incorporation of the radiolabel.
-
Harvesting and Scintillation Counting: The cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Figure 3: Workflow for In Vitro Drug Susceptibility Assay
Heme Fractionation Assay
This assay is used to quantify the different species of heme within the parasite, providing insight into the drug's effect on heme detoxification.[7][11]
Principle: The assay separates and quantifies free heme, hemozoin, and hemoglobin based on their differential solubility.
Methodology:
-
Drug Treatment: Synchronized trophozoite-stage parasites are treated with this compound for a defined period.
-
Cell Lysis: The infected red blood cells are lysed to release the parasites.
-
Fractionation: The parasite pellet is subjected to a series of extraction steps to separate the different heme species.
-
Quantification: The amount of heme in each fraction is determined spectrophotometrically.
Conclusion
This compound remains a vital antimalarial drug, but its effectiveness is challenged by the rise of resistance. A thorough understanding of its mechanism of action and the molecular basis of resistance is crucial for the development of strategies to prolong its therapeutic lifespan and to design novel antimalarials that can overcome existing resistance mechanisms. The continued surveillance of this compound resistance using the described molecular and in vitro methods is essential for effective malaria control and elimination efforts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dihydroartemisinin–this compound Combination in the Treatment of Uncomplicated Plasmodium falciparum Malaria: Update on Clinical Failures in Africa and Tools for Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 5. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dia.malariaworld.org [dia.malariaworld.org]
- 9. Frontiers | Methods Used to Investigate the Plasmodium falciparum Digestive Vacuole [frontiersin.org]
- 10. Methods Used to Investigate the Plasmodium falciparum Digestive Vacuole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evidence for the early emergence of this compound-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multinormal in vitro distribution of Plasmodium falciparum susceptibility to this compound and pyronaridine | springermedizin.de [springermedizin.de]
- 16. Impact of this compound resistance in Plasmodium falciparum on malaria treatment effectiveness in The Guianas: a descriptive epidemiological study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Incomplete Plasmodium falciparum growth inhibition following this compound treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
Piperaquine: A Technical Guide to its Chemical Structure, Synthesis, and Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperaquine is a bisquinoline antimalarial agent that has seen a resurgence in use as a partner drug in artemisinin-based combination therapies (ACTs), particularly in combination with dihydroartemisinin.[1][2] First synthesized in the 1960s, it was widely used in China for malaria prophylaxis and treatment.[3] This technical guide provides an in-depth overview of this compound's chemical structure, detailed synthesis pathways with experimental protocols, and a review of its mechanism of action and metabolic pathways.
Chemical Structure
This compound is chemically known as 1,3-bis[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propane.[1][4] It is a symmetric molecule consisting of two 7-chloroquinoline (B30040) rings linked through a piperazine (B1678402) and a propane (B168953) bridge.
Chemical Formula: C₂₉H₃₂Cl₂N₆[4]
Molecular Weight: 535.52 g/mol [4]
IUPAC Name: 7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline
Synthesis Pathways
The synthesis of this compound is typically achieved through a convergent synthesis approach. The key intermediate, 7-chloro-4-(piperazin-1-yl)quinoline, is first synthesized and then coupled with a propane linker. Several methods have been reported, with variations in solvents, catalysts, and reaction conditions affecting the overall yield and purity.
Synthesis of the Key Intermediate: 7-chloro-4-(piperazin-1-yl)quinoline
The primary method for synthesizing this intermediate involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline (B193633) with piperazine.[4]
Reaction Scheme:
| Protocol | Starting Materials | Solvents/Reagents | Reaction Conditions | Time | Yield (%) | Reference |
| Method A | 4,7-dichloroquinoline, Piperazine (5 equiv.) | Methanol (B129727) | Reflux | 5 h | 80 | [4] |
| Method B | 4,7-dichloroquinoline, Piperazine (3 equiv.) | Isopropanol, Ethyl acetate (B1210297) | Gentle reflux, then room temperature stirring | 4 h reflux, 14 h stirring | Not Specified | [5] |
| Method C | 4,7-dichloroquinoline (50 kg), Piperazine (54 kg) | Methanol (150 L) | Reflux, then cooling to room temperature | 8 h | 86 (calculated on dry material) | [6][7] |
| Method D | 4,7-dichloroquinoline, Anhydrous piperazine | No solvent (neat) | 90-150 °C | 1-4 h | up to 98 | [8] |
Detailed Experimental Protocol (Method C): [6][7]
-
An anhydrous solution of piperazine (54 kg) in 150 L of methanol is stirred until a clear solution is obtained.
-
4,7-dichloroquinoline (50 kg) is then slowly added to the solution.
-
The mixture is heated to reflux for 8 hours.
-
After reflux, the reaction mixture is cooled to room temperature.
-
The resulting suspension is filtered, and the solvent is removed under reduced pressure.
-
The obtained oil is washed with water (150 L) until a solid precipitate forms.
-
The precipitate is filtered and washed with water to yield crystalline 7-chloro-4-(piperazin-1-yl)-quinoline.
Characterization Data for 7-chloro-4-(piperazin-1-yl)-quinoline:
-
¹H NMR (200 MHz, CDCl₃), δ: 1.92 (bs, 1H); 3.16 (s, 8H); 6.81 (d, J=5.1 Hz, 1H); 7.40 (dd, J=2.2 Hz, J=9.0 Hz, 1H); 7.94 (d, J=9.0 Hz, 1H); 8.02 (d, J=2.2 Hz, 1H); 8.58 (d, J=5.1 Hz, 1H).[7][9]
Final Synthesis of this compound
The final step in the synthesis of this compound involves the coupling of two molecules of the key intermediate, 7-chloro-4-(piperazin-1-yl)quinoline, with a three-carbon linker, typically 1,3-dibromopropane (B121459) or a similar reagent.
Reaction Scheme:
A notable advancement is the development of a "green" chemical synthesis of this compound that achieves a high overall yield of 92-93%.[10][11] This process is robust, provides a very pure this compound tetraphosphate (B8577671) salt (>99.5%), and utilizes modest amounts of 2-propanol and ethyl acetate as the only organic materials not incorporated into the final product.[10][11] A key advantage of this method is the avoidance of a toxic impurity, 1-[(5-chloroquinolin-4)-piperazinyl]-3-[(7-chloroquinolin-4)-piperazinyl]propane, which can form from contamination of 4,7-dichloroquinoline with 4,5-dichloroquinoline.[10]
Mechanism of Action: Inhibition of Heme Detoxification
The precise mechanism of action of this compound is not fully elucidated but is believed to be similar to that of chloroquine.[3][12][13] It is thought to interfere with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole.[1][3] Normally, the parasite polymerizes toxic heme into an inert crystalline form called hemozoin.[3] this compound is proposed to inhibit this polymerization process, leading to an accumulation of toxic free heme, which ultimately results in the death of the parasite.[3]
Metabolic Pathways
This compound undergoes metabolism in the liver, primarily through the action of cytochrome P450 enzymes.[3] Several metabolites have been identified in human and rat samples. The main metabolic pathways are N-oxidation and N-dealkylation.[14] Six metabolites, designated M1 through M6, have been identified. M1 to M4 are major metabolites resulting from N-oxidation and/or carboxylation, while M5 and M6 are formed via N-dealkylation.
It is noteworthy that some of the metabolites of this compound, such as the N-oxide metabolites (M1 and M2), also exhibit antiplasmodial activity.[15]
Conclusion
This compound remains a critical component in the global fight against malaria. Understanding its chemical properties, efficient synthesis routes, and biological mechanisms is paramount for its continued effective use and for the development of future antimalarial therapies. The development of greener synthesis pathways represents a significant step forward in making this vital medication more accessible and environmentally sustainable. Further research into its precise molecular interactions within the parasite could unveil new targets for next-generation antimalarial drugs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN109970639A - The method of this compound intermediate is synthesized in a kind of continuous current micro-reactor - Google Patents [patents.google.com]
- 3. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Process for the Synthesis of 7-Chloro-4-(piperazin-1-yl)-quinoline - Eureka | Patsnap [eureka.patsnap.com]
- 7. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]
- 8. CN103360309A - Synthetic method for this compound phosphate intermediate 7-chloro-4-(1-piperazino)quinoline - Google Patents [patents.google.com]
- 9. CN103596927A - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] An Efficient, Green Chemical Synthesis of the Malaria Drug, this compound | Semantic Scholar [semanticscholar.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. This compound | C29H32Cl2N6 | CID 122262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism of this compound to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Resurgence of a Bisquinoline: A Technical History of Piperaquine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperaquine, a bisquinoline antimalarial, has undergone a remarkable journey from its initial discovery and widespread use to near-obsolescence and its subsequent revival as a cornerstone of modern artemisinin-based combination therapies (ACTs). This technical guide provides a comprehensive overview of the discovery and historical development of this compound, its mechanism of action, the evolution of parasitic resistance, and key experimental methodologies that have been pivotal in its characterization. Quantitative data are presented in structured tables for comparative analysis, and critical pathways and workflows are visualized to facilitate a deeper understanding of this crucial antimalarial agent.
Discovery and Historical Development
The history of this compound can be divided into three distinct phases: its initial development and use as a monotherapy, its decline due to the emergence of resistance, and its successful re-introduction as a partner drug in ACTs.
1.1. Initial Synthesis and Early Use (1960s-1980s)
This compound was first synthesized in the 1960s independently by the Shanghai Pharmaceutical Industry Research Institute in China and Rhône-Poulenc in France.[1] Developed as an alternative to chloroquine, which was facing growing resistance from Plasmodium falciparum, this compound became a primary antimalarial in China's National Malaria Control Programme in the 1970s and 1980s.[1][2] It was used extensively for both prophylaxis and treatment, demonstrating high efficacy against both P. falciparum and P. vivax malaria.[3]
1.2. Decline in Use and Emergence of Resistance (1980s-1990s)
The widespread use of this compound as a monotherapy inevitably led to the selection of resistant P. falciparum strains, and by the late 1980s, its efficacy had significantly diminished.[1][4] This, coupled with the advent of the highly potent artemisinin (B1665778) derivatives, led to a sharp decline in the use of this compound.[4]
1.3. Re-emergence as a Partner Drug in ACTs (1990s-Present)
The 1990s saw a paradigm shift in malaria treatment with the World Health Organization (WHO) endorsing the use of ACTs to combat widespread drug resistance. Chinese scientists "rediscovered" this compound as an ideal partner for the short-acting artemisinins.[3][5] Its slow absorption and exceptionally long elimination half-life provided a long period of post-treatment prophylaxis, effectively clearing residual parasites and preventing recrudescence.[2][6] The fixed-dose combination of dihydroartemisinin-piperaquine (DHA-PQP) has since become one of the most widely used and effective ACTs globally, recommended by the WHO for the treatment of uncomplicated malaria.[2][6]
Mechanism of Action
This compound is a bisquinoline, structurally similar to chloroquine, and its primary mechanism of action is believed to be the inhibition of hemozoin formation in the parasite's digestive vacuole.[7][8]
-
Heme Detoxification: As the malaria parasite digests hemoglobin in the host's red blood cells, it releases large quantities of toxic free heme.
-
Inhibition of Hemozoin Formation: To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin. This compound is thought to accumulate in the acidic digestive vacuole and interfere with this polymerization process.
-
Parasite Death: The accumulation of toxic free heme leads to oxidative stress and damage to parasitic membranes and proteins, ultimately resulting in parasite death.[8][9]
References
- 1. This compound Survival Assays (PSA) to evaluate the in-vitro and ex-vivo susceptibility of Plasmodium falciparum to this compound | Infectious Diseases Data Observatory [iddo.org]
- 2. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel this compound in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. CN101440063A - Preparation of piperaquini phosphatis - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. A Randomised Controlled Trial to Assess the Efficacy of Dihydroartemisinin-Piperaquine for the Treatment of Uncomplicated Falciparum Malaria in Peru | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Incomplete Plasmodium falciparum growth inhibition following this compound treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay [frontiersin.org]
In Vitro Efficacy of Piperaquine Against Chloroquine-Resistant Malaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of piperaquine, a bisquinoline antimalarial, against chloroquine-resistant Plasmodium falciparum. The emergence and spread of chloroquine (B1663885) resistance have necessitated the development and evaluation of alternative therapies. This compound, often used in combination with dihydroartemisinin, has demonstrated significant efficacy in regions with high levels of chloroquine resistance. This document synthesizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a critical resource for the scientific community.
Quantitative Data Summary
The in vitro susceptibility of P. falciparum to this compound and chloroquine is typically determined by measuring the 50% inhibitory concentration (IC50), the drug concentration at which parasite growth is inhibited by 50%. The following tables summarize IC50 data from various studies, highlighting the potent activity of this compound against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) parasite strains.
Table 1: In Vitro Activity of this compound and Chloroquine against P. falciparum Field Isolates
| Region | Parasite Type | No. of Isolates | This compound Geometric Mean IC50 (nM) (Range) | Chloroquine Geometric Mean IC50 (nM) (Range) | Reference |
| Cameroon | CQS | 34 | 35.5 | 41.6 (14.0 - 98.8) | [1] |
| Cameroon | CQR | 69 | 40.7 | 201 (101 - 466) | [1] |
| Cameroon | All | 103 | 38.9 (7.76 - 78.3) | - | [2][3] |
| Imported Malaria (France) | CQS (pfcrt K76) | 125 | 74.0 | 31.3 | [4][5] |
| Imported Malaria (France) | CQR (pfcrt 76T) | 155 | 87.7 | 184.5 | [4][5] |
| Imported Malaria (France) | All | 280 | 81.3 (9.8 - 217.3) | 83.6 (5.0 - 1918) | [4][5] |
| Kenya | CQR (pfcrt-76 mutant) | 39 | 38 | - | [6] |
| Kenya | CQS (pfcrt-76 wild-type) | 23 | 35 | - | [6] |
| China-Myanmar Border | All | 120 | 5.6 (4.1 - 7.1) | - | [7] |
Table 2: In Vitro Activity of this compound against Laboratory Strains of P. falciparum
| Strain | Chloroquine Susceptibility | This compound IC50 (nM) | Chloroquine IC50 (nM) | Reference |
| D-6/Sierra Leone | Sensitive | 8.3 | - | [2] |
| W-2/Indochina | Resistant | 16 | - | [2] |
| V1S | Multidrug-resistant | 42 ± 10 | 158 ± 75 | [6] |
| 3D7 | Sensitive | 27 ± 17 | 6.5 ± 2.3 | [6] |
Experimental Protocols
The determination of in vitro antimalarial drug susceptibility is crucial for monitoring drug resistance and for the discovery of new therapeutic agents. The most common method cited in the literature is the isotopic microtest, which measures the inhibition of [3H]-hypoxanthine incorporation by the parasite.
Protocol: In Vitro Antimalarial Drug Susceptibility Testing using the [3H]-Hypoxanthine Uptake Inhibition Assay
This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.
1. Parasite Culture and Synchronization:
-
P. falciparum parasites are cultured in vitro in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum or Albumax, and maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite cultures are synchronized to the ring stage, the earliest stage of the intraerythrocytic cycle, to ensure a homogenous starting population for the assay. Synchronization can be achieved by methods such as sorbitol treatment, which selectively lyses mature parasite stages, or Percoll density gradient centrifugation.
2. Preparation of Drug-Coated Plates:
-
A 96-well microtiter plate is pre-dosed with serial dilutions of the antimalarial drugs to be tested. A drug-free well serves as a control for normal parasite growth.
3. Drug Susceptibility Assay:
-
Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 1.5-2.5%.
-
200 µL of the parasite suspension is added to each well of the drug-coated plate.
-
The plate is incubated for 24-42 hours under the same conditions as the parasite culture.
-
Following the initial incubation, 0.5 µCi of [3H]-hypoxanthine is added to each well. Hypoxanthine is a purine (B94841) precursor that is actively incorporated by the parasites for nucleic acid synthesis.
-
The plate is incubated for an additional 18-24 hours.
4. Harvesting and Measurement:
-
The assay is terminated by freezing the plate at -20°C to lyse the cells.
-
The contents of each well are harvested onto a glass-fiber filter mat using a cell harvester.
-
The filter mat is dried, and the incorporated radioactivity is measured using a liquid scintillation counter.
5. Data Analysis:
-
The counts per minute (CPM) are plotted against the drug concentration.
-
The IC50 value is determined by a nonlinear regression analysis of the dose-response curve.
Visualizations
Signaling Pathways and Mechanisms of Action
The mechanism of action of this compound is believed to be similar to that of chloroquine, involving the inhibition of hemozoin formation in the parasite's digestive vacuole. Chloroquine resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which expels the drug from the digestive vacuole. While some cross-resistance has been suggested, this compound generally retains its activity against chloroquine-resistant strains, potentially due to its larger molecular size, which may hinder its transport by the mutated PfCRT.[8]
Caption: Mechanism of 4-aminoquinoline (B48711) action and resistance.
Experimental Workflow
The following diagram illustrates the key steps involved in the in vitro drug sensitivity assay described in the protocol section.
Caption: Workflow of the [3H]-hypoxanthine uptake inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 3. iddo.org [iddo.org]
- 4. iddo.org [iddo.org]
- 5. Estimation of Plasmodium falciparum drug susceptibility by the 3H-hypoxanthine uptake inhibition assay | Infectious Diseases Data Observatory [iddo.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
Piperaquine's Dance with Other Antimalarials: An In-depth Technical Guide to Drug-Drug Interactions
For Immediate Release
[CITY, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the complex drug-drug interaction profile of the antimalarial agent piperaquine when co-administered with other malaria treatments. The guide provides a critical resource for optimizing combination therapies and ensuring patient safety, particularly in the context of emerging drug resistance.
This compound, a bisquinoline antimalarial, is a vital component of artemisinin-based combination therapies (ACTs), the cornerstone of modern malaria treatment.[1] However, its long half-life and metabolic pathway through the cytochrome P450 system create a potential for significant interactions with other drugs, including fellow antimalarials. This guide synthesizes current in vitro, in vivo, and clinical data to present a clear picture of these interactions.
Key Interactions and Mechanisms
The guide meticulously details this compound's interactions with a range of other antimalarial drugs, highlighting both pharmacokinetic and pharmacodynamic effects.
Dihydroartemisinin (B1670584) (DHA): As the most common partner drug for this compound, the interaction between the two is of paramount importance. In vitro studies have generally shown either no significant interaction or a mildly antagonistic effect when combined.[2][3][4] One study observed a modest increase in the area under the curve (AUC) and maximum concentration (Cmax) of a novel trioxolane, OZ439, when co-administered with this compound, suggesting a potential for this compound to influence the pharmacokinetics of its partner drugs.[5]
Mefloquine (B1676156): The combination of this compound and mefloquine has been explored as a potential triple ACT. In vitro studies have indicated an antagonistic interaction between the two compounds.[2][6] However, a clinical study in healthy adults found that the co-administration of mefloquine with dihydroartemisinin-piperaquine did not significantly alter the pharmacokinetic properties of this compound.[7][8] Interestingly, this study did observe a significant reduction in the exposure to dihydroartemisinin.[7][8]
Primaquine (B1584692): Essential for the radical cure of Plasmodium vivax and P. ovale malaria, primaquine's interaction with this compound is clinically significant.[9] Studies have shown that co-administration of dihydroartemisinin-piperaquine significantly increases plasma primaquine levels.[9][10] This interaction is thought to be beneficial, potentially enhancing the radical curative effect.[10] Importantly, the pharmacokinetics of dihydroartemisinin and this compound were not significantly affected by primaquine co-administration.[9][10]
Chloroquine and Amodiaquine (B18356): In vitro investigations of combinations of dihydroartemisinin with this compound, chloroquine, and amodiaquine have demonstrated interactions that are generally indifferent, with a tendency towards antagonism.[3][11]
Pyronaridine (B1678541): A phase I trial co-administering pyronaridine and this compound observed an increase in the exposure of both drugs, though with considerable variability among individuals.[12][13]
Sulfadoxine-Pyrimethamine (B1208122): A study in pregnant women receiving intermittent preventive treatment showed that co-administration of dihydroartemisinin-piperaquine with sulfadoxine-pyrimethamine was associated with lower concentrations of both sulfadoxine (B1681781) and pyrimethamine.[14] A 19% reduction in the AUC of this compound was also noted.[14]
Pharmacokinetic Profile and Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[15][16][17] This is a critical consideration for potential drug-drug interactions, as many other drugs are also substrates, inhibitors, or inducers of this enzyme. This compound itself has been shown to be a reversible and time-dependent inhibitor of CYP3A4.[18] One of its metabolites, M2, is a highly potent reversible inhibitor of CYP3A4.[18]
The drug is slowly absorbed, with food, particularly high-fat meals, significantly increasing its bioavailability.[19][20] It has a very large apparent volume of distribution and a long terminal elimination half-life, ranging from approximately 20 to 30 days in adults.[21]
Quantitative Data Summary
The following tables summarize the key quantitative data on the pharmacokinetic interactions between this compound and other antimalarials.
Table 1: Effect of Co-administered Antimalarials on this compound Pharmacokinetics
| Co-administered Drug | Study Population | Key Findings on this compound PK | Reference |
| Mefloquine | Healthy Thai Adults | No significant effect on Cmax, AUC, or Tmax. | [7] |
| Primaquine | Healthy Thai Adults | No statistically significant differences in pharmacokinetics. | [9][10] |
| Pyronaridine | Healthy Adults of Sub-Saharan Origin | Increased exposure observed. | [12][13] |
| Sulfadoxine-Pyrimethamine | Pregnant Ugandan Women | 19% reduction in AUC. | [14] |
Table 2: Effect of this compound on Co-administered Antimalarials' Pharmacokinetics
| Co-administered Drug | Study Population | Key Findings on Co-administered Drug PK | Reference |
| Dihydroartemisinin | Healthy Thai Adults (with Mefloquine) | Significant reduction in AUC (-22.6%) and Cmax (-29.0%). | [7] |
| Primaquine | Healthy Thai Adults | Significant increase in Cmax (148%), AUC0–last (129%), and AUC0–∞ (128%). | [9] |
| Sulfadoxine | Pregnant Ugandan Women | Lower maximal concentrations (25%), AUC (25%), and day 23 concentrations (27%). | [14] |
| Pyrimethamine | Pregnant Ugandan Women | Lower maximal concentrations (26%), AUC (34%), and day 23 concentrations (32%). | [14] |
| Pyronaridine | Healthy Adults of Sub-Saharan Origin | Increased exposure observed. | [12][13] |
Cardiovascular Safety Profile: QT Prolongation
A significant safety consideration with this compound is its potential to prolong the QTc interval in a concentration-dependent manner.[5][22][23] This effect has been well-documented and necessitates caution when co-administering this compound with other drugs known to affect the QT interval.[24] Despite this, large clinical trials have not reported an increased risk of sudden unexplained death associated with dihydroartemisinin-piperaquine use.[7]
Experimental Protocols
This guide provides detailed methodologies for key experiments cited, enabling researchers to replicate and build upon existing findings.
In Vitro Interaction Studies
-
Parasite Strains: Studies typically utilize both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of Plasmodium falciparum.[2]
-
Drug Interaction Assessment: Isobolographic analysis is a common method to assess drug interactions.[2] The fractional inhibitory concentration (FIC) is calculated for each drug alone and in combination to determine if the interaction is synergistic, additive, indifferent, or antagonistic.[3]
-
Culture Conditions: Parasites are cultured in RPMI 1640 medium supplemented with human serum and red blood cells under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Data Analysis: The sum of the FICs (ΣFIC) is used to classify the interaction. A ΣFIC of <1 indicates synergy, ΣFIC = 1 indicates an additive effect, and ΣFIC > 1 indicates antagonism.
Clinical Pharmacokinetic Studies
-
Study Design: Randomized, open-label, sequential, or crossover study designs are frequently employed.[7][10]
-
Subjects: Studies are often conducted in healthy adult volunteers to minimize confounding factors.[7][10]
-
Drug Administration and Sampling: Following drug administration, serial blood samples are collected over a predefined period. Plasma concentrations of the parent drugs and their metabolites are then measured using validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[7][10]
Visualizing the Interactions
To further elucidate the complex relationships, the following diagrams illustrate key pathways and experimental workflows.
This in-depth guide serves as an essential reference for the scientific community, providing the necessary data and methodological insights to navigate the complexities of this compound's drug-drug interactions and advance the development of more effective and safer antimalarial combination therapies.
References
- 1. malariaworld.org [malariaworld.org]
- 2. In Vitro Interactions between this compound, Dihydroartemisinin, and Other Conventional and Novel Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, Chloroquine, and Amodiaquine on Drug Uptake and of These in Combination with Dihydroartemisinin against Drug-Sensitive and -Resistant Plasmodium falciparum Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro interactions between this compound, dihydroartemisinin, and other conventional and novel antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the QT effect of a combination of this compound and a novel anti-malarial drug candidate OZ439, for the treatment of uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Sequential Open-Label Study of the Safety, Tolerability, and Pharmacokinetic Interactions between Dihydroartemisinin-Piperaquine and Mefloquine in Healthy Thai Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Open-Label Crossover Study of Primaquine and Dihydroartemisinin-Piperaquine Pharmacokinetics in Healthy Adult Thai Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Effects of this compound, chloroquine, and amodiaquine on drug uptake and of these in combination with dihydroartemisinin against drug-sensitive and -resistant Plasmodium falciparum strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized, placebo-controlled, double-blind phase I trial of co-administered pyronaridine and this compound in healthy adults of sub-Saharan origin | Medicines for Malaria Venture [mmv.org]
- 13. Randomized, placebo‐controlled, double‐blind phase I trial of co‐administered pyronaridine and this compound in healthy adults of sub‐Saharan origin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-Drug Interaction Between Dihydroartemisinin-Piperaquine and Sulfadoxine-Pyrimethamine During Malaria Chemoprevention in Pregnant Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. In vitro metabolism of this compound is primarily mediated by CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of CYP3A by Antimalarial this compound and Its Metabolites in Human Liver Microsomes With IVIV Extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
- 21. Population Pharmacokinetics of Dihydroartemisinin and this compound in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of the QT effect of a combination of this compound and a novel anti-malarial drug candidate OZ439, for the treatment of uncomplicated malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pooled Multicenter Analysis of Cardiovascular Safety and Population Pharmacokinetic Properties of this compound in African Patients with Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound - Wikipedia [en.wikipedia.org]
Molecular Targets of Piperaquine in Malaria Parasites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular targets of the antimalarial drug piperaquine (PPQ) in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The document details the primary mechanism of action, established mechanisms of resistance, quantitative data on drug susceptibility, and comprehensive experimental protocols for target identification and validation.
Executive Summary
This compound, a bisquinoline compound, is a critical partner drug in artemisinin-based combination therapies (ACTs). Its principal mechanism of action is the inhibition of the parasite's heme detoxification pathway within the acidic digestive vacuole (DV). By preventing the crystallization of toxic heme into inert hemozoin, this compound leads to an accumulation of free heme, which induces oxidative stress and parasite death.[1][2][3] Resistance to this compound is a growing concern, primarily linked to mutations in the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) and amplification of the plasmepsin II and III genes, which are involved in hemoglobin degradation.[4][5] This guide synthesizes current knowledge to provide a comprehensive resource for researchers working to understand and overcome this compound resistance.
Primary Molecular Target and Mechanism of Action
The intraerythrocytic malaria parasite digests vast amounts of host hemoglobin in its digestive vacuole to obtain amino acids for growth. This process releases large quantities of toxic free heme. The parasite detoxifies this heme by biocrystallizing it into an insoluble polymer called hemozoin.[6]
This compound, like the related 4-aminoquinoline (B48711) drug chloroquine, is a weak base that accumulates to high concentrations in the acidic DV. It is widely accepted that this compound's primary antimalarial activity stems from its ability to interfere with this heme detoxification process.[1][3][6] The drug is thought to bind to heme, forming a complex that prevents the heme molecules from being incorporated into the growing hemozoin crystal.[6] This leads to:
-
Accumulation of Toxic Free Heme : The buildup of soluble heme within the DV is highly toxic to the parasite.[7]
-
Oxidative Stress : Free heme can catalyze the production of reactive oxygen species (ROS), leading to lipid peroxidation and damage to parasite membranes and proteins.
-
Membrane Lysis and Parasite Death : The combined effects of heme toxicity and oxidative stress ultimately lead to the disruption of parasite cellular functions and death.
Studies using cellular heme fractionation assays have directly demonstrated that this compound treatment causes a dose-dependent increase in exchangeable, toxic heme and a corresponding decrease in hemozoin content in the parasite.[6][8]
Signaling and Action Pathway Diagram
Caption: Mechanism of this compound action in the parasite's digestive vacuole.
Molecular Basis of this compound Resistance
The emergence of this compound resistance, particularly in Southeast Asia, threatens the efficacy of DHA-PPQ, a key frontline ACT. Resistance is multifactorial and primarily associated with genetic polymorphisms in two key parasite genes: pfcrt and plasmepsin 2/3.
The Role of P. falciparum Chloroquine Resistance Transporter (PfCRT)
Mutations in the PfCRT protein are the primary drivers of high-level this compound resistance.[9] PfCRT is a transporter located on the membrane of the digestive vacuole. While wild-type PfCRT does not transport chloroquine, specific mutations enable the efflux of the drug from the DV, reducing its concentration at the site of action and conferring resistance.
Novel mutations in PfCRT, distinct from those that cause chloroquine resistance, have been shown to mediate this compound resistance.[5][9] Interestingly, some of these this compound resistance-conferring mutations can restore parasite sensitivity to chloroquine.[9] Gene editing studies have confirmed that introducing these specific mutations into sensitive parasite lines is sufficient to confer this compound resistance.[10] The precise mechanism by which mutant PfCRT confers this compound resistance is still under investigation but is thought to involve the transport of the drug or related physiological changes that mitigate its toxic effects.[9]
The Role of Plasmepsin 2 and 3 (PfPM2/3)
An increased copy number of the genes encoding the hemoglobin-degrading aspartic proteases, plasmepsin 2 and 3, is strongly associated with this compound treatment failure.[4][5] These genes are located adjacent to each other on chromosome 14. While the exact mechanism is not fully elucidated, it is hypothesized that increased expression of these proteases may alter the kinetics of hemoglobin digestion or the environment of the digestive vacuole in a way that counteracts the action of this compound.[4] However, studies have shown that overexpression of PfPM2/3 alone in a sensitive parasite background is not sufficient to cause resistance, indicating that it likely acts in concert with other genetic factors, such as PfCRT mutations.[11] Conversely, knocking out these genes in resistant parasites can increase their sensitivity to this compound.
Logical Relationship of Resistance Markers
Caption: Key molecular determinants leading to this compound resistance.
Quantitative Data on this compound Susceptibility
This compound resistance is often characterized by the ability of parasites to survive exposure to high, pharmacologically relevant concentrations of the drug, a phenotype that is not always reflected by a significant shift in the 50% inhibitory concentration (IC50).[12] Therefore, the this compound Survival Assay (PSA) is a key method for quantifying resistance.
Table 1: In Vitro this compound Susceptibility in P. falciparum Strains
| Parasite Strain / Isolate | Key Genotype | This compound IC50 (nM) | This compound Survival Rate (%) at 200 nM | Reference |
| 3D7 (Sensitive) | pfcrt wild-type, pfpm2/3 single copy | 27 ± 17 | < 1% | [3] |
| NF54 (Sensitive) | pfcrt wild-type | ~7.7 | Not Reported | [13] |
| Kenyan Isolates (Wild-type pfcrt) | K76 (wild-type) | Median: 35 | Not Applicable | [3] |
| Kenyan Isolates (Mutant pfcrt) | K76T (mutant) | Median: 38 | Not Applicable | [3] |
| RF12 (Resistant, Cambodia) | pfcrt H97Y, kelch13 C580Y | ~19.3 | > 10% (Viability data) | [12][13] |
| French Guiana Isolates (Sensitive) | pfcrt C350 (wild-type) | Not Reported | Mean: 0.8% | [14] |
| French Guiana Isolates (Resistant) | pfcrt C350R (mutant) | Not Reported | Mean: 24% | [14] |
Note: IC50 values can vary between studies due to different assay methodologies. The this compound Survival Assay (PSA) is considered a more reliable indicator of clinical resistance.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound's targets and resistance mechanisms.
This compound Survival Assay (PSA)
This assay is designed to measure the viability of parasites after exposure to a fixed, pharmacologically relevant concentration of this compound for an extended period.
Principle: Early ring-stage parasites (0-3 hours post-invasion) are exposed to 200 nM this compound for 48 hours. The drug is then washed out, and parasite growth is allowed to continue for another 24 hours. The number of viable parasites in the drug-exposed culture is compared to a parallel drug-free control culture. A survival rate of ≥10% is considered a marker of in vitro resistance.[15]
Methodology:
-
Parasite Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol treatment.
-
Assay Setup: Adjust synchronized cultures (0-3 hour rings) to 0.5-1% parasitemia and 2% hematocrit in complete medium.
-
Drug Exposure: Aliquot the parasite culture into two sets of wells or flasks. To one set (test), add this compound to a final concentration of 200 nM. To the other set (control), add the equivalent volume of vehicle (e.g., 0.5% lactic acid).[15]
-
Incubation: Incubate the cultures for 48 hours under standard conditions (37°C, 5% CO₂, 5% O₂).
-
Drug Washout: After 48 hours, centrifuge the cultures, remove the supernatant, and wash the red blood cells twice with complete medium to remove the drug.
-
Recovery: Resuspend the washed cells in fresh complete medium and incubate for an additional 24 hours.
-
Readout: After the 24-hour recovery period (72 hours total), prepare thin blood smears from both control and treated cultures. Stain with Giemsa.
-
Quantification: Determine the parasitemia by microscopic counting of at least 20,000 red blood cells. The survival rate is calculated as: (Parasitemia of treated culture / Parasitemia of control culture) x 100.[15]
CRISPR-Cas9 Mediated Gene Editing of P. falciparum
This protocol outlines a general workflow for editing a target gene, such as pfcrt, to validate its role in this compound resistance.
Principle: The CRISPR-Cas9 system is used to create a targeted double-strand break in the parasite's genome. The break is repaired by the parasite's cellular machinery using a provided donor DNA template, which introduces the desired mutation(s).
Methodology:
-
Guide RNA (gRNA) Design: Design a gRNA specific to the genomic region of interest (e.g., within an exon of pfcrt) using a tool like CHOPCHOP, ensuring high on-target efficiency and minimal off-target sites.[16]
-
Vector Construction:
-
Cas9 Plasmid: Use a plasmid expressing Cas9 nuclease under a P. falciparum-specific promoter (e.g., pUF1-Cas9).[16]
-
gRNA Plasmid: Clone the designed gRNA sequence into a suitable expression plasmid (e.g., pMK-U6).[16]
-
Donor Template: Synthesize a donor DNA template. This template should contain the desired mutation(s) flanked by 400-600 bp homology arms corresponding to the sequences upstream and downstream of the Cas9 cut site. Introduce silent mutations in the protospacer adjacent motif (PAM) site within the donor to prevent re-cutting after successful editing.
-
-
Transfection:
-
Prepare highly synchronous ring-stage parasite cultures at high parasitemia (>5%).
-
Precipitate a mixture of the three plasmids (Cas9, gRNA, and donor template).[16][17]
-
Wash and resuspend packed infected red blood cells in cytomix.
-
Combine the precipitated DNA with the cells and electroporate using a Bio-Rad Gene Pulser or similar device.
-
Transfer the electroporated cells to a culture dish with fresh red blood cells and medium.
-
-
Selection and Cloning:
-
Apply drug selection (e.g., with WR99210 if the plasmid carries the hDHFR selection marker) 24 hours post-transfection.
-
Maintain drug pressure until viable parasites emerge (typically 3-4 weeks).
-
Clone the resistant parasite population by limiting dilution to obtain a pure, clonal line of edited parasites.
-
-
Validation:
-
Extract genomic DNA from the cloned parasite line.
-
Use PCR and Sanger sequencing to confirm the successful integration of the desired mutation in the target gene.
-
Perform a this compound survival assay (Protocol 5.1) on the edited and parental parasite lines to functionally validate the effect of the mutation on drug susceptibility.
-
Cellular Thermal Shift Assay (CETSA) for Target Identification
CETSA is a powerful biophysical method to assess direct drug-protein binding in a native cellular environment without modifying the drug.
Principle: Ligand binding typically stabilizes a protein, increasing its resistance to heat-induced denaturation. In CETSA coupled with mass spectrometry (MS-CETSA), cells or lysates are treated with a drug, heated across a temperature gradient, and the soluble (non-denatured) protein fraction is quantified by proteomics. A drug target will show increased thermal stability (i.e., remain soluble at higher temperatures) in the presence of its binding ligand.[2][18][19]
Methodology:
-
Sample Preparation: Isolate viable P. falciparum trophozoites from infected red blood cells using saponin (B1150181) lysis.
-
Drug Treatment: Resuspend the isolated parasites in a suitable buffer. Divide the sample into a control (vehicle only) and a test group (this compound-treated). Incubate for a defined period to allow drug-target engagement.
-
Thermal Challenge: Aliquot the control and test samples into separate PCR tubes for each temperature point in a planned gradient (e.g., 37°C to 67°C). Heat the samples at their respective temperatures for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[2]
-
Protein Extraction: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by ultracentrifugation.
-
Proteomics Analysis:
-
Collect the supernatants from all samples.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
For each protein, plot the relative amount of soluble protein as a function of temperature for both the control and drug-treated groups to generate "melting curves."
-
A protein that shows a significant shift in its melting curve to higher temperatures in the presence of this compound is considered a direct binding target.[18]
-
Experimental Workflow for Target/Resistance Marker Identification
References
- 1. This compound Survival Assays (PSA) to evaluate the in-vitro and ex-vivo susceptibility of Plasmodium falciparum to this compound | Infectious Diseases Data Observatory [iddo.org]
- 2. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of this compound, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of copy number assays for detection and surveillance of this compound resistance associated plasmepsin 2/3 copy number variation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PfCRT mutations conferring this compound resistance in falciparum malaria shape the kinetics of quinoline drug binding and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Incomplete Plasmodium falciparum growth inhibition following this compound treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Incomplete Plasmodium falciparum growth inhibition following this compound treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay [frontiersin.org]
- 14. Impact of this compound resistance in Plasmodium falciparum on malaria treatment effectiveness in The Guianas: a descriptive epidemiological study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel this compound in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. CRISPR-Cas9 editing in Plasmodium falciparum - emchugh.io [emchugh.io]
- 18. researchgate.net [researchgate.net]
- 19. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
piperaquine absorption, distribution, metabolism, and excretion (ADME) studies
For researchers, scientists, and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) of an antimalarial agent is paramount to optimizing its efficacy and safety. This technical guide provides a comprehensive overview of the ADME properties of piperaquine, a critical partner drug in artemisinin-based combination therapies (ACTs).
This compound, a bisquinoline, is characterized by its slow absorption, extensive distribution throughout the body, and a remarkably long terminal elimination half-life.[1][2] These pharmacokinetic properties contribute to its sustained prophylactic effect following a treatment course.[3] This guide will delve into the quantitative aspects of this compound's ADME profile, detail the experimental methodologies used to derive these data, and visualize the key processes involved.
Absorption: A Slow and Variable Uptake
This compound is slowly absorbed after oral administration, with its plasma concentration-time curve often showing multiple peaks, which may suggest enterohepatic recycling.[4][5] The bioavailability of this compound is significantly influenced by food.
Key Quantitative Data on this compound Absorption:
| Parameter | Value | Population | Notes |
| Time to Peak Concentration (Tmax) | ~5 hours | Healthy Volunteers | Not significantly affected by food.[4] |
| Effect of High-Fat Meal on Cmax | 217% increase | Healthy Volunteers | [4][6] |
| Effect of High-Fat Meal on Mean Exposure (AUC) | 177% increase | Healthy Volunteers | [4][6] |
| Increase in Bioavailability with Subsequent Doses | ~24% with each dose | Malaria Patients | May be due to improved gastrointestinal function during recovery.[1] |
Experimental Protocols for Absorption Studies:
Human Pharmacokinetic Studies:
-
Study Design: Healthy volunteers or patients with uncomplicated malaria are administered a standard oral dose of this compound, often in combination with dihydroartemisinin.[7][8]
-
Dosing: Dosing is typically administered under fasted conditions or following a standardized high-fat meal to assess food effects.[6]
-
Blood Sampling: Serial blood samples are collected at predefined time points over an extended period (e.g., up to 63 days) to capture the long elimination phase.[8][9]
-
Bioanalysis: Plasma concentrations of this compound are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[2][10]
-
Pharmacokinetic Modeling: The resulting concentration-time data are analyzed using non-linear mixed-effects modeling to determine key pharmacokinetic parameters.[1][9] A three-compartment disposition model with flexible absorption has been shown to describe this compound pharmacokinetics successfully.[11]
Distribution: Widespread and Extensive
This compound is a highly lipophilic drug, leading to extensive distribution into tissues and a very large apparent volume of distribution.[7][12] It is also highly bound to plasma proteins.
Key Quantitative Data on this compound Distribution:
| Parameter | Value | Population |
| Plasma Protein Binding | >99% | Humans, Rats, Dogs |
| Apparent Volume of Distribution (Vd/F) | >100 L/kg | General |
| Vd/F in Adults | 574 L/kg (median) | Cambodian Malaria Patients |
| Vd/F in Children | 614 L/kg (median) | Cambodian Malaria Patients |
| Total Volume of Distribution | 720.5 L/kg | General |
This extensive distribution contributes to its long half-life.[4] this compound is thought to distribute into a central compartment and two peripheral compartments.[5]
Experimental Protocols for Distribution Studies:
Population Pharmacokinetic Analysis:
-
Data Source: Plasma concentration-time data from clinical studies in diverse populations (e.g., adults, children, pregnant women).[1][7]
-
Modeling Approach: Compartmental pharmacokinetic models (e.g., two- or three-compartment models) are fitted to the data to estimate the volumes of the central and peripheral compartments.[1][9] Body weight is a significant covariate influencing volume parameters.[1][11]
Metabolism: A CYP3A4-Driven Process
The metabolism of this compound is primarily carried out in the liver by the cytochrome P450 (CYP) enzyme system. In vitro studies have identified CYP3A4 as the major enzyme responsible for its biotransformation.[10][13][14]
Key Metabolic Pathways and Metabolites:
Both M1 and M2 have been detected in urine and are considered the major metabolic products.[4][5] Notably, these metabolites also exhibit antiplasmodial activity.[15]
Experimental Protocols for Metabolism Studies:
In Vitro Metabolism Assays:
-
System: Human liver microsomes (HLMs) or recombinant human CYP enzymes are used.[10]
-
Incubation: this compound is incubated with the enzyme system in the presence of necessary cofactors (e.g., NADPH).[10]
-
Metabolite Identification: The formation of metabolites is monitored over time using LC-MS/MS.[10]
-
Reaction Phenotyping: To identify the specific CYP enzymes involved, selective chemical inhibitors for different CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4) are co-incubated with this compound, and the reduction in its metabolism is measured.[10][13][14] The greatest inhibition of this compound metabolism is observed with CYP3A4 inhibitors.[10][14]
Excretion: Primarily Through the Feces
This compound and its metabolites are eliminated from the body predominantly through the feces, with a negligible amount being excreted in the urine.[4][5] This suggests that biliary excretion is a major route of elimination.[3]
Key Quantitative Data on this compound Excretion:
| Parameter | Value | Population |
| Primary Route of Excretion | Feces | General |
| Urinary Excretion | Negligible | General |
| Apparent Total Clearance (CL/F) in Adults | 0.90 L/h/kg (median) | Cambodian Malaria Patients |
| Apparent Total Clearance (CL/F) in Children | 1.8 L/h/kg (median) | Cambodian Malaria Patients |
| Terminal Elimination Half-life (t1/2) | 14-28 days | General |
The long terminal elimination half-life is a consequence of its large volume of distribution and low clearance.[1][7]
Experimental Protocols for Excretion Studies:
Mass Balance Studies:
-
Methodology: While not explicitly detailed in the provided search results, a standard approach involves administering radiolabeled this compound to subjects (often preclinical animal models or a small cohort of human volunteers).
-
Sample Collection: Urine and feces are collected over a prolonged period until the radioactivity is fully recovered.
-
Analysis: The amount of radioactivity in each matrix is quantified to determine the proportion of the dose excreted by each route.
Conclusion
The ADME profile of this compound is complex, characterized by slow absorption influenced by food, extensive tissue distribution, primary metabolism by CYP3A4, and slow elimination mainly through the feces. A thorough understanding of these characteristics, supported by robust experimental data, is crucial for the rational use of this compound in combination therapies, particularly for dose optimization in special populations such as children and pregnant women, and for predicting and managing potential drug-drug interactions.
References
- 1. Population Pharmacokinetic Properties of this compound in Falciparum Malaria: An Individual Participant Data Meta-Analysis | PLOS Medicine [journals.plos.org]
- 2. A Comprehensive Review on the Pharmacokinetics and Bioanalysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C29H32Cl2N6 | CID 122262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Population pharmacokinetics of this compound in adults and children with uncomplicated falciparum or vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of this compound in adults and children with uncomplicated falciparum or vivax malaria | PVIVAX [vivaxmalaria.org]
- 9. Population Pharmacokinetics of this compound after Two Different Treatment Regimens with Dihydroartemisinin-Piperaquine in Patients with Plasmodium falciparum Malaria in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro metabolism of this compound is primarily mediated by CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population Pharmacokinetic Properties of this compound in Falciparum Malaria: An Individual Participant Data Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. In vitro metabolism of this compound is primarily mediated by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Metabolism of this compound to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Piperaquine: A Technical Guide to Early-Stage Research in Non-Malarial Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperaquine, a bisquinoline compound, has long been a cornerstone in the treatment of malaria, typically in combination with an artemisinin (B1665778) derivative.[1][2] Its established mechanism of action in Plasmodium falciparum involves the disruption of heme detoxification, a pathway critical for the parasite's survival.[3][4][5] Beyond its success as an antimalarial agent, emerging preclinical research has begun to explore the therapeutic potential of this compound in other disease contexts, notably in oncology and virology. This technical guide provides a comprehensive overview of the early-stage research into these non-malarial applications, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental designs. The aim is to equip researchers, scientists, and drug development professionals with a thorough understanding of the current landscape of this compound repurposing and to facilitate further investigation into its potential as a treatment for a broader range of diseases.
Introduction to this compound
Initially synthesized in the 1960s, this compound was extensively used in China as a monotherapy for malaria before the rise of drug-resistant parasite strains.[1][4] Its resurgence as a partner drug in artemisinin-based combination therapies (ACTs) is a testament to its efficacy and favorable pharmacokinetic profile, which includes a notably long elimination half-life.[1][6] Structurally similar to chloroquine (B1663885), this compound's primary antimalarial action is attributed to its accumulation in the parasite's digestive vacuole, where it inhibits the polymerization of heme into hemozoin, leading to a buildup of toxic heme and subsequent parasite death.[4][5] Recent investigations have suggested that its therapeutic activities may extend beyond this mechanism, prompting exploration into its non-malarial applications. Preliminary studies indicate potential antitumor and antiviral properties, opening new avenues for drug repurposing.[6][7]
Non-Malarial Applications: Oncology
While research into the anticancer properties of this compound is still in its nascent stages, preliminary studies suggest a potential for this compound in oncology. The exact mechanism of action in cancer cells is not yet fully elucidated and is an active area of investigation.
Quantitative Data: In Vitro Cytotoxicity
To date, specific IC50 values for this compound against various cancer cell lines are not widely published in the readily available scientific literature. The primary focus of quantitative in vitro studies has been on its antimalarial activity.
| Parasite Strain/Isolate | Mean IC50 (nM) | IC50 Range (nM) | Reference |
| P. falciparum (280 isolates) | 81.3 | 9.8 - 217.3 | [8][9] |
| P. falciparum (Kenyan isolates) | 32 (median) | 17 - 46 (IQR) | [10] |
| Chloroquine-sensitive P. falciparum | 38.9 (geometric mean) | 7.76 - 78.3 | [11] |
| Chloroquine-resistant P. falciparum | 38.9 (geometric mean) | 7.76 - 78.3 | [11] |
This table summarizes the in vitro antimalarial activity of this compound against Plasmodium falciparum. Further research is needed to establish a similar quantitative profile against a panel of human cancer cell lines.
Experimental Protocols: Cytotoxicity Assays
Standard methodologies are employed to assess the cytotoxic effects of compounds like this compound on cancer cells. A commonly used protocol is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 104 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only. The cells are then incubated for a specified period, typically 72 hours.[12]
-
MTT Incubation: After the treatment period, MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and the insoluble formazan product is dissolved in a solubilization solution, such as a 1:1 mixture of DMSO and isopropanol.[12]
-
Absorbance Measurement: The optical density is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Putative Signaling Pathways in Cancer
While the precise signaling pathways modulated by this compound in cancer cells are yet to be fully characterized, its structural similarity to other quinoline-based compounds suggests potential interference with pathways involved in cell proliferation, survival, and apoptosis.
Non-Malarial Applications: Virology
The antiviral potential of this compound has been investigated, particularly in the context of emerging viral diseases. Its broad-spectrum antiviral activity is an area of growing interest.
Quantitative Data: Antiviral Efficacy
An open-label, non-randomized controlled trial investigating the use of artemisinin-piperaquine (AP) for the treatment of COVID-19 provided the following data on viral clearance.
| Outcome | Artemisinin-Piperaquine (AP) Group | Control Group |
| Mean Time to Undetectable Viral RNA | 10.6 ± 1.1 days | 19.3 ± 2.1 days |
| % Undetectable Viral RNA at Day 7 | 26.1% | 5.6% |
| % Undetectable Viral RNA at Day 14 | 78.3% | 44.4% |
| % Undetectable Viral RNA at Day 21 | 100% | 55.6% |
| % Undetectable Viral RNA at Day 28 | 100% | 72.2% |
Data from a clinical trial on the efficacy of artemisinin-piperaquine in COVID-19 patients.[7]
Experimental Protocols: Antiviral Assays
The assessment of antiviral activity typically involves in vitro assays to determine the ability of a compound to inhibit viral replication.
Plaque Reduction Assay Protocol
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) is prepared in 6-well or 12-well plates.
-
Viral Infection: The cell culture medium is removed, and the cells are infected with a known titer of the virus for a specific adsorption period (e.g., 1 hour).
-
Compound Treatment: After adsorption, the viral inoculum is removed, and the cell monolayer is washed. An overlay medium (e.g., containing 1% methylcellulose) with varying concentrations of this compound is added. The overlay medium restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 3-5 days), depending on the virus and host cell line.
-
Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each concentration of the compound relative to the virus control (no compound). The EC50 (50% effective concentration) is determined from the dose-response curve.
Putative Signaling Pathways in Viral Infections
The mechanism of this compound's antiviral activity is not fully understood but may involve interference with viral entry, replication, or egress. Its structural similarity to chloroquine, which is known to inhibit viral entry by increasing endosomal pH, suggests a potential, similar mechanism of action.
Experimental Workflows
The following diagram illustrates a general workflow for the preclinical evaluation of this compound for a novel non-malarial application.
Conclusion and Future Directions
The early-stage research into the non-malarial applications of this compound presents an exciting frontier in drug repurposing. While its role in combating malaria is well-established, its potential as an anticancer and antiviral agent warrants further rigorous investigation. Future research should focus on several key areas:
-
Broad-Spectrum Screening: A systematic screening of this compound against a diverse panel of cancer cell lines and viruses is necessary to identify the most promising therapeutic targets.
-
Mechanism of Action Elucidation: In-depth studies are required to unravel the precise molecular mechanisms and signaling pathways through which this compound exerts its non-malarial effects.
-
In Vivo Efficacy: Promising in vitro findings must be validated in relevant animal models to assess in vivo efficacy, toxicity, and pharmacokinetic/pharmacodynamic relationships.
-
Combination Therapies: Investigating the synergistic potential of this compound with existing anticancer or antiviral drugs could lead to the development of more effective treatment regimens.
This technical guide serves as a foundational resource for the scientific community, summarizing the current state of knowledge and providing a framework for future research into the expanded therapeutic utility of this compound. The journey of this well-known antimalarial compound may just be beginning, with the potential to impact a new range of challenging diseases.
References
- 1. This compound: a resurgent antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. Safety and efficacy of artemisinin-piperaquine for treatment of COVID-19: an open-label, non-randomised and controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro this compound susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro this compound susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activities of this compound, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activities of this compound and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Piperaquine's Impact on Heme Detoxification in Malarial Parasites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperaquine, a bisquinoline antimalarial agent, is a critical component of artemisinin-based combination therapies (ACTs), primarily partnered with dihydroartemisinin. Its mechanism of action is centered on the disruption of the parasite's heme detoxification pathway. Within the acidic digestive vacuole of the Plasmodium parasite, the breakdown of host hemoglobin releases large quantities of toxic free heme (ferriprotoporphyrin IX). The parasite's survival hinges on its ability to sequester this heme into an inert, crystalline form known as hemozoin. This compound is understood to inhibit this biocrystallization process, leading to an accumulation of toxic heme, which induces oxidative stress and subsequent parasite death.[1][2] This guide provides a detailed technical overview of this compound's core mechanism, quantitative data on its activity, comprehensive experimental protocols for studying heme detoxification, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Inhibition of Hemozoin Formation
The intraerythrocytic stages of the Plasmodium parasite digest host hemoglobin in their acidic food vacuole to obtain essential amino acids. This process liberates vast amounts of heme, which is toxic to the parasite. To neutralize this threat, the parasite polymerizes heme into the insoluble, non-toxic crystalline pigment hemozoin, a process also referred to as biocrystallization.[1][3]
This compound, structurally similar to chloroquine, is a weak base that is thought to accumulate in the acidic environment of the parasite's digestive vacuole.[4] Its primary antimalarial activity stems from its ability to interfere with hemozoin formation.[1][5][6] This inhibition leads to a buildup of soluble, toxic heme within the digestive vacuole, which can damage parasitic membranes and inhibit enzymatic functions, ultimately leading to parasite lysis.[1][3] Studies have shown that, like other 4-aminoquinolines, this compound's inhibition of hemozoin formation results in a dose-dependent increase in exchangeable heme within the parasite.[6]
Quantitative Data
The efficacy of this compound and other antimalarials that target heme detoxification can be quantified through both in vitro antiplasmodial activity and direct measurement of β-hematin (the synthetic analogue of hemozoin) inhibition.
In Vitro Antiplasmodial Activity of this compound
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against clinical isolates of Plasmodium falciparum.
| Drug | Geometric Mean IC50 (nmol/liter) | IC50 Range (nmol/liter) | P. falciparum Isolates | Reference |
| This compound | 38.9 | 7.76 - 78.3 | Cameroonian clinical isolates | [4] |
Note: In vitro this compound resistance can be characterized by bimodal dose-response curves.
Comparative Inhibition of β-Hematin Formation
| Compound | β-Hematin Inhibition IC50 (mM) | Reference |
| Chloroquine | 1.13 | [2] |
| Mefloquine | 1.79 | [2] |
| Amodiaquine | ~0.023 - 0.026 |
Experimental Protocols
The investigation of this compound's effect on heme detoxification relies on two primary experimental approaches: the in vitro β-hematin inhibition assay and the cellular heme fractionation assay.
In Vitro β-Hematin Inhibition Assay (NP-40 Mediated)
This assay assesses the ability of a compound to directly inhibit the formation of β-hematin from a heme monomer solution. The use of the non-ionic detergent NP-40 helps to mimic the lipidic environment of the parasite's digestive vacuole.
Materials:
-
Hemin chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium acetate (B1210297) buffer (2 M, pH 4.9)
-
NP-40 detergent
-
Acetone
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of hematin (B1673048) in DMSO.
-
In a 384-well plate, add the following in order:
-
20 μL of water
-
5 μL of NP-40 stock solution (to a final concentration of ~30-35 µM)
-
Varying concentrations of the test compound dissolved in DMSO.
-
A suspension of hematin in acetate buffer (to a final concentration of 100 µM).
-
-
Incubate the plate at 37°C for 4-6 hours with gentle shaking.
-
Following incubation, add a pyridine solution to the wells. This forms a complex with any remaining free heme but not with the crystalline β-hematin.
-
Measure the absorbance at 405 nm. The amount of β-hematin formed is inversely proportional to the absorbance.
-
Calculate the percentage inhibition relative to a no-drug control and determine the IC50 value.
Cellular Heme Fractionation Assay
This assay quantifies the different heme species (hemoglobin, free heme, and hemozoin) within the parasite after exposure to a drug, providing direct evidence of hemozoin inhibition in a cellular context.
Materials:
-
Synchronized P. falciparum culture (late trophozoite stage)
-
Test compound (this compound)
-
Saponin (B1150181) solution
-
HEPES buffer (pH 7.5)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Pyridine
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
24-well plates
-
Spectrophotometer
Procedure:
-
Incubate synchronized trophozoite-stage parasites with varying concentrations of this compound for a defined period (e.g., 32 hours).
-
Harvest the parasites by saponin lysis of the host red blood cells.
-
Lyse the parasites hypotonically and centrifuge to pellet the insoluble material.
-
Hemoglobin Fraction: Treat the supernatant with SDS and pyridine to measure the amount of undigested hemoglobin.
-
Free Heme Fraction: Wash the pellet and then treat with SDS and pyridine to solubilize and quantify the free heme.
-
Hemozoin Fraction: Solubilize the remaining pellet in NaOH, neutralize with HCl, and then treat with pyridine to quantify the hemozoin.
-
Measure the absorbance of the heme-pyridine complex for each fraction and calculate the percentage of each heme species relative to the total heme.
Conclusion
The primary mechanism of action of this compound against Plasmodium parasites is the inhibition of heme detoxification. By preventing the biocrystallization of toxic heme into inert hemozoin, this compound induces a cytotoxic buildup of free heme within the parasite's digestive vacuole. The experimental protocols detailed in this guide provide robust methods for quantifying this activity and are essential tools for the continued research and development of antimalarial agents that target this critical parasite pathway. Further investigation to determine the precise binding kinetics of this compound to heme and its direct IC50 for β-hematin inhibition will provide a more complete quantitative understanding of its molecular interactions.
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Guide to Piperaquine Resistance Mechanisms in Southeast Asia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence and spread of resistance to piperaquine (PPQ), a critical partner drug in the artemisinin-based combination therapy (ACT) Dihydroartemisinin-Piperaquine (DHA-PPQ), poses a significant threat to malaria control and elimination efforts in Southeast Asia. Initially highly effective, the efficacy of DHA-PPQ has dramatically declined in several parts of the Greater Mekong Subregion (GMS), including Cambodia, Vietnam, and Thailand, with treatment failure rates now exceeding 50% in some areas.[1][2] This technical guide provides a comprehensive overview of the core molecular mechanisms driving PPQ resistance, detailed experimental protocols for their detection, and quantitative data on the prevalence of resistance markers and clinical outcomes. The primary drivers of high-level this compound resistance are novel mutations in the Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT). This resistance is often enhanced by increased copy numbers of the plasmepsin II and III (pfpm2 and pfpm3) genes. Furthermore, a nonsynonymous mutation in a putative exonuclease gene (exo-E415G) has been identified as an additional marker associated with treatment failure.[3][4][5] Understanding these multifaceted mechanisms is crucial for molecular surveillance, guiding treatment policies, and developing next-generation antimalarial therapies.
Core Molecular Mechanisms of this compound Resistance
This compound resistance in P. falciparum is a complex phenomenon primarily attributed to genetic modifications that alter the parasite's ability to handle the drug, particularly within its digestive vacuole.
The Central Role of pfcrt Mutations
The principal mechanism behind high-level this compound resistance is the emergence of novel mutations in the P. falciparum chloroquine resistance transporter (PfCRT).[4][5] Unlike the mutations associated with chloroquine resistance (such as K76T), these new mutations arise on the chloroquine-resistant Dd2 haplotype of pfcrt and specifically confer resistance to this compound.[5]
Key PfCRT mutations identified in Southeast Asia include:
-
H97Y
-
F145I
-
M343L
-
G353V
-
T93S
-
I218F
Genetic editing studies have confirmed that introducing these individual mutations into sensitive parasite lines is sufficient to confer this compound resistance in vitro.[4][5][6] These mutations are thought to alter the transporter's structure, enabling it to efflux this compound from the digestive vacuole, the drug's site of action, thereby reducing its effective concentration. Interestingly, many of these PPQ-resistance mutations can re-sensitize the parasite to chloroquine.[5]
Amplification of plasmepsin II & III Genes
An increased copy number of the plasmepsin II (pfpm2) and plasmepsin III (pfpm3) genes, located adjacent to each other on chromosome 14, is a major secondary driver of this compound resistance.[3][7] Plasmepsins are aspartic proteases involved in the initial steps of hemoglobin degradation within the parasite's digestive vacuole.
While amplification of pfpm2/3 alone does not typically confer high-level resistance, it significantly enhances the resistance phenotype in parasites that also harbor pfcrt mutations.[4] The precise mechanism is still under investigation, but it is hypothesized that increased protease activity may help the parasite cope with the physiological stress or metabolic changes induced by this compound exposure. The combination of a resistance-conferring pfcrt mutation and pfpm2/3 amplification is strongly associated with clinical DHA-PPQ treatment failure.[1][8]
The exo-E415G Marker
A nonsynonymous single nucleotide polymorphism (SNP) in a putative exonuclease gene (PF3D7_1362500), resulting in a glutamic acid to glycine (B1666218) substitution at codon 415 (exo-E415G), has been identified as a third key marker.[3][9] Genome-wide association studies (GWAS) have linked this mutation to both elevated this compound IC50s in vitro and recrudescence following DHA-PPQ treatment.[3] The prevalence of the exo-E415G marker has risen substantially in regions with high levels of DHA-PPQ failure, often in conjunction with the other primary resistance markers.[3][10]
Data on Clinical Efficacy and Marker Prevalence
The spread of these genetic markers has directly correlated with a precipitous drop in the clinical efficacy of DHA-PPQ across Southeast Asia.
Table 1: Dihydroartemisinin-Piperaquine (DHA-PPQ) PCR-Corrected Efficacy and Failure Rates
| Country | Province/Region | Study Period | Day 42 Efficacy (ACPR*) | Day 42 Failure Rate | Citation(s) |
| Cambodia | Northern (Siem Reap) | 2014-2015 | 37.5% | 62.5% | [11] |
| Northern (Stung Treng) | 2014-2015 | 60.0% | 40.0% | [11] | |
| Western | 2015-2018 | 38.2% | 61.8% | [1][8] | |
| Northeastern (Ratanakiri) | 2015-2018 | 73.4% | 26.6% | [1][8] | |
| Oddar Meanchey | ~2014 | 46.0% | 54.0% | [12] | |
| Vietnam | Binh Phuoc | 2015 | 65.0% | 35.0% | [13] |
| Southwestern (Binh Phuoc) | 2015-2018 | 47.1% | 52.9% | [1][8] | |
| Central (Gia Lai) | ~2020 | 100% | 0% (but high Day 3 positivity) | [14] | |
| Thailand | Northeastern | 2015-2018 | 12.7% | 87.3% | [1][8] |
*ACPR: Adequate Clinical and Parasitological Response. Note: Efficacy can vary significantly by specific site and year.
Table 2: Prevalence of Key this compound Resistance Markers in Southeast Asia
| Marker | Country/Region | Study Period | Prevalence | Citation(s) |
| Novel pfcrt Mutations | Cambodia (Preah Vihear) | 2010 -> 2016 | 0% -> 95% | [5] |
| Cambodia (Pursat) | 2016 | 100% | [5] | |
| pfpm2/3 Amplification | Asia (Pooled Estimate) | Pre-2016 | 11.0% | [7][15] |
| Asia (Pooled Estimate) | 2016-2020 | 19.0% | [7][15] | |
| Cambodia (Pursat) | 2015 | 94% | [16] | |
| Cambodia (Preah Vihear) | 2014 | 87% | [16] | |
| Vietnam (Central) | ~2020 | 10.4% | [14] | |
| exo-E415G | Cambodia (Pursat & Preah Vihear) | ~2010 -> 2016 | Substantial Rise | [3][10] |
Table 3: In Vitro this compound Susceptibility (IC50 / Survival Rate)
| Phenotype | Associated Genotype | Metric | Value | Citation(s) |
| Resistant (Recrudescent) | K13 mutant + PPQ-R markers | ex vivo PSA Survival Rate | 39.2% | [17] |
| Sensitive (Non-recrudescent) | K13 mutant | ex vivo PSA Survival Rate | 0.17% | [17] |
| Resistant (Recrudescent) | Triple mutant (inc. K13 C580Y) | This compound IC50 (nM) | 34 nM | [12] |
| Sensitive (Non-recrudescent) | Other genotypes | This compound IC50 (nM) | 24 nM | [12] |
| General Field Isolates (Africa) | Mixed | This compound IC50 Range (nM) | 9.8 - 217.3 nM | [18] |
Experimental Protocols for Resistance Assessment
Accurate surveillance of this compound resistance relies on robust and standardized laboratory methods.
This compound Survival Assay (PSA)
The PSA is a modified in vitro culture assay designed to mimic the prolonged exposure of parasites to this compound in the human body. It is considered the gold standard for phenotyping PPQ resistance as it correlates well with clinical outcomes.[2][17]
Methodology:
-
Parasite Preparation: Synchronized, early ring-stage parasites (0-3 hours post-invasion) are used. For ex vivo assays, parasites are obtained directly from patient blood samples. For in vitro assays, culture-adapted isolates are used.[19]
-
Drug Exposure: Parasite cultures are adjusted to 0.1-2% parasitemia and 2% hematocrit. They are then incubated for 48 hours in culture medium containing a pharmacologically relevant concentration of 200 nM this compound . A parallel drug-free culture (control) is maintained with 0.5% lactic acid.[19]
-
Drug Washout and Recovery: After the 48-hour exposure, the drug is washed out, and parasites are transferred to a fresh, drug-free medium.
-
Survival Quantification: Parasites are cultured for an additional 24 hours (for a total of 72 hours from the start). Parasite growth in both the this compound-exposed and control wells is then quantified using standard methods like SYBR Green I-based fluorescence, pLDH ELISA, or microscopy.[17][20]
-
Calculation: The survival rate is calculated as the ratio of the growth in the this compound-exposed culture to the growth in the control culture. A survival rate of ≥10% is a validated cutoff associated with clinical treatment failure.[17]
qPCR for pfpm2/3 Copy Number Variation (CNV)
Quantitative real-time PCR (qPCR) is the standard method for determining the copy number of the pfpm2 and pfpm3 genes relative to a single-copy reference gene.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from patient dried blood spots (DBS) or whole blood samples.
-
Assay Type: Both SYBR Green and TaqMan probe-based assays have been developed and validated.[16][21] TaqMan assays can be multiplexed to simultaneously assess pfpm2/3 and another marker like pfmdr1.[21]
-
Reference Gene: A stable, single-copy gene, typically beta-tubulin (pfBtub), is used as the endogenous control for normalization.[22][23]
-
Calibration Control: A reference parasite line with a known single copy of pfpm2/3 (e.g., 3D7) is run in parallel as a calibrator.[23]
-
Reaction Setup: A typical reaction contains qPCR master mix (SYBR or TaqMan), forward and reverse primers specific for pfpm2 and the reference gene, and template DNA.[22]
-
Thermal Cycling: Standard qPCR cycling conditions are used, typically: an initial denaturation at 95-98°C, followed by 40-45 cycles of denaturation (e.g., 95°C for 10-15s) and annealing/extension (e.g., 58-60°C for 20-60s).[22][23]
-
Data Analysis: The relative copy number is calculated using the 2-ΔΔCt method.[23]
-
ΔCt (sample) = Ctpfpm2 - CtpfBtub
-
ΔCt (calibrator) = Ctpfpm2 (3D7) - CtpfBtub (3D7)
-
ΔΔCt = ΔCt (sample) - ΔCt (calibrator)
-
Copy Number = 2-ΔΔCt
-
-
Interpretation: A final copy number estimate of ≥1.5 is typically used as the threshold to define a multicopy (amplified) genotype.[23]
Sequencing for pfcrt and exo Mutations
Standard PCR amplification followed by Sanger sequencing is the conventional method to identify the specific point mutations in pfcrt and the exo gene that are associated with this compound resistance.
Methodology:
-
DNA Extraction: High-quality genomic DNA is extracted from patient samples.
-
PCR Amplification: The specific exons of the pfcrt and exo genes containing the codons of interest are amplified using sequence-specific primers. Nested or semi-nested PCR protocols are often employed to increase sensitivity and specificity, especially from low-parasitemia field samples.
-
Amplicon Purification: The resulting PCR products are purified to remove excess primers and dNTPs, typically using enzymatic cleanup (e.g., ExoSAP-IT) or column-based kits.
-
Sanger Sequencing: The purified amplicons are subjected to bidirectional Sanger sequencing using the same (or internal) primers used for amplification.
-
Sequence Analysis: The resulting forward and reverse chromatograms are analyzed using sequencing software (e.g., Geneious, Sequencher). The sequences are aligned to a reference sequence (e.g., 3D7) to identify single nucleotide polymorphisms (SNPs) and confirm the amino acid changes at key codons (e.g., PfCRT F145I, Exo E415G).[24]
Visualizations: Pathways and Workflows
Diagram 1: Core Molecular Mechanisms of this compound Resistance
References
- 1. Determinants of dihydroartemisinin-piperaquine treatment failure in Plasmodium falciparum malaria in Cambodia, Thailand, and Vietnam: a prospective clinical, pharmacological, and genetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New method developed to track the emergence of resistance to partner drugs | Infectious Diseases Data Observatory [iddo.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Emerging Southeast Asian PfCRT mutations confer Plasmodium falciparum resistance to the first-line antimalarial this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Southeast Asian PfCRT mutations confer Plasmodium falciparum resistance to the first-line antimalarial this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Southeast Asian PfCRT mutations confer Plasmodium falciparum resistance to the first-line antimalarial this compound - Research - Institut Pasteur [research.pasteur.fr]
- 7. Prevalence of Plasmodium falciparum plasmepsin2/3 gene duplication in Africa and Asia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. A surrogate marker of this compound-resistant Plasmodium falciparum malaria: a phenotype–genotype association study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies reveal markers of malaria resistance | MDedge [mdedge.com]
- 11. researchgate.net [researchgate.net]
- 12. Dihydroartemisinin-piperaquine failure associated with a triple mutant including kelch13 C580Y in Cambodia: an observational cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment Failure of Dihydroartemisinin/Piperaquine for Plasmodium falciparum Malaria, Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of dihydroartemisinin/piperaquine and artesunate monotherapy for the treatment of uncomplicated Plasmodium falciparum malaria in Central Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prevalence of Plasmodium falciparum plasmepsin2/3 gene duplication in Africa and Asia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. malariaworld.org [malariaworld.org]
- 17. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel this compound in vitro assays: retrospective and prospective investigations | Infectious Diseases Data Observatory [iddo.org]
- 18. In vitro this compound susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel this compound in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. academicjournals.org [academicjournals.org]
- 23. Low prevalence of copy number variation in pfmdr1 and pfpm2 in Plasmodium falciparum isolates from southern Angola - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for In Vitro Piperaquine Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of Plasmodium falciparum to the antimalarial drug piperaquine. The following methods are described: the [³H]-hypoxanthine incorporation assay, the SYBR Green I-based fluorescence assay, the parasite lactate (B86563) dehydrogenase (pLDH) assay, and the this compound Survival Assay (PSA).
Data Presentation: this compound In Vitro Susceptibility
The 50% inhibitory concentration (IC50) is a key parameter for assessing antimalarial drug susceptibility. Below is a summary of reported this compound IC50 values against various P. falciparum strains.
| P. falciparum Strain/Isolate | Assay Method | This compound IC50 (nM) | Reference |
| Kenyan Isolates (115) | Not Specified | 32 (IQR: 17-46) | [1] |
| Cameroonian Isolates (103) | [³H]-hypoxanthine incorporation | 38.9 (Geometric Mean; Range: 7.76-78.3) | [2] |
| French Imported Malaria Isolates (280) | [³H]-hypoxanthine incorporation | 81.3 (Mean; Range: 9.8-217.3) | [3] |
| China-Myanmar Border Isolates (120) | Not Specified | 5.6 (Median; IQR: 4.1-7.1) | [4] |
| V1S (Reference Strain) | Not Specified | 42 ± 10 | [1] |
| 3D7 (Reference Strain) | Not Specified | 27 ± 17 | [1] |
| Brazilian Isolates | pLDH-ELISA | 123.8 (Median) | [5] |
IQR: Interquartile Range
Experimental Protocols
[³H]-Hypoxanthine Incorporation Assay
This assay is considered a gold standard for assessing antimalarial drug susceptibility. It measures the incorporation of radiolabeled hypoxanthine (B114508) into the DNA of replicating parasites.[2][6]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI 1640 with supplements)
-
Hypoxanthine-free complete medium
-
This compound stock solution
-
[³H]-hypoxanthine (1 µCi/well)
-
96-well microtiter plates (drug-pre-dosed and empty)
-
Gas chamber (5% CO₂, 5% O₂, 90% N₂)
-
37°C incubator
-
Cell harvester
-
Liquid scintillation counter
-
Scintillation fluid
Protocol:
-
Prepare serial dilutions of this compound in complete culture medium and dispense into a 96-well plate.
-
Adjust the synchronized parasite culture to 0.5% parasitemia and 2% hematocrit in hypoxanthine-free complete medium.[7]
-
Add 200 µL of the parasite suspension to each well of the drug-dosed plate.[7]
-
Incubate the plate at 37°C in a gas chamber for 24 hours.[8]
-
Add 1 µCi of [³H]-hypoxanthine to each well.[7]
-
Freeze the plate to lyse the cells.[9]
-
Thaw the plate and harvest the contents of each well onto a filter mat using a cell harvester.
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a liquid scintillation counter.[2]
-
Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response data.
SYBR Green I-Based Fluorescence Assay
This is a widely used, non-radioactive method that measures parasite proliferation by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[10]
Materials:
-
P. falciparum culture
-
Complete culture medium
-
This compound stock solution
-
96-well black microtiter plates
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
-
Gas chamber and 37°C incubator
Protocol:
-
Prepare serial dilutions of this compound in complete culture medium and add to a 96-well plate.
-
Add the parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate at 37°C in a gas chamber for 72 hours.
-
Prepare the SYBR Green I lysis buffer by diluting the stock 1:5000 in lysis buffer (final concentration 2x).
-
Carefully remove the culture medium from the wells without disturbing the red blood cells.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[11]
-
Determine the IC50 values by analyzing the dose-response curve.
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase, which serves as a biomarker for parasite viability.[12]
Materials:
-
P. falciparum culture
-
Complete culture medium
-
This compound stock solution
-
96-well microtiter plates
-
pLDH assay reagents (e.g., commercial kit or prepared solutions: Malstat reagent, NBT/diaphorase)
-
Microplate reader (650 nm)
-
Gas chamber and 37°C incubator
Protocol:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add the parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate at 37°C in a gas chamber for 72 hours.
-
Freeze the plate at -20°C and then thaw to lyse the red blood cells.
-
In a new 96-well plate, add the pLDH substrate mixture.
-
Transfer a small volume of the hemolyzed culture from the drug plate to the corresponding wells of the substrate plate.
-
Incubate the plate at room temperature in the dark for 30-60 minutes.
-
Measure the absorbance at 650 nm using a microplate reader.
-
Calculate the IC50 from the dose-response data.
This compound Survival Assay (PSA)
The PSA is a more recent development designed to better reflect the in vivo efficacy of this compound, particularly for detecting resistance. It involves a shorter drug exposure followed by a drug-free recovery period.[13]
Materials:
-
P. falciparum culture (synchronized to 0-3 hour rings)
-
Complete culture medium
-
This compound stock solution (to prepare a 200 nM working solution)
-
96-well microtiter plates
-
Giemsa stain
-
Microscope
-
Gas chamber and 37°C incubator
Protocol:
-
Synchronize the parasite culture to obtain 0-3 hour post-invasion rings.
-
Adjust the parasitemia to 0.1-2% and the hematocrit to 2%.[13]
-
In a 96-well plate, expose the parasites to 200 nM this compound for 48 hours. Include a drug-free control.[13]
-
After 48 hours, wash the cells to remove the drug and resuspend them in fresh, drug-free complete culture medium.
-
Incubate for an additional 24 hours.[13]
-
At 72 hours, prepare thin blood smears from each well.
-
Stain the smears with Giemsa and determine the parasitemia by light microscopy.
-
Calculate the parasite survival rate as the percentage of parasitemia in the this compound-treated wells relative to the drug-free control wells. A survival rate of ≥10% is considered a relevant cut-off for this compound resistance.[13]
References
- 1. In Vitro Activities of this compound, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of this compound and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro this compound susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Susceptibility of Plasmodium falciparum Isolates from the China-Myanmar Border Area to this compound and Association with Candidate Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Incomplete Plasmodium falciparum growth inhibition following this compound treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 11. iddo.org [iddo.org]
- 12. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel this compound in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Assay for Piperaquine Analogs against Plasmodium falciparum
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of new antimalarial agents. Piperaquine, a bisquinoline, is an effective antimalarial, often used in combination therapies.[1] Its mechanism of action is believed to be similar to that of chloroquine, involving the inhibition of heme detoxification in the parasite's digestive vacuole.[1][2] Analogs of this compound represent a promising avenue for the discovery of new drug candidates with improved efficacy and resistance profiles.
This application note describes a robust and cost-effective high-throughput screening (HTS) cascade for the identification and characterization of novel this compound analogs with activity against the asexual blood stages of P. falciparum. The primary assay utilizes the SYBR Green I-based fluorescence method to quantify parasite DNA, providing a direct measure of parasite proliferation.[3][4] A comprehensive screening cascade, including secondary and counter-screens, is outlined to ensure the confirmation of hits and the elimination of artifacts.
Principle of the Primary Assay
The primary screening assay is a SYBR Green I-based fluorescence assay performed in a 384-well format. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[5] In this assay, parasitized red blood cells are incubated with the test compounds. After the incubation period, the cells are lysed, and SYBR Green I is added. The fluorescence intensity is directly proportional to the amount of parasite DNA, thus providing a quantitative measure of parasite growth inhibition by the test compounds.[3][4]
Materials and Reagents
-
Plasmodium falciparum culture (e.g., 3D7, Dd2 strains)
-
Human red blood cells (O+), washed
-
Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and supplemented with Albumax I or human serum)
-
This compound analogs library (dissolved in DMSO)
-
Positive control (e.g., Chloroquine, this compound)
-
Negative control (DMSO)
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
384-well black, clear-bottom microplates
-
Multichannel pipettes and automated liquid handling systems
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
-
Incubator with a gas mixture of 5% CO2, 5% O2, 90% N2
Experimental Workflow
A diagram of the experimental workflow for the primary HTS assay is provided below.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Piperaquine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of piperaquine (PQ) in human plasma. The described protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving this important antimalarial agent. The method utilizes a simple protein precipitation extraction procedure and a deuterated internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method has been validated according to established bioanalytical method validation guidelines.
Introduction
This compound is a bisquinoline antimalarial drug that, in combination with dihydroartemisinin, is a widely used artemisinin-based combination therapy (ACT) for the treatment of uncomplicated Plasmodium falciparum malaria.[1] Due to its long elimination half-life, this compound also offers a prophylactic effect against new infections.[2] Accurate measurement of this compound concentrations in plasma is essential for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing potential safety issues. This application note provides a detailed protocol for a robust LC-MS/MS method suitable for high-throughput analysis of this compound in human plasma samples.
Experimental
Materials and Reagents
-
This compound tetraphosphate (B8577671) (purity ≥98%)
-
This compound-d6 (PQ-d6, internal standard, purity ≥98%)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium hydroxide
-
Blank human plasma (K3-EDTA as anticoagulant)
Equipment
-
Liquid chromatograph (e.g., Agilent 1200 series or equivalent)[3]
-
Triple quadrupole mass spectrometer (e.g., Sciex API 5000 or equivalent) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[2][3]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d6 in methanol.
-
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound-d6 in the same diluent.
Analytical Procedure
Sample Preparation
A protein precipitation method is employed for sample preparation.[4][5]
-
Allow plasma samples to thaw at room temperature.
-
To a 50 µL aliquot of plasma, add 150 µL of methanol containing the internal standard (this compound-d6).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water[6]
-
Mobile Phase B: Acetonitrile[6]
-
Flow Rate: 0.5 mL/min[3]
-
Injection Volume: 5 µL[3]
-
Column Temperature: 40 °C
-
Gradient Program:
-
0.0-0.5 min: 20% B
-
0.5-1.5 min: 20-95% B
-
1.5-2.5 min: 95% B
-
2.5-2.6 min: 95-20% B
-
2.6-3.5 min: 20% B
-
Mass Spectrometry
The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM).
Method Validation
The method was validated for linearity, accuracy, precision, selectivity, recovery, and stability.
Linearity
The calibration curve was linear over the range of 3-1000 ng/mL.[3] The correlation coefficient (r²) was consistently >0.99.
Accuracy and Precision
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, mid QC, and high QC. The precision (%CV) and accuracy (%bias) were within ±15% for all QC levels, and within ±20% for the LLOQ.[2][7]
Recovery
The extraction recovery of this compound was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The recovery was consistent across the different QC levels, with a mean recovery of approximately 54-72%.[3]
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 3 - 1000 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL | [1][3] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Intra-day Precision (%CV) | < 10.56% | [7] |
| Inter-day Precision (%CV) | < 9.98% | [7] |
| Accuracy (%Bias) | Within ±15% | [2][8] |
| Mean Extraction Recovery | 54 - 72% | [3] |
| Internal Standard | This compound-d6 | [2][3] |
Experimental Workflow and Validation Logic
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of method validation parameters.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Determination of the antimalarial drug this compound in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput LC-MS/MS assay for this compound from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
Application Notes and Protocols for Assessing Piperaquine Efficacy in a Murine Malaria Model
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the efficacy of piperaquine in a murine malaria model. The methodologies outlined are based on established in vivo antimalarial drug testing procedures.
Introduction
Murine malaria models are essential preclinical tools for evaluating the efficacy of antimalarial compounds. This protocol describes a standard method to assess the activity of this compound (PQ), a bisquinoline antimalarial drug, against Plasmodium berghei infection in mice. The key parameters for evaluation are the suppression of parasitemia and the extension of survival time in treated mice compared to untreated controls.
Experimental Protocols
Materials and Reagents
-
Animals: Male Swiss albino mice (25-30g). All animal procedures should be conducted in accordance with institutional animal care and use guidelines.
-
Parasite: Chloroquine-sensitive Plasmodium berghei ANKA strain.
-
Drug Formulation: this compound phosphate (B84403) (PQP) suspended in a vehicle of 7% Tween 80 and 3% ethanol, or a mixture of 50% (vol/vol) glycerol, 30% (vol/vol) isotonic phosphate buffer (pH 7.1), and 20% (vol/vol) polysorbate 80.[1][2]
-
Reagents for Blood Smears: Giemsa stain, methanol (B129727).
-
Equipment: Microscopes, syringes, needles, pipettes, slides, and standard laboratory animal housing facilities.
Experimental Procedure
A standard 4-day suppressive test is widely used to evaluate the early efficacy of antimalarial drugs.[2]
-
Parasite Inoculation: Donor mice with a parasitemia level of approximately 20-30% are used. Blood is collected and diluted in a suitable buffer to a concentration of 1x10^7 parasitized erythrocytes per 0.2 mL. Each experimental mouse is inoculated intraperitoneally (i.p.) or intravenously (i.v.) with 0.2 mL of this suspension on Day 0.[2]
-
Drug Administration:
-
Mice are randomly assigned to experimental and control groups.
-
This compound phosphate is administered to the experimental groups at various doses (e.g., 10, 30, and 90 mg/kg body weight) once daily for four consecutive days (Day 0 to Day 3).[3][4] Administration is typically performed via the intraperitoneal (i.p.) or subcutaneous (s.c.) route.[2]
-
The control group receives only the drug vehicle. A positive control group treated with a standard antimalarial like chloroquine (B1663885) (10 mg/kg) can also be included.[5]
-
-
Monitoring Parasitemia:
-
On Day 4, thin blood smears are prepared from the tail vein of each mouse.
-
The smears are fixed with methanol and stained with Giemsa.
-
Parasitemia is determined by light microscopy by counting the number of parasitized red blood cells (RBCs) out of a total of 1000 RBCs. The percentage of parasitemia is then calculated.
-
For low levels of parasitemia (<0.5%), counting is extended to more fields of view to ensure accuracy.[6][7] Alternatively, flow cytometry can be used for more accurate and high-throughput quantification of parasitemia.[8][9]
-
-
Monitoring Survival: The survival of the mice in each group is monitored daily for at least 30 days. The mean survival time (MST) for each group is calculated.
-
Ethical Endpoints: Mice should be euthanized if they show signs of severe illness, such as a parasitemia level exceeding 40%, a significant reduction in body weight (>10% in 24 hours), or other signs of distress, to minimize suffering.[6][7]
Data Analysis
The efficacy of this compound is determined by:
-
Percent Inhibition of Parasitemia: % Inhibition = [(Parasitemia in Control Group - Parasitemia in Treated Group) / Parasitemia in Control Group] x 100
-
Mean Survival Time (MST): The average number of days the mice in each group survive post-infection.
Data Presentation
The following tables summarize the expected quantitative data from this compound efficacy studies in a murine malaria model.
Table 1: Effect of Single-Dose this compound on Parasitemia and Survival in P. berghei-Infected Mice
| Treatment Group (mg/kg, i.p.) | Initial Parasitemia (%) | Median Survival Time (days) |
| Control (Vehicle) | 2-5 | 4 |
| This compound (10) | 2-5 | 10 |
| This compound (30) | 2-5 | 54 |
| This compound (90) | 2-5 | >60 |
Data adapted from studies investigating single-dose this compound pharmacodynamics.[3][4]
Table 2: Parasitemia Inhibition in a 4-Day Suppressive Test
| Treatment Group (mg/kg/day, oral) | Mean Parasitemia on Day 4 (%) | Percent Inhibition (%) |
| Negative Control (Normal Saline) | Value | 0 |
| Dihydroartemisinin-Piperaquine (D-P) | Value | 71.2 |
| Chloroquine (CQ, 10) | Value | 80.0 |
| D-P + Clindamycin | Value | 92.7 |
This table presents hypothetical data based on a study that used a combination therapy including this compound. The percent inhibition demonstrates the efficacy of the treatment.[10]
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vivo efficacy of this compound.
Caption: Workflow for this compound Efficacy Testing.
Logical Relationship of Efficacy Assessment
This diagram shows the logical connections between the experimental procedures and the final efficacy determination.
References
- 1. researchgate.net [researchgate.net]
- 2. mmv.org [mmv.org]
- 3. Pharmacokinetics and Pharmacodynamics of this compound in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of this compound in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Pharmacodynamics and Parasite Viability in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Optimisation of flow cytometric measurement of parasitaemia in plasmodium-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methodology to streamline flow cytometric-based detection of early stage Plasmodium parasitemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Studying the Cytotoxic Effects of Piperaquine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperaquine, a bisquinoline compound, is a well-established antimalarial agent used in combination therapies.[1] Its mechanism of action in Plasmodium falciparum is thought to involve the inhibition of heme detoxification, similar to chloroquine.[1] While its efficacy against malaria parasites is well-documented, the investigation into the cytotoxic effects of this compound on mammalian cancer cells is a nascent field.
It is crucial to distinguish this compound from piperine, an alkaloid from black pepper, which has been extensively studied for its anticancer properties. The available scientific literature specifically detailing this compound's cytotoxic mechanisms, affected signaling pathways, and established protocols in cancer cell lines is limited.
Therefore, this document provides a generalized framework of cell culture techniques and protocols that can be adapted to investigate the cytotoxic potential of this compound. The methodologies are based on standard in vitro assays used for cytotoxicity screening of therapeutic compounds.[2][3] Researchers will need to empirically determine optimal cell lines, this compound concentrations, and incubation times.
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the research question (e.g., specific cancer type). A panel of cell lines, including both cancerous and non-cancerous control lines (e.g., human fibroblasts), is recommended to assess selective cytotoxicity.
General Cell Culture Protocol:
-
Cell Line Maintenance: Culture chosen cell lines in the recommended medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth. Use trypsin-EDTA to detach adherent cells.
Experimental Protocols
Assessment of Cytotoxicity
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere for 24 hours.[2]
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the culture medium to achieve the desired final concentrations. The final concentration of the solvent should be non-toxic to the cells (typically <0.5%).
-
Incubation: Replace the medium in the wells with the medium containing different concentrations of this compound. Include untreated and solvent-only controls. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.
b) Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity and cell membrane disruption.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a tetrazolium salt to the supernatant.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release) and untreated controls.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
a) Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value.
-
Cell Harvesting: After incubation, harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
b) Cell Cycle Analysis
This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are template tables for presenting cytotoxicity and cell cycle data.
Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values in µM)
| Cell Line | Cancer Type | MTT Assay (48h) | LDH Assay (48h) |
|---|---|---|---|
| e.g., MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |
| e.g., A549 | Lung Carcinoma | [Insert Value] | [Insert Value] |
| e.g., HDF | Normal Dermal Fibroblast | [Insert Value] | [Insert Value] |
Data to be presented as Mean ± Standard Deviation from at least three independent experiments.
Table 2: Effect of this compound on Cell Cycle Distribution (%) in [Cell Line Name]
| Treatment | G0/G1 Phase | S Phase | G2/M Phase | Sub-G1 (Apoptosis) |
|---|---|---|---|---|
| Control | [Insert %] | [Insert %] | [Insert %] | [Insert %] |
| This compound (IC50/2) | [Insert %] | [Insert %] | [Insert %] | [Insert %] |
| This compound (IC50) | [Insert %] | [Insert %] | [Insert %] | [Insert %] |
Data to be presented as Mean ± Standard Deviation.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a general workflow for investigating the cytotoxic effects of this compound.
Caption: General experimental workflow for cytotoxicity studies.
Representative Signaling Pathway: Intrinsic Apoptosis
As the specific signaling pathways affected by this compound in cancer cells are not yet elucidated, the following diagram depicts a generalized intrinsic (mitochondrial) apoptosis pathway, a common mechanism for cytotoxic agents. This serves as a potential pathway for investigation via methods like Western blotting for key proteins (e.g., Bax, Bcl-2, Caspase-9, Caspase-3, PARP).
Caption: A representative intrinsic apoptosis signaling pathway.
Conclusion
The protocols and frameworks provided herein offer a robust starting point for the systematic investigation of this compound's cytotoxic effects on cancer cells. Due to the current lack of specific literature, it is imperative that researchers conduct preliminary dose-response and time-course studies to optimize experimental conditions for their chosen cell lines. Subsequent mechanistic studies, such as Western blotting for key apoptotic proteins, will be essential to elucidate the molecular pathways underlying any observed cytotoxicity.
References
Application Notes and Protocols for Designing Clinical Trials of Piperaquine Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing robust clinical trials for piperaquine combination therapies for the treatment of uncomplicated malaria. The protocols outlined below are based on established methodologies and regulatory guidelines to ensure the generation of high-quality data for new drug evaluation.
Introduction and Rationale
This compound (PQ) is a bisquinoline antimalarial drug that has demonstrated high efficacy against chloroquine-resistant Plasmodium falciparum.[1] It is a crucial partner drug in artemisinin-based combination therapies (ACTs), with dihydroartemisinin-piperaquine (DHA-PQ) being a widely recommended first-line treatment.[2][3] The long elimination half-life of this compound provides a post-treatment prophylactic effect, making it an attractive candidate for intermittent preventive treatment (IPT) as well.[4][5] However, the emergence of parasite resistance to both artemisinin (B1665778) and this compound in regions like Southeast Asia necessitates the development and evaluation of new this compound combination therapies, potentially including triple artemisinin-based combination therapies (TACTs).[6][7][8]
Clinical trial design for new this compound combinations must address several key areas: pharmacokinetic and pharmacodynamic (PK/PD) characterization, assessment of efficacy against resistant parasites, and rigorous safety monitoring, particularly for cardiotoxicity.
Key Considerations for Clinical Trial Design
A successful clinical trial for a novel this compound combination therapy should be designed to provide substantial evidence of its efficacy and safety.[9] Key considerations include:
-
Choice of Comparator: The new combination should be compared against a standard-of-care ACT recommended by the World Health Organization (WHO).[10]
-
Patient Population: Enrollment should target populations in malaria-endemic areas with documented resistance to current therapies, if applicable. Specific populations such as children, pregnant women, and HIV-infected individuals may require dedicated study arms or separate trials.[11][12][13]
-
Endpoints: The primary efficacy endpoint is typically the Adequate Clinical and Parasitological Response (ACPR) at a specific follow-up time, often Day 28 or 42 for this compound's long half-life.[14] Safety endpoints should include monitoring for adverse events, with a particular focus on cardiac safety (QTc interval prolongation).[4][15]
-
Resistance Monitoring: Molecular markers of resistance to the partner drugs should be assessed at baseline and in cases of treatment failure. For this compound, this includes mutations in the P. falciparum chloroquine (B1663885) resistance transporter (pfcrt) gene and amplification of the plasmepsin 2 and 3 genes.[6][16][17][18]
Data Presentation: Pharmacokinetic Parameters of this compound
The following table summarizes key pharmacokinetic parameters of this compound from various studies. This information is critical for dose optimization and PK/PD modeling in new clinical trials.
| Parameter | Population | Value | Reference |
| Elimination Half-life (t½) | Healthy and malaria-infected mice | 16-18 days | [1] |
| Adults | ~23 days | [4] | |
| Children | ~14 days | [4] | |
| Pregnant Women | 17.8 days | [11] | |
| Non-pregnant Women | 25.6 days | [11] | |
| Apparent Volume of Distribution (Vd/F) | Pregnant Women | 602 L/kg | [11] |
| Non-pregnant Women | 877 L/kg | [11] | |
| Time to Maximum Concentration (Tmax) | Adults | ~5 hours | [14] |
Experimental Protocols
In Vitro and Ex Vivo Drug Susceptibility Testing
Objective: To assess the baseline sensitivity of P. falciparum isolates to this compound and its partner drugs.
Protocol: this compound Survival Assay (PSA)
This assay is designed to mimic the in vivo exposure of parasites to a pharmacologically relevant concentration of this compound.[19]
-
Sample Collection: Collect venous blood from patients with uncomplicated P. falciparum malaria before treatment initiation.
-
Parasite Culture: For in vitro assays, use culture-adapted parasite lines. For ex vivo assays, use parasites directly from patient samples.[19]
-
Assay Setup:
-
Adjust parasite density to 0.1–2% in a 2% hematocrit culture medium.
-
Plate parasites in 96-well plates.
-
Expose one set of cultures to 200 nM this compound tetraphosphate (B8577671) tetrahydrate for 48 hours.
-
Maintain a parallel non-exposed culture with 0.5% lactic acid.[19]
-
-
Incubation: Incubate plates for 48 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[19][20]
-
Drug Washout and Continued Culture: After 48 hours, wash the cells to remove the drug and continue incubation for another 24 hours.
-
Readout: Determine parasite survival rate by comparing the parasitemia in the this compound-exposed wells to the non-exposed control wells using microscopy or a SYBR Green I-based fluorescence assay. A survival rate of ≥10% is considered a relevant cut-off for this compound resistance.[19]
Pharmacokinetic (PK) Sampling and Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion of this compound and its partner drug(s) in the target population.
Protocol:
-
Study Population: Conduct PK studies in healthy volunteers and in the target patient population (e.g., adults and children with uncomplicated malaria).[2][13]
-
Dosing: Administer the combination therapy according to the study protocol. For oral drugs, record whether they were taken with food.
-
Blood Sampling:
-
Collect venous or capillary blood samples at pre-specified time points. A typical schedule for a long-half-life drug like this compound includes: pre-dose, and at 3, 7, 14, and 28 days post-dose.[13][21]
-
For the partner drug (e.g., an artemisinin derivative with a short half-life), more intensive sampling is required around the time of maximum concentration (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours post-dose).
-
-
Sample Processing: Separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify drug concentrations using a validated liquid chromatography-mass spectrometry (LC-MS) method.[11]
-
Data Analysis: Use non-compartmental or population PK modeling to determine key parameters such as Cmax, Tmax, AUC, t½, Vd/F, and clearance.
Safety and Tolerability Assessment
Objective: To evaluate the safety profile of the this compound combination therapy, with a specific focus on cardiac safety.
Protocol:
-
Adverse Event (AE) Monitoring: Record all AEs from the time of informed consent until the end of the study follow-up period. Grade AEs according to severity (e.g., using Common Terminology Criteria for Adverse Events - CTCAE).[22]
-
Clinical Laboratory Tests: Perform standard hematology and clinical chemistry panels at baseline and at specified follow-up visits.
-
Cardiac Safety Monitoring:
-
Conduct 12-lead electrocardiograms (ECGs) at baseline, and at time points corresponding to the expected peak plasma concentration of this compound and its partner drug.[3]
-
Measure the QT interval and correct for heart rate using a standard formula (e.g., Fridericia's - QTcF).[3]
-
A significant prolongation of the QTc interval (e.g., >500 ms (B15284909) or an increase of >60 ms from baseline) is a key safety concern.[3]
-
In a study of Artekin®, a significant lengthening of the mean QTc to a maximum of 11 ms0.5 was observed at 24 hours post-treatment.[23]
-
Visualizations
References
- 1. Pharmacokinetics and Pharmacodynamics of this compound in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semimechanistic Pharmacokinetic and Pharmacodynamic Modeling of this compound in a Volunteer Infection Study with Plasmodium falciparum Blood-Stage Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Pharmacokinetic and Pharmacodynamic Profiles in Healthy Volunteers of Papua New Guinea after Administration of Three-Monthly Doses of Dihydroartemisinin–this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, and efficacy of repeated doses of dihydroartemisinin-piperaquine for prevention and treatment of malaria: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, and efficacy of repeated doses of dihydroartemisinin-piperaquine for prevention and treatment of malaria: a systematic review and meta-analysis. | SMC [smc-alliance.org]
- 6. An investigation of the mechanisms of this compound resistance in Plasmodium falciparum malaria [repository.cam.ac.uk]
- 7. Phase 3 clinical trials for Malaria: Low Research Lab: Purdue Chemistry [chem.purdue.edu]
- 8. Challenges in the clinical development pathway for triple and multiple drug combinations in the treatment of uncomplicated falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Global Malaria Programme [who.int]
- 11. journals.asm.org [journals.asm.org]
- 12. Evaluation of the safety and efficacy of dihydroartemisinin-piperaquine for intermittent preventive treatment of malaria in HIV-infected pregnant women: protocol of a multicentre, two-arm, randomised, placebo-controlled, superiority clinical trial (MAMAH project) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 14. Dihydroartemisinin–this compound Combination in the Treatment of Uncomplicated Plasmodium falciparum Malaria: Update on Clinical Failures in Africa and Tools for Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and tolerability of repeated doses of dihydroartemisinin-piperaquine for intermittent preventive treatment of malaria in pregnancy: a systematic review and an aggregated data meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evidence for the early emergence of this compound-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. media.malariaworld.org [media.malariaworld.org]
- 19. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel this compound in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Activities of this compound, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A pharmacokinetic randomised interventional study to optimise dihydroartemisinin-piperaquine dosing for malaria preventive treatment in Malawian infants: A protocol for the OPTIMAL study | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 22. mmv.org [mmv.org]
- 23. Safety evaluation of fixed combination this compound plus dihydroartemisinin (Artekin®) in Cambodian children and adults with malaria - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for Piperaquine and its Metabolites in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of piperaquine (PQ) and its metabolites in various biological matrices. The information is compiled to assist in pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.
Introduction
This compound is a bisquinoline antimalarial agent with a long elimination half-life, making it an effective partner drug in artemisinin-based combination therapies (ACTs). Understanding its concentration and metabolic fate in the body is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This document outlines validated analytical methods for the determination of this compound and its key metabolites.
Metabolic Pathway of this compound
In humans, this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1] The main metabolic pathways include N-oxidation, carboxylation, hydroxylation, and N-dealkylation.[2][3] The major metabolites identified are a carboxylic acid derivative (M1), N-oxide metabolites (M2), and hydroxylated forms (M3, M4).[3][4] Minor pathways also lead to N-dealkylated metabolites (M5, M6).[2]
Caption: Metabolic pathway of this compound, primarily mediated by CYP3A4.
Analytical Methods
A variety of analytical methods have been developed and validated for the quantification of this compound and its metabolites in biological matrices such as plasma, whole blood, and dried blood spots (DBS). The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for its high sensitivity, specificity, and throughput, allowing for the simultaneous determination of this compound and its metabolites.
Quantitative Data Summary for LC-MS/MS Methods
| Biological Matrix | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%Bias) | Reference |
| Human Plasma | Protein Precipitation | 10 - 1000 | 10 | < 15% | ± 15% | [5] |
| Human Plasma | Liquid-Liquid Extraction | 5 - 1000 | 5 | Intra-run: < 10.56%, Inter-run: < 9.98% | Within ± 15% | [6] |
| Human Plasma | Solid Phase Extraction | 3.9 - 2508 (nM) | 3.9 (nM) | Not specified | Not specified | [7] |
| Dried Blood Spots | Solid Phase Extraction | 3 - 1000 | 3 | < 9% | Not specified | [8] |
| Unbound in Plasma | Ultrafiltration | 0.02 - 5 | 0.02 | < 15% | ± 15% | [9] |
Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is a representative example based on published methods.[5][6]
1. Materials and Reagents:
-
This compound and deuterated this compound (PQ-d6) internal standard (IS)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (blank)
2. Sample Preparation (Protein Precipitation):
-
Pipette 25 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 25 µL of internal standard working solution (e.g., 30 ng/mL PQ-d6 in 50% acetonitrile).
-
Add 150 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
3. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
4. Mass Spectrometric Conditions:
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
This compound: m/z 535.2 → 288.2
-
PQ-d6 (IS): m/z 541.2 → 294.2
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., curtain gas, ion spray voltage, temperature).
Caption: General workflow for LC-MS/MS analysis of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS, although it may have lower sensitivity. It is suitable for studies where high sample throughput and the lowest limits of detection are not primary requirements.
Quantitative Data Summary for HPLC-UV Methods
| Biological Matrix | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Wavelength (nm) | Reference |
| Human Plasma | Liquid-Liquid Extraction | 10 - 1000 | 10 | 354 | [10] |
| Pharmaceutical Dosage Form | Not Applicable | 25 - 125 (µg/mL) | Not specified | 273 | [11] |
Experimental Protocol: HPLC-UV Analysis of this compound in Human Plasma
This protocol is a representative example based on a published method.[10]
1. Materials and Reagents:
-
This compound and a suitable internal standard (e.g., mefloquine)
-
HPLC-grade acetonitrile, hexane (B92381), and tert-butyl methyl ether
-
Hydrochloric acid and sodium hydroxide (B78521) solutions
-
Human plasma (blank)
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 150 µL of plasma in a glass tube, add 35 µL of internal standard working solution.
-
Add 500 µL of 0.2 M hydrochloric acid and vortex.
-
Add 1 mL of 20% sodium hydroxide.
-
Add 5 mL of a mixture of hexane and tert-butyl methyl ether (1:1, v/v).
-
Mix gently for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.
3. Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a UV detector
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and 0.1% trichloroacetic acid in water (15:85, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
Detection Wavelength: 354 nm
-
Column Temperature: Ambient
Caption: General workflow for HPLC-UV analysis of this compound.
Conclusion
The choice of analytical method for this compound and its metabolites depends on the specific requirements of the study, including the desired sensitivity, the biological matrix being analyzed, and the available instrumentation. LC-MS/MS is generally the method of choice for its superior performance, while HPLC-UV provides a viable alternative for certain applications. The protocols and data presented here serve as a comprehensive guide for researchers in the field of antimalarial drug development and analysis.
References
- 1. In vitro metabolism of this compound is primarily mediated by CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mining for Metabolites: Antimalarial this compound [thermofisher.com]
- 3. Metabolism of this compound to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C29H32Cl2N6 | CID 122262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of this compound concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS quantitation of antimalarial drug this compound and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high-throughput LC-MS/MS assay for this compound from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. ijpcbs.com [ijpcbs.com]
Application of Piperaquine in Intermittent Preventive Treatment (IPT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intermittent preventive treatment (IPT) is a public health intervention aimed at reducing the burden of malaria in vulnerable populations by administering a full therapeutic course of an antimalarial drug at specified intervals, regardless of whether the recipient is infected. Dihydroartemisinin-piperaquine (DP) has emerged as a promising candidate for IPT due to the long half-life of piperaquine, which provides an extended period of post-treatment prophylaxis. This document provides detailed application notes and protocols for the use of this compound, primarily as part of the fixed-dose combination DP, in IPT for pregnant women (IPTp) and children (IPTc).
Application Notes
This compound, in combination with dihydroartemisinin (B1670584), is a highly effective and well-tolerated antimalarial. Its long elimination half-life makes it particularly suitable for intermittent preventive treatment strategies.[1] The World Health Organization (WHO) recommends IPTp with sulfadoxine-pyrimethamine (B1208122) (SP) in areas of moderate to high malaria transmission.[2][3] However, increasing parasite resistance to SP has necessitated the evaluation of alternative drugs like DP.[2][3]
Populations for IPT with this compound:
-
Pregnant Women (IPTp): Malaria in pregnancy poses significant risks to both the mother and fetus. Several clinical trials have demonstrated that IPTp with DP is superior to SP in preventing maternal parasitemia, symptomatic malaria, and anemia in areas with high SP resistance.[4][5] However, some studies suggest that replacing SP with DP alone may not improve all birth outcomes and could be associated with a modest increase in the risk of small-for-gestational-age births.[6][7]
-
Infants (IPTi) and Children (IPTc): School-aged children can be a significant reservoir for malaria transmission.[8] Studies have shown that monthly IPT with DP can dramatically reduce the incidence of malaria, asymptomatic parasitemia, and anemia in schoolchildren.[8][9] In young children, monthly DP has also been shown to be highly effective in reducing malaria incidence.[10]
Pharmacokinetics of this compound in IPT
The pharmacokinetic properties of this compound have been described using a three-compartment disposition model with flexible transit absorption.[11][12] Studies in pregnant women have shown that gestational age does not significantly affect the pharmacokinetic parameters of this compound.[11][12][13] A key pharmacokinetic target for this compound is the trough concentration, with a suggested target of 10.3 ng/mL to provide 95% protection from P. falciparum infection.[13][14] Modeling and simulation suggest that over 90% of pregnant women receiving three monthly courses of DP achieve trough concentrations associated with protection against malaria.[13] Repeated monthly doses of DP result in a significant increase in day 7 plasma this compound concentrations.[15]
Safety and Tolerability
Repeated doses of DP for IPT are generally considered safe and well-tolerated.[1][16] The most frequently reported drug-related adverse events are mild gastrointestinal disorders and headaches.[17] While DP has been associated with a change from baseline in the QTc interval, this has not been linked to cardiotoxicity in IPT studies.[3] Serious adverse events are not significantly different between DP and comparator arms in clinical trials.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the application of this compound in IPT.
Table 1: Efficacy of Dihydroartemisinin-Piperaquine (DP) in IPT for Pregnant Women (IPTp)
| Outcome Metric | DP Regimen | Comparator (SP) | Protective Efficacy / Risk Reduction with DP | Reference(s) |
| Clinical Malaria Incidence | Monthly DP | Monthly SP | 69% lower incidence | [6][7] |
| 3-course & Monthly DP | 3-course SP | 67% & 100% reduction in incidence, respectively | [18] | |
| Monthly DP | Monthly SP | 94% reduction in incidence | [5] | |
| Maternal Peripheral Malaria at Delivery | Monthly DP | Monthly SP | 61% lower risk | [6] |
| 3-course & Monthly DP | 3-course SP | 32% & 46% reduction in infection, respectively | [18] | |
| Placental Malaria (Histopathology) | Monthly DP | Monthly SP | 62% lower risk of any placental parasitemia | [6][7] |
| Monthly DP | Monthly SP | 70% lower risk of active infection | [6] | |
| Maternal Anemia | Monthly DP | Monthly SP | 17% lower incidence of moderate anemia | [6][7] |
| 3-course & Monthly DP | 3-course SP | 13% & 34% lower risk of anemia at delivery | [18] |
Table 2: Efficacy of Dihydroartemisinin-Piperaquine (DP) in IPT for Children (IPTc/IPTsc)
| Population | DP Regimen | Comparator | Protective Efficacy / Risk Reduction with DP | Reference(s) |
| Schoolchildren | Monthly DP | Placebo | 96% reduction in malaria incidence | [8] |
| Monthly DP | Placebo | 94% reduction in asymptomatic parasitemia prevalence | [8] | |
| DP every 3 months | Standard of care | 64% protective effect against malaria parasitemia | [9] | |
| Children (3-59 months) | Monthly DP+SP | SP+Amodiaquine | Risk difference of 1.2% in malaria incidence | [19] |
| Young Children | DP every 4 weeks | DP every 12 weeks | 96% reduction in symptomatic malaria incidence | [10] |
Table 3: Pharmacokinetic Parameters of this compound in IPTp
| Parameter | Value | Population | Reference(s) |
| Pharmacokinetic Model | Three-compartment disposition with flexible transit absorption | Pregnant Women | [11][12] |
| Target Trough Concentration (95% protection) | 10.3 ng/mL | Pregnant Women | [13][14] |
| Proportion achieving target trough concentration after 3 monthly doses | 90.6% (95% CI: 73.5-98.2%) | Pregnant Women | [14] |
| Effect of Gestational Age | No significant effect on pharmacokinetic parameters | Pregnant Women | [11][12][13] |
Experimental Protocols
The following are generalized protocols for conducting clinical trials to evaluate the efficacy and safety of DP for IPT. These are based on methodologies reported in various studies.
Protocol 1: Randomized Controlled Trial of DP for IPT in Pregnant Women (IPTp)
1. Objective: To compare the safety and efficacy of intermittent preventive treatment with DP versus SP for the prevention of malaria and adverse birth outcomes in pregnant women.
2. Study Design: A multicenter, two-arm, randomized, double-blind, placebo-controlled superiority trial.[20]
3. Participant Population:
- Inclusion Criteria: Pregnant women in their second trimester, residing in a malaria-endemic area. For studies involving HIV-infected women, participants should be receiving co-trimoxazole (B1683656) prophylaxis.[20][21]
- Exclusion Criteria: Known allergy to study drugs, severe illness requiring hospitalization.
4. Interventions:
- Intervention Arm: A full 3-day course of DP administered at each scheduled antenatal care visit, starting from the second trimester and given at least one month apart.[20][21] Dosing is weight-based, targeting a total dose of 6.4 mg/kg dihydroartemisinin and 51.2 mg/kg this compound.[8][22]
- Control Arm: Standard IPTp with SP or a placebo, administered on the same schedule as the intervention arm.[20][21]
5. Procedures:
- Screening and Enrollment: Obtain informed consent. Perform a baseline assessment including medical history, physical examination, and laboratory tests (hemoglobin, malaria parasitemia by microscopy and/or RDT).
- Randomization: Participants are randomly assigned to either the intervention or control arm.
- Drug Administration: Study drugs are administered as directly observed therapy (DOT).[21] Participants are observed for 30-60 minutes post-administration for adverse events like vomiting.[21]
- Follow-up: Monthly follow-up visits until delivery. At each visit, assess for clinical malaria, adverse events, and adherence to the study drug. Collect blood samples for malaria diagnosis and pharmacokinetic analysis.
- Delivery: At delivery, collect maternal peripheral blood, placental blood, and cord blood for malaria diagnosis (microscopy, PCR, and histology). Record birth weight, gestational age, and any congenital abnormalities.
- Postnatal Follow-up: Follow up with the mother and infant for a specified period (e.g., 6 weeks) to assess for postpartum complications and infant health.[21]
6. Outcome Measures:
- Primary Outcome: Prevalence of maternal malaria parasitemia at delivery (detected by microscopy or PCR).[20][21]
- Secondary Outcomes: Incidence of clinical malaria during pregnancy, prevalence of placental malaria, maternal anemia at delivery, and adverse birth outcomes (low birth weight, preterm delivery, small for gestational age).[20][21]
Protocol 2: Pharmacokinetic Study of this compound in IPTp
1. Objective: To evaluate the population pharmacokinetics of this compound when administered as IPTp in pregnant women.[11][12]
2. Study Design: A pharmacokinetic substudy nested within an IPTp clinical trial.
3. Participant Population: A subset of participants from the IPTp trial.
4. Procedures:
- Drug Administration: As per the IPTp trial protocol.
- Pharmacokinetic Sampling:
- Collect venous blood samples for this compound concentration measurement at pre-defined time points.[12]
- Sampling times may include: before each DP course, at the time of any breakthrough symptomatic malaria, and at delivery.[11][12]
- For more intensive pharmacokinetic characterization, samples can be collected at multiple time points after a dose (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and then weekly).
- Sample Processing and Analysis:
- Separate plasma and store at -80°C until analysis.
- Measure this compound concentrations using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
- Analyze this compound population pharmacokinetic properties using nonlinear mixed-effects modeling.[11][12]
- Develop a model to describe the absorption, distribution, and elimination of this compound.
- Evaluate the influence of covariates such as gestational age, body weight, and HIV status on pharmacokinetic parameters.
- Use the final model for simulations to assess the proportion of women achieving target protective concentrations.[13]
Visualizations
This compound Resistance Mechanism Signaling Pathway
Mutations in the Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT) are a major driver of this compound resistance.[23] The transporter is located on the membrane of the parasite's digestive vacuole. In its mutated form, PfCRT can efflux this compound from the digestive vacuole, preventing the drug from reaching its site of action.[24]
Caption: Mechanism of this compound action and resistance in P. falciparum.
Experimental Workflow for an IPTp Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial evaluating DP for IPT in pregnant women.
Caption: Workflow for a randomized controlled trial of DP for IPTp.
References
- 1. Safety, tolerability, and efficacy of repeated doses of dihydroartemisinin-piperaquine for prevention and treatment of malaria: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroartemisinin-Piperaquine for Intermittent Preventive Treatment in Pregnancy (IPTp-DP) Study Group | Infectious Diseases Data Observatory [iddo.org]
- 3. malariaworld.org [malariaworld.org]
- 4. Dihydroartemisinin-piperaquine for intermittent preventive treatment of malaria during pregnancy and risk of malaria in early childhood: A randomized controlled trial | PLOS Medicine [journals.plos.org]
- 5. Dihydroartemisinin–this compound plus sulfadoxine–pyrimethamine versus either drug alone for intermittent preventive treatment of malaria in pregnancy: A double-blind, randomized, controlled phase 3 trial from Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroartemisinin-piperaquine versus sulfadoxine-pyrimethamine for intermittent preventive treatment of malaria in pregnancy: a systematic review and individual participant data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. malariaworld.org [malariaworld.org]
- 8. Impact of Intermittent Preventive Treatment With Dihydroartemisinin-Piperaquine on Malaria in Ugandan Schoolchildren: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effectiveness and safety of intermittent preventive treatment with dihydroartemisinin-piperaquine or artesunate-amodiaquine for reducing malaria and related morbidities in schoolchildren in Tanzania: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intermittent preventive treatment with dihydroartemisinin-piperaquine in young Ugandan children and risk of malaria following cessation: A randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Pharmacokinetics during Intermittent Preventive Treatment for Malaria in Pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 13. journals.asm.org [journals.asm.org]
- 14. This compound Pharmacokinetics during Intermittent Preventive Treatment for Malaria in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. malariaworld.org [malariaworld.org]
- 16. elmondo.org [elmondo.org]
- 17. Safety and efficacy of dihydroartemisinin-piperaquine for intermittent preventive treatment of malaria in pregnant women with HIV from Gabon and Mozambique: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ebm.bmj.com [ebm.bmj.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of the safety and efficacy of dihydroartemisinin-piperaquine for intermittent preventive treatment of malaria in HIV-infected pregnant women: protocol of a multicentre, two-arm, randomised, placebo-controlled, superiority clinical trial (MAMAH project) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of the safety and efficacy of dihydroartemisinin–this compound for intermittent preventive treatment of malaria in HIV-infected pregnant women: protocol of a multicentre, two-arm, randomised, placebo-controlled, superiority clinical trial (MAMAH project) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. malariaworld.org [malariaworld.org]
- 23. Evidence for the early emergence of this compound-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Piperaquine-Resistant P. falciparum Cell Line In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and characterizing piperaquine-resistant Plasmodium falciparum cell lines in the laboratory. The protocols outlined below are synthesized from established methodologies in the field and are intended to guide researchers through the process of long-term parasite culture, induction of drug resistance, and phenotypic characterization.
Introduction
The emergence and spread of drug-resistant P. falciparum is a significant threat to global malaria control efforts. Dihydroartemisinin-piperaquine has been a key artemisinin-based combination therapy (ACT), but resistance to this compound has been increasingly reported, particularly in Southeast Asia.[1][2][3][4] The ability to generate and study this compound-resistant parasite lines in vitro is crucial for understanding the molecular mechanisms of resistance, screening new antimalarial compounds, and developing surveillance tools.
The primary mechanisms associated with this compound resistance involve mutations in the P. falciparum chloroquine (B1663885) resistance transporter (pfcrt) gene and amplification of the plasmepsin 2 and 3 genes.[1][5][6][7][8] An exonuclease gene mutation, exo-E415G, has also been identified as a molecular marker for this compound resistance.[1] This document provides a detailed protocol for inducing such resistance in a laboratory setting.
Data Presentation
Table 1: In Vitro this compound Susceptibility of P. falciparum Strains
| Strain/Isolate Type | Geographic Origin | Mean IC50 (nM) | IC50 Range (nM) | Key Genetic Markers | Reference |
| Sensitive | China-Myanmar Border | 5.6 | 1.8 - 11.0 | Wild-type pfcrt, single copy pfpm2/3 | [9] |
| Sensitive (pfcrt wild-type) | Unknown | 74.0 | - | K76 | [10] |
| Resistant (pfcrt mutant) | Unknown | 87.7 | - | 76T | [10] |
| Field Isolates | Thailand | 16.7 ± 6.3 | - | Some with pfmdr1 86Y | [11] |
| Field Isolates (pfcrt mutant) | Kenya | 38 | 20 - 58 | pfcrt-76 mutant | [12] |
| Field Isolates (pfcrt wild-type) | Kenya | 35 | 18 - 56 | pfcrt-76 wild-type | [12] |
| Cambodian Isolates (PPQ-Resistant) | Cambodia | - | - | Novel pfcrt mutations (T93S, H97Y, F145I, I218F), E415G-Exo | [13] |
Note: IC50 values can vary between studies due to methodological differences.
Experimental Protocols
Protocol 1: Continuous In Vitro Culture of P. falciparum
This protocol is based on the method originally described by Trager and Jensen and has been widely adapted.[14][15][16][17]
1. Materials:
-
P. falciparum strain (e.g., 3D7, a this compound-sensitive strain)
-
Human erythrocytes (blood group O+)
-
Complete Culture Medium (CCM):
-
RPMI-1640 medium with L-glutamine and 25 mM HEPES
-
10% Human Serum or 0.5% Albumax II
-
25 µg/mL Gentamicin
-
Adjust pH to 7.2-7.4 with 7.5% Sodium Bicarbonate
-
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂
-
37°C incubator
-
Sterile culture flasks (25 cm²)
-
Giemsa stain
2. Procedure:
-
Prepare CCM and warm to 37°C.
-
Wash human erythrocytes three times with incomplete RPMI-1640.
-
Initiate the culture by adding thawed or existing parasite stock to a 25 cm² flask containing 10 mL of CCM and washed erythrocytes to a final hematocrit of 5%.
-
Place the flask in a modular incubator chamber, flush with the gas mixture, and incubate at 37°C.
-
Change the medium daily by gently aspirating the supernatant and adding fresh, pre-warmed CCM.
-
Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.
-
Maintain the parasitemia between 1-5%. When parasitemia exceeds 5%, split the culture by adding fresh, uninfected erythrocytes and CCM.
Protocol 2: In Vitro Selection of this compound Resistance
This protocol involves gradually exposing the parasite culture to increasing concentrations of this compound.
1. Materials:
-
Established continuous culture of a this compound-sensitive P. falciparum strain (e.g., 3D7)
-
This compound tetraphosphate (B8577671) tetrahydrate stock solution (e.g., 1 mM in 70% ethanol, stored at -20°C)
-
Complete Culture Medium (CCM)
2. Procedure:
-
Determine the baseline IC50 of the parent parasite line for this compound using a standard 48-hour or 72-hour schizont maturation assay.
-
Initiate drug pressure by adding this compound to a culture flask at a concentration equivalent to the IC50 of the sensitive parent line.
-
Maintain the culture under this drug pressure, changing the medium with this compound-containing CCM daily. Monitor parasitemia closely.
-
Initially, a significant drop in parasitemia is expected. Continue to maintain the culture, adding fresh erythrocytes as needed, until the parasitemia recovers to a stable level (e.g., >1%). This may take several weeks or months.
-
Once the parasites are growing steadily at the initial concentration, incrementally increase the this compound concentration (e.g., by 1.5 to 2-fold).
-
Repeat the process of allowing the parasite population to adapt and recover before the next concentration increase.
-
Continue this stepwise increase in drug pressure until the parasites can consistently grow in a concentration that is significantly higher than the initial IC50 (e.g., >10-fold).
-
Periodically cryopreserve parasite stocks at different stages of selection.
-
Once a resistant line is established, it should be cultured without drug pressure for several weeks to assess the stability of the resistant phenotype.
Protocol 3: Phenotypic Characterization using this compound Survival Assay (PSA)
The PSA is a more clinically relevant method for assessing this compound resistance, mimicking the in vivo drug exposure.[18][19]
1. Materials:
-
Synchronized ring-stage (0-3 hours post-invasion) parasite culture of the resistant line and the sensitive parent line.
-
This compound stock solution
-
Complete Culture Medium (CCM)
-
96-well microtiter plates
-
Hypoxanthine, [³H]-
-
Cell harvester and scintillation counter
2. Procedure:
-
Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol treatment).
-
Adjust the parasitemia of the synchronized ring-stage culture to 0.5% at a 2.5% hematocrit.
-
In a 96-well plate, expose the parasites to 200 nM this compound for 48 hours. Include a drug-free control.
-
After 48 hours, wash the cells three times with drug-free CCM to remove the this compound.
-
Resuspend the cells in fresh, drug-free CCM and incubate for an additional 24 hours.
-
At 72 hours post-drug removal, add [³H]-hypoxanthine to each well and incubate for a further 24 hours.
-
Harvest the cells onto a filter mat, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the survival rate as the percentage of radioactivity in the this compound-treated wells relative to the drug-free control wells. A survival rate of ≥10% is indicative of resistance.[9]
Visualizations
References
- 1. Genetic markers associated with dihydroartemisinin-piperaquine failure in Plasmodium falciparum malaria in Cambodia: a genotype-phenotype association study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mesamalaria.org [mesamalaria.org]
- 3. An investigation of the mechanisms of this compound resistance in Plasmodium falciparum malaria [repository.cam.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. Evidence for the early emergence of this compound-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. No evidence of molecular markers of this compound resistance in southeastern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility of Plasmodium falciparum Isolates from the China-Myanmar Border Area to this compound and Association with Candidate Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro this compound susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of the pfmdr1 Gene on In Vitro Sensitivities of this compound in Thai Isolates of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activities of this compound, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. malariaworld.org [malariaworld.org]
- 14. microbiologyjournal.org [microbiologyjournal.org]
- 15. researchgate.net [researchgate.net]
- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 17. Continuous Cultures of Plasmodium Falciparum Established in Tanzania from Patients with Acute Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel this compound in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Survival Assays (PSA) to evaluate the in-vitro and ex-vivo susceptibility of Plasmodium falciparum to this compound | Infectious Diseases Data Observatory [iddo.org]
Application Notes and Protocols for the Piperaquine Survival Assay (PSA) in Monitoring Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Piperaquine Survival Assay (PSA). The PSA is a crucial tool for monitoring the emergence and spread of this compound resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Dihydroartemisinin-piperaquine is a frontline artemisinin-based combination therapy (ACT), and emerging resistance to this compound threatens its efficacy[1][2]. The PSA is designed to mimic the in vivo exposure of parasites to pharmacologically relevant concentrations of this compound, providing a reliable in vitro phenotype of resistance that correlates with clinical treatment failure[3][4].
Introduction
The PSA is a biological assay that measures the survival rate of P. falciparum parasites after a 48-hour exposure to a fixed concentration of this compound (200 nM)[1][3][5]. A survival rate of 10% or greater is considered the threshold for this compound resistance[1][3]. This assay can be performed on both laboratory-adapted parasite lines (in vitro PSA) and directly on clinical isolates from infected patients (ex vivo PSA)[1][6]. The ability to assess both provides a powerful tool for laboratory-based research and field surveillance of drug resistance.
Molecular studies have identified key genetic markers associated with this compound resistance, including the amplification of plasmepsin II and plasmepsin III genes, and mutations in the P. falciparum chloroquine (B1663885) resistance transporter (pfcrt) gene[7][8]. The PSA serves as a critical phenotypic assay to validate the functional impact of these genetic changes and to monitor for novel resistance mechanisms.
Data Presentation
The following tables summarize quantitative data related to this compound susceptibility in P. falciparum as determined by the PSA and other methods.
Table 1: this compound Survival Assay (PSA) Survival Rates in Susceptible and Resistant P. falciparum Isolates
| Parasite Status | PSA Survival Rate (%) | Reference |
| This compound-Resistant (Recrudescent cases) | ≥ 10% | [3] |
| This compound-Resistant (Recrudescent cases, mean) | 39.2% | [3] |
| This compound-Susceptible (Non-recrudescent cases, mean) | 0.17% | [3] |
| This compound-Resistant (pfCRT C350R mutant) | Mean of 24% | [9] |
| This compound-Susceptible (pfCRT C350 wild-type) | Mean of 0.8% | [9] |
Table 2: 50% Inhibitory Concentration (IC50) Values for this compound against P. falciparum
Note: While IC50 values are a common measure of drug susceptibility, they can be less reliable for this compound as resistant parasites often exhibit a biphasic or incomplete growth inhibition curve, making IC50 determination challenging[7][10].
| Parasite Strain/Isolate Type | This compound IC50 Range/Mean | Reference |
| Kenyan Isolates (Median) | 32 nM (IQR: 17-46 nM) | [11] |
| 280 Imported Malaria Isolates (Mean) | 81.3 nM (Range: 9.8-217.3 nM) | [12] |
| Cameroonian Isolates (Geometric Mean) | 38.9 nM (Range: 7.76-78.3 nmol/liter) | [13] |
| Cambodian Isolates (2010-2012, Median) | 17-22 nM | [14] |
| China-Myanmar Border Isolates (Group 3 - High AUC, Median) | 7.7 nM | [15] |
Experimental Protocols
The following are detailed protocols for the in vitro and ex vivo this compound Survival Assays.
In Vitro this compound Survival Assay Protocol
This protocol is for use with laboratory-adapted, cultured P. falciparum strains.
1. Pre-Assay Preparation:
-
Parasite Culture: Maintain P. falciparum in continuous in vitro culture using standard methods (e.g., RPMI 1640 supplemented with Albumax or human serum, and human erythrocytes).
-
Parasite Synchronization: Synchronize parasite cultures to the early ring stage (0-3 hours post-invasion). This can be achieved through methods such as sorbitol or Percoll gradient centrifugation[8][16].
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound tetraphosphate (B8577671) in 0.5% lactic acid. Further dilute in culture medium to create a working solution that will yield a final concentration of 200 nM in the assay wells.
2. Assay Procedure:
-
Plate Setup: In a 96-well microtiter plate, prepare duplicate wells for the drug-exposed and drug-free control conditions.
-
Parasite Seeding: Adjust the synchronized ring-stage parasite culture to a parasitemia of 0.1-2% at a 2% hematocrit. Add the parasite suspension to each well.
-
Drug Exposure: Add the this compound working solution to the designated wells to achieve a final concentration of 200 nM. To the control wells, add the corresponding concentration of the drug vehicle (e.g., 0.5% lactic acid in culture medium)[1][17].
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator[1][17].
-
Washing: After the 48-hour incubation, transfer the contents of each well to a microcentrifuge tube and wash once with 12 mL of RPMI 1640 to remove the drug[1][17].
-
Continued Culture: Resuspend the parasite pellets in fresh, drug-free complete culture medium and transfer back to the 96-well plate. Incubate for an additional 24 hours under the same conditions to allow surviving parasites to mature into second-generation rings or trophozoites[1][17].
3. Post-Assay Analysis:
-
Smear Preparation: Prepare thin blood smears from each well. Fix with methanol (B129727) and stain with 10% Giemsa solution[1][17].
-
Microscopy: Determine the parasitemia by counting the number of viable parasites per 20,000 erythrocytes. Viable parasites are those that have developed into second-generation forms (rings or trophozoites) with normal morphology[1].
-
Calculation of Survival Rate: The survival rate is calculated using the following formula[1]: PSA Survival Rate (%) = (Number of viable parasites in exposed culture / Number of viable parasites in non-exposed culture) x 100
Ex Vivo this compound Survival Assay Protocol
This protocol is for use with fresh P. falciparum isolates directly from patient blood samples.
1. Pre-Assay Preparation:
-
Sample Collection: Collect venous blood from patients with uncomplicated P. falciparum malaria into heparinized tubes.
-
Parasite Density Adjustment: The assay is suitable for isolates with a parasite density of ≥0.1%[17]. If necessary, dilute the blood with uninfected O+ erythrocytes to a parasitemia of 0.1-2% and a hematocrit of 2% in complete culture medium.
-
This compound Stock Solution: Prepare as described for the in vitro PSA.
2. Assay Procedure:
-
The assay procedure, including plate setup, drug exposure (200 nM this compound for 48 hours), washing, and continued culture (24 hours), is identical to the in vitro PSA protocol described above[1][17].
3. Post-Assay Analysis:
-
The post-assay analysis, including smear preparation, microscopy, and calculation of the survival rate, is the same as for the in vitro PSA[1].
Visualizations
Experimental Workflow
References
- 1. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel this compound in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PfCRT mutations conferring this compound resistance in falciparum malaria shape the kinetics of quinoline drug binding and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New method developed to track the emergence of resistance to partner drugs | Infectious Diseases Data Observatory [iddo.org]
- 6. This compound Survival Assays (PSA) to evaluate the in-vitro and ex-vivo susceptibility of Plasmodium falciparum to this compound | Infectious Diseases Data Observatory [iddo.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [academiccommons.columbia.edu]
- 11. In Vitro Activities of this compound, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro this compound susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activities of this compound and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ex vivo this compound resistance developed rapidly in Plasmodium falciparum isolates in northern Cambodia compared to Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Susceptibility of Plasmodium falciparum Isolates from the China-Myanmar Border Area to this compound and Association with Candidate Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iddo.org [iddo.org]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols for Analytical Method Validation of Piperaquine in Pharmaceutical Dosage Forms
Introduction
Piperaquine, an antimalarial agent, is a critical component in combination therapies for the treatment of malaria. Ensuring the quality and efficacy of pharmaceutical formulations containing this compound is paramount. This requires robust, validated analytical methods for its quantification. These application notes provide detailed protocols and validation data for the analysis of this compound in pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). The methodologies are based on established scientific literature and are compliant with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
I. Analytical Methodologies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the separation, identification, and quantification of this compound.[2][4] The method's specificity, accuracy, and precision make it suitable for routine quality control and stability studies.[5][6][7]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and high-throughput alternative for the simultaneous estimation of this compound and other active pharmaceutical ingredients (APIs).[8][9]
II. Method Validation Parameters (as per ICH Guidelines)
The analytical methods described herein have been validated according to ICH Q2(R1) guidelines, encompassing the following parameters:[1][2][3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3] Forced degradation studies are often performed to demonstrate specificity.[5][6][10][11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[3]
-
Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (%RSD). This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
III. Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for this compound.
Table 1: RP-HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 (with Dihydroartemisinin)[1][7] | Method 2 (with Arterolane Maleate)[12] | Method 3 (with Arterolane Maleate)[13] |
| Column | Symmetry C18 (4.6 x 150mm, 5µm) | C18 Column (4.6mm x 150mm, 5µm) | Inertsil Silica (B1680970) C18 (250 x 4.6 mm, 5µ) |
| Mobile Phase | Methanol (B129727):Phosphate (B84403) Buffer (pH 4.6) (70:30 v/v) | Methanol:Water (0.1% Acetic Acid) (50:50 v/v) | Buffer:Acetonitrile (25:75 v/v) |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.0 mL/min |
| Detection Wavelength | 273 nm | 223 nm | 223 nm |
| Retention Time | Not Specified | Not Specified | 7.2 min |
Table 2: Validation Parameters for RP-HPLC Methods
| Parameter | Method 1 (with Dihydroartemisinin)[1][7] | Method 2 (with Arterolane Maleate)[12] | Method 3 (with Arterolane Maleate)[13] |
| Linearity Range (µg/mL) | 25 - 125 | 75 - 375 | 150 - 1125 |
| Correlation Coefficient (r²) | 0.999 | 0.998 | 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 101% | 99.14% |
| Precision (%RSD) | < 2% | Not Specified | < 2% |
| LOD (µg/mL) | Not Specified | 2.79 | 0.134 |
| LOQ (µg/mL) | Not Specified | 8.45 | 0.408 |
Table 3: HPTLC Method and Validation Parameters for this compound (with Dihydroartemisinin)[8][9]
| Parameter | Value |
| Stationary Phase | Merck TLC aluminum sheets with silica gel 60 F254 |
| Mobile Phase | Chloroform:Methanol:Ammonia 25% (9.5:0.3:0.1, v/v/v) |
| Detection Wavelength | 345 nm |
| Rf Value | 0.40 ± 0.02 |
| Linearity Range (ng/spot) | 100 - 700 |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 2.0% |
IV. Experimental Protocols
Protocol 1: RP-HPLC Method for the Estimation of this compound Phosphate
This protocol is adapted from a method for the simultaneous estimation of this compound Tetraphosphate and Dihydroartemisinin.[1][7]
4.1.1. Materials and Reagents
-
This compound Phosphate Reference Standard
-
Methanol (HPLC Grade)[1]
-
Potassium Dihydrogen Phosphate (KH₂PO₄)[1]
-
Orthophosphoric Acid[1]
-
Water (HPLC Grade)[1]
-
Pharmaceutical dosage form (Tablets) containing this compound Phosphate
4.1.2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with UV detector.[1]
-
Mobile Phase: Methanol and Phosphate Buffer (pH 4.6) in the ratio of 70:30 v/v.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 273 nm.[1]
-
Injection Volume: 10 µL.[7]
4.1.3. Preparation of Solutions
-
Phosphate Buffer (pH 4.6): Dissolve 6.8 grams of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 4.6 with orthophosphoric acid.[1]
-
Mobile Phase: Mix 700 mL of Methanol and 300 mL of Phosphate Buffer (pH 4.6). Degas the mixture in an ultrasonic water bath for 5 minutes and filter through a 0.45 µm filter.[1][7]
-
Diluent: Use the mobile phase as the diluent.[7]
-
Standard Stock Solution: Accurately weigh 10 mg of this compound Phosphate working standard and transfer it to a 10 mL volumetric flask. Add about 2 mL of diluent, sonicate to dissolve, and make up the volume to the mark with the diluent.[1][7]
-
Working Standard Solution: From the stock solution, pipette out a suitable aliquot and dilute with the diluent to obtain a concentration within the linearity range.
-
Sample Solution: Weigh and powder 20 tablets. Accurately weigh a quantity of powder equivalent to 10 mg of this compound Phosphate and transfer to a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 15 minutes, and make up the volume with the diluent. Filter the solution through a 0.45 µm syringe filter.
4.1.4. Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (diluent) to ensure there are no interfering peaks.
-
Inject the standard solution multiple times to check for system suitability (e.g., %RSD of peak areas, theoretical plates, tailing factor).
-
Inject the sample solution.
-
Calculate the amount of this compound Phosphate in the sample using the peak areas obtained from the standard and sample chromatograms.
Protocol 2: HPTLC Method for the Estimation of this compound Phosphate
This protocol is based on a method for the simultaneous estimation of Dihydroartemisinin and this compound Phosphate.[8][9]
4.2.1. Materials and Reagents
-
This compound Phosphate Reference Standard
-
Chloroform (AR Grade)
-
Methanol (AR Grade)
-
Ammonia Solution (25%)
-
Pharmaceutical dosage form (Tablets) containing this compound Phosphate
4.2.2. Chromatographic Conditions
-
Instrument: HPTLC system with a sample applicator, developing chamber, and scanner.[14]
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates (20 x 10 cm).[8][9]
-
Mobile Phase: Chloroform:Methanol:Ammonia 25% (9.5:0.3:0.1, v/v/v).[8][9]
-
Chamber Saturation: Saturate the developing chamber with the mobile phase vapor for 20 minutes.
-
Development: Develop the plate up to a distance of 80 mm.
4.2.3. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh 10 mg of this compound Phosphate reference standard and dissolve it in 10 mL of methanol to get a concentration of 1000 µg/mL.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 100-700 ng/spot.
-
Sample Solution: Weigh and powder 20 tablets. Accurately weigh a quantity of powder equivalent to 10 mg of this compound Phosphate and extract it with methanol. Filter the solution and dilute it appropriately with methanol to get a final concentration within the linear range.
4.2.4. Procedure
-
Apply the standard and sample solutions as bands of 8 mm width on the HPTLC plate using an automated applicator.
-
Place the plate in the pre-saturated developing chamber and allow the chromatogram to develop.
-
After development, remove the plate and dry it in an oven.
-
Scan the dried plate using a densitometer at 345 nm.
-
Plot a calibration curve of peak area versus concentration for the standard solutions and determine the concentration of this compound Phosphate in the sample.
V. Visualizations
The following diagrams illustrate the workflow for analytical method validation and the relationship between different validation parameters.
Caption: General workflow for analytical method validation.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Development and Validation of Analytical Methods For The Estimation of this compound Phosphate in Bulk Drug and Pharmaceutical Formulation | PDF | High Performance Liquid Chromatography | Chromatography [scribd.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Stability profiling of anti-malarial drug this compound phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability profiling of anti-malarial drug this compound phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 8. Validated HPTLC Method for Simultaneous Estimation of Dihydroartemisinin and this compound Phosphate in Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. ijrpc.com [ijrpc.com]
- 14. A rapid HPTLC method to estimate piperine in Ayurvedic formulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Piperaquine Solubility Issues for In Vitro Assays
Welcome to the technical support center for piperaquine (PQ). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the solubility of this compound in in vitro experimental settings. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve for in vitro assays?
A1: this compound's solubility challenges stem from its chemical properties. It is a weak base with multiple pKa values (around 6.5 and 8.6) and is highly lipophilic (LogP = 6.2) at neutral and alkaline pH.[1][2][3] This means that in standard physiological conditions (pH ~7.4), the free base form of this compound is poorly soluble in aqueous solutions, including water, methanol, and acetonitrile.[1][2][4] However, it becomes very hydrophilic and dissolves much more easily in acidified solvents due to protonation.[1][2]
Q2: What is the difference between this compound base and this compound phosphate (B84403)/tetraphosphate (B8577671)? Which form should I use?
A2: this compound is available as a free base or, more commonly, as a phosphate or tetraphosphate salt.[5] The salt forms, such as this compound tetraphosphate, are synthesized to have greater water solubility compared to the base form, making them more suitable for creating stock solutions for biological assays.[6][7] For most in vitro applications, using the tetraphosphate salt is recommended for easier handling and dissolution.
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What is causing this?
A3: This is a common issue known as solvent-shifting precipitation. While this compound can be dissolved in DMSO (often requiring sonication and warming), this concentrated organic stock can crash out of solution when diluted into the predominantly aqueous environment of cell culture media.[8][9] The media's pH, temperature, and interactions with components like proteins and salts can all contribute to the drug's precipitation.[9][10]
Q4: Can I use sonication or warming to help dissolve this compound?
A4: Yes, physical methods are frequently recommended to aid in the dissolution of this compound salts. Several suppliers suggest using an ultrasonic bath and gentle warming to dissolve this compound tetraphosphate in solvents like DMSO or water.[8][11] However, always be mindful of the compound's stability under heat and use the lowest effective temperature.
Q5: I've noticed that my this compound solution loses potency over time. How should I store it?
A5: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[12] For long-term storage, it is recommended to keep stock solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month) in sealed, dark containers.[8][12] One study noted that a stock solution in acidified acetonitrile-water was stable for at least 18 months at -70°C.[2] Adsorption to glass surfaces can also occur, so using polypropylene (B1209903) or low-retention plastic tubes is advisable for storage and handling.[1][2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Recommended Solutions & Actions |
| Initial Dissolution Failure: this compound powder does not dissolve in the primary solvent (e.g., water, DMSO). | 1. Use an Acidified Solvent: This is the most reliable method. Preparing a stock solution in a weak acid like 0.5% lactic acid is effective and culture-compatible at high dilutions.[4][13] 2. Employ Physical Methods: Use an ultrasonic bath and/or gentle warming (e.g., 37°C) to aid dissolution in DMSO or water.[8] 3. Verify the this compound Form: Ensure you are using a salt form (tetraphosphate) for better aqueous solubility.[6][7] |
| Precipitation Upon Dilution: A precipitate forms immediately when the concentrated stock solution is added to the cell culture medium. | 1. Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is non-toxic to cells and low enough to maintain solubility, typically well below 1%.[14] 2. Modify Dilution Technique: Instead of adding the stock directly to the full volume, perform serial dilutions. Alternatively, add the stock solution dropwise to the medium while vortexing or stirring to facilitate rapid mixing and prevent localized oversaturation. 3. Prepare an Intermediate Dilution: Dilute the concentrated stock in a solvent that is miscible with both the stock solvent and the final medium before the final dilution step. |
| Precipitation During Incubation: The solution is initially clear but a precipitate forms over time in the incubator. | 1. Reduce Serum Concentration: If using serum-containing media, high protein content can sometimes contribute to compound precipitation. Try reducing the serum percentage or transitioning to a serum-free medium if your cell line permits.[9] 2. Monitor and Buffer Media pH: Cellular metabolism can alter the pH of the medium over time, which can affect this compound's solubility.[9] Ensure your medium has adequate buffering capacity. 3. Evaluate for Aggregation: Sparingly soluble drugs can form aggregates over time.[15][16] Consider if the final concentration is too high for long-term stability in the assay conditions. |
Data & Protocols
Quantitative Data Presentation
The solubility of this compound can vary based on its form, the solvent used, and the dissolution method. The table below summarizes reported solubility data.
Table 1: Solubility of this compound Forms in Various Solvents
| This compound Form | Solvent | Reported Concentration | Conditions / Notes |
|---|---|---|---|
| Tetraphosphate Tetrahydrate | DMSO | 5 mg/mL (5.00 mM) | Requires ultrasonic and warming.[8] |
| Tetraphosphate Tetrahydrate | Water (H₂O) | 6 mg/mL (6.00 mM) | Requires ultrasonic.[8] |
| Phosphate | Water (H₂O) | 10 mg/mL | Sonication is recommended.[11] |
| Phosphate | DMSO | Insoluble | Moisture-absorbing DMSO reduces solubility.[17] |
| Tetraphosphate | 0.5% Lactic Acid | Not specified (used for stock) | Resulting solution is culture-compatible.[4][13] |
| Free Base | Water, MeOH, MeCN | Poorly soluble | At neutral and alkaline pH.[1][2] |
| Free Base | Acidified Solvents | Easily soluble | Becomes hydrophilic at low pH.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using an Acidified Solvent (for Cell-Based Assays)
This protocol is adapted from methods used for in vitro anti-malarial susceptibility testing and is designed to create a culture-compatible stock solution.[4][13]
Materials:
-
This compound Tetraphosphate powder
-
0.5% Lactic Acid solution (sterile)
-
Sterile, nuclease-free water
-
Sterile, low-retention polypropylene tubes
Methodology:
-
Prepare a 0.5% (w/v) lactic acid solution in sterile water.
-
Accurately weigh the desired amount of this compound tetraphosphate powder.
-
Dissolve the powder in the 0.5% lactic acid solution to create a concentrated primary stock solution (e.g., 1-10 mg/mL). Use gentle vortexing or sonication if needed.
-
Perform further dilutions of this primary stock solution using sterile water to create working stocks.
-
When adding the final working solution to your cell culture medium, ensure the final concentration of lactic acid is negligible and does not affect cell viability or media pH (e.g., ≤0.00014%).[4][13]
-
Aliquot the stock solutions into single-use volumes and store them at -20°C or -80°C.
Protocol 2: General Workflow for a Cell-Based this compound Susceptibility Assay
This protocol outlines the key steps for assessing the effect of this compound on cells in vitro.
Methodology:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere or stabilize according to your standard protocol.
-
This compound Preparation:
-
Prepare a concentrated stock solution of this compound tetraphosphate as described in Protocol 1.
-
Create a series of working solutions by serially diluting the stock in the appropriate cell culture medium. Prepare these fresh before each experiment.
-
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include appropriate controls (vehicle control, positive control, negative control).
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Endpoint Analysis: Following incubation, perform the desired assay to measure the outcome (e.g., cell viability via MTT/XTT, parasite growth via SYBR Green assay, cytokine measurement via ELISA).
-
Data Analysis: Calculate relevant metrics such as IC₅₀ (50% inhibitory concentration) by plotting the dose-response curve.
Mandatory Visualizations
Experimental and Troubleshooting Workflows
Caption: A flowchart of the standard experimental workflow for in vitro assays using this compound.
Caption: A decision tree for troubleshooting this compound precipitation issues in experiments.
Signaling Pathway
Caption: this compound's mechanism of action involves inhibiting heme detoxification in malaria parasites.
References
- 1. Determination of this compound concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the antimalarial drug this compound in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activities of this compound and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetic Comparison of Two this compound-Containing Artemisinin Combination Therapies in Papua New Guinean Children with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. xcessbio.com [xcessbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound phosphate | Antimalarial | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Drug Aggregation of Sparingly-Soluble Ionizable Drugs: Molecular Dynamics Simulations of Papaverine and Prostaglandin F2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
Piperaquine-Induced Cardiotoxicity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to investigate and mitigate the cardiotoxic effects of piperaquine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: The primary mechanism is the dose-dependent prolongation of the corrected QT (QTc) interval on the electrocardiogram (ECG).[1][2][3] this compound achieves this by selectively blocking the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[4] This channel is critical for phase 3 repolarization of the cardiac action potential.[5] Inhibition of IKr delays ventricular repolarization, prolonging the action potential duration and, consequently, the QT interval.[6]
Q2: At what concentrations does this compound typically cause QTc prolongation?
A2: The QTc prolongation is concentration-dependent.[4][7] Studies have established a positive linear relationship, with QTc increasing as this compound plasma concentration rises. While values vary across studies and populations, a general estimate is an increase of approximately 4.7 to 5.9 ms (B15284909) for every 100 ng/mL increase in this compound concentration.[4][8]
Q3: What are critical factors to consider when designing experiments to assess this compound cardiotoxicity?
A3: Several factors can influence the outcome of cardiotoxicity studies:
-
Drug Interactions: Co-administration with other drugs that prolong the QT interval or inhibit this compound's metabolism can potentiate its cardiotoxic effects.[8]
-
Electrolyte Imbalances: Conditions like hypokalemia (low potassium) can exacerbate QTc prolongation and should be controlled in experimental models.[8]
-
Heart Rate Correction: The QT interval is inversely related to heart rate. It is crucial to use a correct formula (e.g., Fridericia's or Bazett's, with Fridericia's often preferred for rodents) to calculate the QTc interval for accurate data interpretation.[3][9]
-
Timing of Measurement: ECG measurements should be timed to coincide with the expected peak plasma concentration (Cmax) of this compound to capture the maximum effect on the QTc interval.
Q4: What are some theoretical medicinal chemistry strategies to mitigate hERG inhibition by this compound analogs?
A4: While specific modifications to this compound are not widely published, general strategies to reduce a compound's affinity for the hERG channel can be applied. These include:
-
Reducing Lipophilicity: Highly lipophilic compounds can accumulate in the plasma membrane where the hERG channel is located. Reducing lipophilicity can lower the local concentration near the channel.[10]
-
Modifying Basicity: Basic amines are a common feature in many hERG-blocking drugs. Lowering the pKa of a key basic nitrogen by introducing electron-withdrawing groups or switching from a piperidine (B6355638) to a piperazine (B1678402) can reduce hERG affinity.[11]
-
Introducing Acidic Moieties: Adding a carboxylic acid or another acidic group to form a zwitterion can effectively reduce hERG binding by altering the compound's physicochemical properties and interaction with the channel.[10][11]
Troubleshooting Guides
Problem 1: High variability or poor signal in my in vitro hERG patch-clamp assay.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Many organic compounds have low aqueous solubility. Visually inspect solutions for any precipitate. Consider using a surfactant in the extracellular medium or reducing the final DMSO concentration.[12] |
| Unstable Recordings | Ensure a high-resistance seal (≥1 GΩ) is achieved before recording.[13] Monitor cell health indicators like holding current and input resistance; they should remain stable throughout the experiment.[14] |
| Temperature Fluctuations | hERG channel kinetics are temperature-sensitive.[14] Use a temperature-controlled perfusion system to maintain a physiological temperature (35-37°C) consistently. |
| Vehicle Effects | The solvent (e.g., DMSO) can have minor effects on hERG currents. Run a vehicle control at the highest concentration used in your drug dilutions to quantify this effect and subtract it from your results.[15] |
Problem 2: I am not observing significant QTc prolongation in my in vivo animal model after this compound administration.
| Possible Cause | Troubleshooting Step |
| Sub-therapeutic Plasma Concentration | Confirm that the administered dose achieves plasma concentrations known to be effective in prolonging the QTc interval (typically >100 ng/mL). A pilot pharmacokinetic (PK) study may be necessary. |
| Incorrect Timing of ECG Measurement | ECGs must be recorded around the time of maximum plasma concentration (Tmax). If Tmax is unknown for your model and route of administration, perform serial ECG recordings (e.g., 0, 1, 2, 4, 6, 8 hours post-dose) to create a time-course of the effect.[9] |
| Inappropriate QTc Correction Formula | The Bazett's correction formula is known to be inaccurate at high heart rates typical of conscious rodents. Use Fridericia's (QTcF = QT / ∛RR) or a species-specific formula for more reliable QTc values.[9] |
| Animal Anesthesia | Anesthetics can have profound effects on cardiovascular parameters, including heart rate and ion channel function, potentially masking the effects of this compound. Whenever possible, use conscious, freely moving animals with telemetry implants. If anesthesia is necessary, use an agent with minimal cardiac effects (e.g., isoflurane) and maintain a consistent level of anesthesia.[16] |
Quantitative Data Summary
The following table summarizes the reported relationship between this compound plasma concentration and QTc interval prolongation from various studies.
| Study Population | Relationship | QTc Prolongation per 100 ng/mL this compound | Citation(s) |
| African Patients (mostly children) | Linear | 5.90 ms | [8] |
| African Patients (mostly children) | Linear (study-specific correction) | 4.87 ms | [8] |
| Healthy Adult Subjects | Linear | ~5 ms (0.047 ms per ng/mL) | [4] |
| Pregnant Ugandan Women (20 weeks) | Linear | 4.42 ms | [7] |
| Pregnant Ugandan Women (28 weeks) | Linear | 3.28 ms | [7] |
| Pregnant Ugandan Women (36 weeks) | Linear | 2.13 ms | [7] |
Experimental Protocols
Protocol 1: In Vitro hERG Blockade Assessment using Whole-Cell Patch-Clamp
This protocol is adapted from FDA recommendations and common practices for assessing compound effects on hERG channels expressed in a stable cell line (e.g., HEK293).[5][13]
-
Cell Culture: Culture hERG-expressing HEK293 cells under standard conditions (37°C, 5% CO₂). Passage cells every 2-3 days to maintain them in a logarithmic growth phase.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution, wash with extracellular solution, and re-suspend. Allow cells to recover for at least 30 minutes before use.
-
Solutions:
-
Extracellular Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl₂, 1 CaCl₂, 12.5 Dextrose. Adjust pH to 7.4.
-
Intracellular Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP. Adjust pH to 7.3.
-
-
Electrophysiological Recording:
-
Perform recordings in whole-cell configuration at 35-37°C.
-
Obtain a Giga-ohm seal (≥1 GΩ) between the patch pipette and the cell membrane.
-
Apply the recommended CiPA voltage protocol: Hold at -80 mV, depolarize to +20 mV for 4.8 s, then repolarize to -50 mV for 5 s to elicit the hERG tail current. Repeat every 15 seconds.[15]
-
-
Compound Application:
-
Establish a stable baseline current in the control extracellular solution for at least 5 minutes.
-
Apply this compound at increasing concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) via a perfusion system, allowing the current to reach steady-state at each concentration.
-
Include a positive control (e.g., Dofetilide, E-4031) to confirm assay sensitivity.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at -50 mV.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
-
Protocol 2: In Vivo Cardiotoxicity Assessment in a Rodent Model
This protocol outlines a method for evaluating QTc prolongation in conscious rats using telemetry.
-
Animal Model: Use male Sprague-Dawley or Wistar rats (250-300g).
-
Telemetry Implantation: Surgically implant a telemetry device capable of recording ECG, temperature, and activity. Allow animals to recover for at least one week post-surgery.
-
Acclimatization: Acclimatize animals to the experimental environment and handling procedures to minimize stress-induced artifacts.
-
Drug Administration:
-
Administer this compound via the intended clinical route (e.g., oral gavage). Doses should be selected based on pilot pharmacokinetic studies to achieve relevant clinical plasma concentrations.
-
The control group should receive the vehicle used to dissolve this compound.
-
-
ECG Recording:
-
Record baseline ECG data for at least 24 hours before dosing.
-
Record ECG continuously for at least 24 hours post-dosing. Pay close attention to the period around the expected Tmax.
-
-
Data Analysis:
-
Analyze the ECG data using specialized software to determine RR, PR, QRS, and QT intervals.
-
Correct the QT interval for heart rate using Fridericia's formula (QTcF = QT / ∛RR).
-
Compare the change in QTcF from baseline between the this compound-treated and vehicle-treated groups at each time point.
-
If possible, collect satellite blood samples for pharmacokinetic analysis to correlate this compound concentration with the observed QTcF changes.
-
Protocol 3: Histopathological Evaluation of Cardiac Tissue
This protocol describes the basic steps for examining cardiac tissue for structural changes following chronic this compound administration in a rat model.[17]
-
Animal Dosing: Administer this compound to rats daily or intermittently for an extended period (e.g., 7 to 28 days) to assess for cumulative toxicity. Include a control group receiving vehicle only.
-
Tissue Collection: At the end of the study, euthanize the animals and immediately excise the hearts.
-
Fixation: Rinse hearts with cold saline and fix in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of alcohol, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning and Staining: Cut 5-micron thick sections from the paraffin blocks. Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope. Assess for signs of cardiotoxicity, such as cardiomyocyte hypertrophy, myofibrillar disarray, inflammation, fibrosis, vacuolization, or necrosis. Compare findings in the treated groups to the control group.
Visualizations
Signaling Pathway and Electrophysiological Consequence
References
- 1. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk | Semantic Scholar [semanticscholar.org]
- 3. Multi-Country Evaluation of Safety of Dihydroartemisinin/Piperaquine Post-Licensure in African Public Hospitals with Electrocardiograms | PLOS One [journals.plos.org]
- 4. Evaluation of the QT effect of a combination of this compound and a novel anti-malarial drug candidate OZ439, for the treatment of uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrocardiographic effect of artemisinin-piperaquine, dihydroartemisinin-piperaquine, and artemether-lumefantrine treatment in falciparum malaria patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Induced QTc Prolongation Decreases With Repeated Monthly Dihydroartemisinin-Piperaquine Dosing in Pregnant Ugandan Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. drughunter.com [drughunter.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. les-crises.fr [les-crises.fr]
- 16. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Piperaquine Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of piperaquine formulations with improved oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
This compound is a lipophilic compound, which means it has poor aqueous solubility. This characteristic limits its dissolution in the gastrointestinal fluids, which is a critical step for drug absorption. Consequently, its oral bioavailability can be low and variable.[1]
Q2: How does co-administration with food affect the bioavailability of this compound?
Administering this compound with a high-fat meal has been shown to significantly increase its oral bioavailability. The presence of fats can enhance the solubilization of lipophilic drugs like this compound. Studies have demonstrated a substantial increase in both the maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve - AUC) when this compound is taken with a high-fat meal.[2][3][4][5][6][7] For instance, one study reported a 213% increase in the geometric mean Cmax and a 98% increase in the geometric mean AUC0-∞ in the fed state compared to the fasting state.[2][3][4][5][6][7]
Q3: What advanced formulation strategies can be employed to improve the oral bioavailability of this compound?
Several advanced formulation strategies are being explored for poorly water-soluble drugs like this compound. These include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which are mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[8][9]
-
Nanoparticulate Systems:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from physiological lipids, which can improve bioavailability and provide sustained release.[10][11][12][13]
-
Nanoemulsions: These are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by a surfactant, which can increase the surface area for absorption.
-
-
Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is converted into a higher-energy amorphous form and dispersed within a polymer matrix. This can significantly enhance the drug's solubility and dissolution rate.[14][15][16][17]
Q4: Are there any newer formulations of this compound in development?
Yes, a new taste-masked dispersible granule formulation of this compound has been developed to improve acceptability, particularly in pediatric populations, and to potentially minimize the food effect. Recent studies have evaluated its pharmacokinetic profile under various fed and fasting conditions.[15]
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
| Possible Cause | Troubleshooting Step |
| Poor solubility and dissolution of the this compound formulation. | Consider formulating this compound into a nano-sized particle system (e.g., solid lipid nanoparticles, nanoemulsion) to increase the surface area for dissolution. Alternatively, developing an amorphous solid dispersion can enhance aqueous solubility. |
| Inadequate lipid content in the formulation to facilitate absorption. | For lipid-based formulations like SEDDS, ensure that the oil, surfactant, and co-surfactant ratios are optimized to maintain this compound in a solubilized state upon dispersion in aqueous media. |
| Incorrect animal model or study design. | Ensure the selected animal model (e.g., rats, dogs) has a gastrointestinal physiology that is relevant for predicting human absorption.[18] Standardize food intake during the study, as this is known to significantly impact this compound absorption.[6] |
Issue 2: Instability of Nano-formulations During Storage (e.g., Particle Size Growth, Drug Leakage)
| Possible Cause | Troubleshooting Step |
| Sub-optimal composition of the formulation (e.g., inappropriate surfactant or lipid). | Screen different stabilizers and lipids to find a combination that provides a stable nanoparticle formulation. The choice of lipid in SLNs is crucial for preventing drug expulsion during storage. |
| Inefficient manufacturing process. | Optimize the formulation process parameters, such as homogenization speed and time, or sonication energy, to produce stable and uniformly sized nanoparticles. For amorphous solid dispersions, ensure the chosen polymer effectively stabilizes the amorphous state of this compound.[16] |
Issue 3: Difficulty in Establishing In Vitro-In Vivo Correlation (IVIVC)
| Possible Cause | Troubleshooting Step |
| Inappropriate in vitro dissolution method for advanced formulations. | Standard USP dissolution apparatus may not be suitable for nano-formulations. Consider using modified methods like dialysis, sample and separate, or continuous flow systems to better mimic in vivo drug release.[19][20] |
| The complexity of lipid-based formulation digestion in vivo is not captured by the in vitro model. | Incorporate biorelevant media that simulate the fed and fasted states of the small intestine, including the presence of bile salts and lipids, to create a more predictive in vitro dissolution test. |
Data on Bioavailability Enhancement of this compound Formulations
| Formulation | Animal/Human Model | Key Pharmacokinetic Parameters | Fold Increase in Bioavailability (Compared to Control) | Reference |
| This compound Phosphate (500 mg) with High-Fat Meal | Healthy Human Volunteers | Geometric Mean Cmax: 65.8 µg/L (vs. 21.0 µg/L fasted) | 2.21-fold increase in AUC | [2][3][4][5][6][7] |
| Geometric Mean AUC0-∞: 7,362 µg·h/L (vs. 3,724 µg·h/L fasted) | ||||
| This compound Dispersible Granules (320 mg) with Low-Fat Meal | Healthy Human Adults | Relative exposure (AUC0-t) vs. fasted state: 164% | 1.64-fold increase in AUC | [15] |
| This compound Dispersible Granules (320 mg) with High-Fat Meal | Healthy Human Adults | Relative exposure (AUC0-t) vs. fasted state: 184% | 1.84-fold increase in AUC | [15] |
| This compound Dispersible Granules (320 mg) with Whole Milk | Healthy Human Adults | Relative exposure (AUC0-t) vs. fasted state: 195% | 1.95-fold increase in AUC | [15] |
Experimental Protocols
Preparation of Solid Lipid Nanoparticles (SLNs) by Melt Emulsification
-
Melt the Lipid: Heat a solid lipid (e.g., glyceryl monostearate) to 5-10°C above its melting point.
-
Dissolve this compound: Disperse the this compound in the molten lipid.
-
Prepare Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Cool the emulsion to room temperature while stirring to allow the lipid to recrystallize and form SLNs.
In Vitro Drug Release Study using Dialysis Method
-
Preparation: Place a known amount of the this compound formulation (e.g., SLN dispersion) into a dialysis bag with a specific molecular weight cut-off.
-
Dissolution Medium: Immerse the sealed dialysis bag in a dissolution medium (e.g., simulated gastric fluid followed by simulated intestinal fluid) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the dissolution medium outside the dialysis bag.
-
Analysis: Analyze the samples for this compound content using a validated analytical method, such as HPLC-UV.
In Vivo Pharmacokinetic Study in a Rat Model
-
Animal Dosing: Administer the this compound formulation orally to fasted rats at a specified dose. A control group should receive a simple suspension of this compound.
-
Blood Sampling: Collect blood samples from the rats at predetermined time points post-dosing.
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Drug Extraction and Analysis: Extract this compound from the plasma and quantify its concentration using a validated bioanalytical method (e.g., LC-MS/MS).[3]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the oral bioavailability of the formulation.
Visualizations
References
- 1. Population Pharmacokinetics of this compound after Two Different Treatment Regimens with Dihydroartemisinin-Piperaquine in Patients with Plasmodium falciparum Malaria in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 3. A Comprehensive Review on the Pharmacokinetics and Bioanalysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation of piperine solid lipid nanoparticles (SLN) for treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effects of a High-Fat Meal on the Relative Oral Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation of Piperine-Loaded Nanoemulsion: In Vitro Characterization, Ex Vivo Evaluation, and Cell Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics and Pharmacodynamics of this compound in Children With Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Semimechanistic Pharmacokinetic and Pharmacodynamic Modeling of this compound in a Volunteer Infection Study with Plasmodium falciparum Blood-Stage Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Formulation of piperine solid lipid nanoparticles (SLN) for treatment of rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
- 15. Pharmacokinetics of a Novel this compound Dispersible Granules Formulation Under Fasting and Various Fed Conditions Versus this compound Tablets When Fasted in Healthy Tanzanian Adults: A Randomized, Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Dissolution Considerations Associated with Nano Drug Delivery Systems (NDDS) - PMC [pmc.ncbi.nlm.nih.gov]
addressing analytical challenges in piperaquine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the analytical challenges associated with the quantification of piperaquine. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges encountered when quantifying this compound?
A1: The primary challenges in this compound (PQ) quantification stem from its physicochemical properties. This compound is a highly lipophilic and basic compound, which can lead to several analytical issues.[1] The most frequently reported problems include:
-
Peak Tailing: Due to its basic nature, this compound can interact with residual silanol (B1196071) groups on silica-based columns, leading to asymmetrical peak shapes.[1][2]
-
Carryover: this compound can adsorb to various components of the analytical system, such as the autosampler, tubing, and the analytical column, resulting in its appearance in subsequent blank injections.[1][2][3] This is a significant issue that can affect the accuracy of low-concentration samples.
-
Matrix Effects: When using electrospray ionization (ESI), the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1] This is a particular concern in complex biological matrices like plasma.
-
Adsorption to Surfaces: this compound is known to adsorb to glass and plastic surfaces, which can lead to loss of analyte during sample preparation and storage.[1]
-
Metabolite Interference: this compound is metabolized into several compounds, such as this compound N-oxide (M1) and this compound N,N-dioxide (M2), which could potentially interfere with the quantification of the parent drug if the analytical method lacks sufficient selectivity.[4][5][6]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for this compound quantification in biological matrices.[1][2][3][4] It offers high sensitivity and selectivity, which are crucial for accurately measuring the low concentrations often observed in pharmacokinetic studies. While HPLC-UV methods have been developed, they generally lack the sensitivity required for clinical sample analysis.[1][7]
Q3: How can I minimize carryover in my this compound assay?
A3: Minimizing carryover is a critical aspect of method development for this compound. Several strategies can be employed:
-
Use of a robust washing solution: A strong wash solvent, often with a high percentage of organic solvent and acid, is essential for cleaning the autosampler needle and injection port between runs.
-
Employing a suitable analytical column: Some studies suggest that pentafluorophenyl (PFP) columns may offer better peak shape and reduced carryover compared to traditional C18 columns.[1]
-
Optimizing the mobile phase: Using a basic mobile phase can help to reduce peak tailing and carryover by minimizing the interaction of the basic this compound molecule with the stationary phase.[2]
-
Injection order: Analyzing samples in order of expected concentration, from low to high, can help to mitigate the impact of carryover on subsequent samples.[1]
-
Hardware considerations: Carryover can originate from the column, pre-column tubing, or the autosampler.[3] A systematic investigation may be needed to identify and address the source.
Q4: What is the recommended internal standard for this compound quantification?
A4: The use of a stable isotope-labeled internal standard, such as this compound-d6, is highly recommended.[1] A deuterated internal standard closely mimics the chromatographic behavior and ionization characteristics of the analyte, effectively compensating for matrix effects and variations in sample preparation and instrument response.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the peak maximum.
-
Inconsistent peak integration and reduced peak height.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary interactions with stationary phase | Switch to a column with end-capping or a different stationary phase like a PFP column.[1] |
| Acidic mobile phase | Consider using a basic mobile phase (e.g., with ammonium (B1175870) hydroxide (B78521) as an additive) to improve peak shape for the basic this compound molecule.[2] |
| Column degradation | Replace the analytical column and ensure proper mobile phase pH to prolong column life. |
| Inappropriate solvent for sample dissolution | Ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion. |
Issue 2: Significant Carryover
Symptoms:
-
A detectable this compound peak in blank injections immediately following a high concentration standard or sample.[1][2]
-
Inaccurate quantification of low-level samples.
Possible Causes & Solutions:
| Cause | Solution |
| Adsorption to autosampler components | Optimize the autosampler wash procedure. Use a strong, acidified organic solvent wash. Some systems may require multiple wash cycles. |
| Column contamination | Implement a robust column washing procedure at the end of each analytical run. |
| High Upper Limit of Quantification (ULOQ) | If carryover is consistently a percentage of the ULOQ, consider lowering the ULOQ or implementing a dilution protocol for high-concentration samples.[2] |
| System-wide contamination | A thorough system clean-out may be necessary, involving flushing of all tubing and components with appropriate solvents. |
Issue 3: Inconsistent Results (Poor Precision and Accuracy)
Symptoms:
-
High relative standard deviation (%RSD) for quality control (QC) samples.
-
Inaccurate back-calculation of calibration standards.
Possible Causes & Solutions:
| Cause | Solution |
| Matrix effects | Use a stable isotope-labeled internal standard (e.g., this compound-d6).[1] Consider using an Atmospheric Pressure Chemical Ionization (APCI) source, which can be less susceptible to matrix effects than ESI.[1] |
| Sample preparation variability | Ensure consistent and precise execution of the sample preparation protocol. Protein precipitation is a common method; ensure complete precipitation and consistent supernatant transfer. |
| Analyte instability | Verify the stability of this compound in the biological matrix under the storage and handling conditions used. Studies have shown this compound to be stable in plasma at room temperature for several days and for months at -70°C.[1] |
| Adsorption to labware | Use low-binding polypropylene (B1209903) tubes and pipette tips. Pre-treating glassware may be necessary if its use is unavoidable.[1] |
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for this compound quantification in human plasma.
Table 1: Calibration and Quality Control Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Human Plasma | Dried Blood Spots |
| Calibration Range | 1.5 - 250 ng/mL[1] | 10 - 1000 ng/mL[2] | 3 - 1000 ng/mL[8] |
| LLOQ | 1.5 ng/mL[1] | 10 ng/mL[2] | 3 ng/mL[8] |
| QC Low (ng/mL) | 3[1] | 30[9] | 9[8] |
| QC Medium (ng/mL) | 20[1] | 200[9] | 40[8] |
| QC High (ng/mL) | 200[1] | 800[9] | 800[8] |
Table 2: Precision and Accuracy Data
| Parameter | Method 1 | Method 2 |
| Intra-day Precision (%RSD) | 2.35 - 6.18[1] | < 9%[3] |
| Inter-day Precision (%RSD) | 3.3 - 5.6[1] | < 9%[3] |
| Intra-day Accuracy (%) | 2.08 - 12.0[1] | Not Reported |
| Inter-day Accuracy (%) | 4.4 - 8.2[1] | Not Reported |
Table 3: Recovery Data
| Concentration Level | Method 1 Recovery (%) | Method 2 Recovery (%) |
| Low QC | 79.0[1] | 54 - 72[3] |
| Medium QC | 76.3[1] | 54 - 72[3] |
| High QC | 78.4[1] | 54 - 72[3] |
| Internal Standard | 75.1[1] | Not Reported |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is a generalized representation based on published methods.[1][2]
1. Preparation of Standards and QC Samples:
-
Prepare two independent stock solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent like 0.5% formic acid in acetonitrile-water (1:1, v/v).[1] One stock is for calibration standards, and the other for QC samples.
-
Prepare a stock solution of the internal standard (IS), this compound-d6.
-
Serially dilute the this compound stock solutions with blank human plasma to prepare calibration standards and QC samples at the desired concentrations.
2. Sample Preparation (Protein Precipitation):
-
To a 25 µL aliquot of plasma sample, standard, or QC, add a volume of precipitation agent (e.g., 125 µL of 5% trichloroacetic acid in methanol-water containing the IS).[1]
-
Vortex mix for approximately 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
3. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A PFP column (e.g., 50 x 2.1 mm, 2.6 µm) or a C18 column.[1][2]
-
Mobile Phase A: Water with an additive (e.g., 0.1% formic acid or 10 mM ammonium hydroxide).
-
Mobile Phase B: Acetonitrile or methanol (B129727) with the same additive.
-
Flow Rate: Typically 0.4 - 0.6 mL/min.
-
Gradient: A suitable gradient to elute this compound and separate it from potential interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: ESI+ or APCI+.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
4. Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Visualizations
References
- 1. Determination of the antimalarial drug this compound in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound concentration in human plasma and the correlation of capillary versus venous plasma concentrations | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS quantitation of antimalarial drug this compound and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of this compound to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of this compound to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of Malnutrition on Piperaquine Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of malnutrition on piperaquine efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of malnutrition on the pharmacokinetics of drugs like this compound?
Malnutrition can significantly alter the pharmacokinetics of medications by affecting absorption, distribution, metabolism, and excretion, which can lead to an increased risk of subtherapeutic effects or toxicity.[1][2] The pathophysiological changes in protein-energy malnutrition (PEM) can alter drug responses and toxicity.[3] Specifically, malnutrition can lead to:
-
Delayed or decreased absorption due to changes in the gastrointestinal tract, such as reduced mucosal surface area and inflammation.[1][2][3]
-
Altered distribution due to changes in body composition (reduced adipose tissue and lean body mass) and decreased plasma protein binding.[1][3][4] A reduction in plasma albumin can increase the free (unbound) fraction of highly protein-bound drugs, potentially increasing toxicity.[1][5]
-
Altered hepatic metabolism , often through the downregulation of cytochrome P450 (CYP) enzymes, which can reduce the metabolic clearance of many drugs and prolong their half-life.[1][2]
-
Reduced renal excretion due to decreased renal blood flow and glomerular filtration rate.[1][2]
Q2: How does malnutrition specifically affect the efficacy of this compound?
Several studies suggest that malnutrition can negatively impact the efficacy of this compound, often administered as part of the artemisinin-based combination therapy (ACT) dihydroartemisinin-piperaquine (DP).
-
Children with mild to moderate chronic malnutrition not receiving nutritional supplements are at a higher risk for recurrent parasitemia after treatment with DP.[6]
-
One study found that stunted children had lower this compound concentrations on day 3 post-treatment and higher apparent clearance of the drug.[7]
-
Malnutrition has been shown to reduce this compound exposure, and a certain this compound concentration (15.4 ng/mL) is associated with a 95% reduction in the malaria hazard.[8]
-
A large meta-analysis reported that malnourished young children had lower day 7 lumefantrine (B1675429) (another ACT partner drug) concentrations, leading to an increased risk of treatment failure, a finding that may have implications for other long-acting partner drugs like this compound.[9]
Q3: What is the mechanism of action of this compound and how might malnutrition interfere with it?
This compound, a bisquinoline, is thought to function similarly to chloroquine (B1663885) by accumulating in the parasite's digestive vacuole.[10] There, it interferes with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite, into hemozoin.[10][11] This leads to a buildup of toxic free heme, which kills the parasite.
Malnutrition could theoretically interfere with this mechanism in several ways:
-
Altered Drug Accumulation: Changes in physiological pH gradients due to malnutrition could potentially affect the trapping of the weakly basic this compound molecule in the acidic digestive vacuole.
-
Reduced Target Availability: Severe anemia, a common comorbidity with malnutrition, might lead to a lower overall amount of hemoglobin available for the parasite, although the clinical relevance of this on drug efficacy is not well established.
Q4: Are there established animal models to study the interplay between malnutrition and malaria?
Yes, various animal models are used to investigate malnutrition. Rodent models (mice and rats) are the most frequently used in nutrition research.[12][13] These models are valuable for dissecting complex biological pathways and for evaluating potential nutritional interventions under controlled conditions that are not feasible in humans.[14] For studying malnutrition, researchers often use protein-deficient or micronutrient-deficient diets to induce conditions like protein-energy malnutrition.[15] Genetically modified and gnotobiotic animal models are also increasingly used to study host-microbiome interactions in malnutrition.[12]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected this compound plasma concentrations in our malnourished animal model.
-
Possible Cause 1: Impaired Drug Absorption. Malnutrition can cause gastrointestinal changes that impair drug absorption.[1][2]
-
Troubleshooting:
-
Ensure a consistent and appropriate vehicle is used for oral drug administration.
-
Consider administering this compound with a small, standardized amount of fat, as high-fat meals have been shown to substantially increase its bioavailability, though this may not be clinically relevant in anorexic patients.[16] Note that the recommendation is generally not to administer this compound within ±3 hours of food.[16]
-
Evaluate the health of the animals' gastrointestinal tract through histology at the end of the study to check for significant atrophy or inflammation.
-
-
-
Possible Cause 2: Altered Drug Metabolism. Protein-calorie malnutrition can decrease the activity of hepatic cytochrome P450 enzymes responsible for drug metabolism.[17][18]
-
Troubleshooting:
-
Measure the expression and activity of key CYP450 isoforms (e.g., CYP3A4 in humans, and its orthologs in your animal model) in liver microsomes from both malnourished and control animals.
-
Analyze for this compound metabolites in plasma and urine to assess metabolic pathways.
-
-
-
Possible Cause 3: Increased Volume of Distribution. Changes in body composition, such as reduced adipose tissue, can alter the volume of distribution of lipophilic drugs like this compound.[19]
-
Troubleshooting:
-
Conduct a full pharmacokinetic study with frequent sampling to accurately determine pharmacokinetic parameters, including the volume of distribution.
-
Correlate plasma drug concentrations with body composition measurements (e.g., body weight, fat mass).
-
-
Problem 2: Higher than expected treatment failure rates in the malnourished group despite standard this compound dosing.
-
Possible Cause 1: Sub-therapeutic Drug Exposure. As identified in clinical studies, malnutrition may lead to lower overall drug exposure.[8][9]
-
Troubleshooting:
-
Measure this compound concentrations at key time points (e.g., day 3 and day 7 post-treatment) to confirm drug exposure.[7]
-
Correlate treatment outcomes with individual drug concentrations to establish a therapeutic threshold in your model.
-
Consider a dose-ranging study in the malnourished model to determine the optimal dose required to achieve therapeutic concentrations.
-
-
-
Possible Cause 2: Impaired Immune Response. Malnourished children may be at higher risk of malaria due to an impaired immune response, which is crucial for clearing parasites in conjunction with antimalarial drugs.[7]
-
Troubleshooting:
-
Assess key immune markers (e.g., cytokine levels, lymphocyte populations) in both malnourished and control groups before and after infection and treatment.
-
Consider using an immunodeficient animal model to separate the drug's direct effect from the host's immune contribution.
-
-
-
Possible Cause 3: Emergence of Drug Resistance. While less likely in a controlled experiment, underlying low-level resistance in the parasite strain could be unmasked by the suboptimal drug concentrations in the malnourished host.
-
Troubleshooting:
-
Quantitative Data Summary
Table 1: Impact of Malnutrition on this compound Pharmacokinetics in Children
| Parameter | Malnourished Group | Well-Nourished Group | Key Finding | Reference |
|---|---|---|---|---|
| Day 3 this compound Concentration | Lower | Higher | Stunted children had lower this compound concentrations. | [7] |
| Apparent Clearance (CL/F) | Higher | Lower | Stunted children exhibited higher apparent clearance of this compound. | [7] |
| This compound Exposure | Reduced | Higher | Malnutrition reduces overall this compound exposure. |[8] |
Table 2: Clinical Efficacy of Dihydroartemisinin-Piperaquine (DP) in Malnourished vs. Well-Nourished Children
| Outcome | Malnourished Group | Well-Nourished Group | Key Finding | Reference |
|---|---|---|---|---|
| Recurrent Parasitemia | Higher Risk | Lower Risk | Children with mild to moderate chronic malnutrition had a higher risk of recurrent parasitemia. | [6] |
| Treatment Failure (Chloroquine) | Higher Risk (OR: 3.6) | Lower Risk | Malnourished children were at a significantly higher risk for treatment failure with chloroquine. |[21] |
Experimental Protocols
Protocol 1: Induction of Protein-Energy Malnutrition (PEM) in a Rodent Model
-
Animal Selection: Use weanling rats or mice of a specified strain (e.g., Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimatize for one week while on a standard chow diet.
-
Dietary Groups: Randomly assign animals to two groups:
-
Feeding Period: Maintain the respective diets for a period of 3-4 weeks to establish the malnourished state.[17]
-
Monitoring: Monitor body weight, food intake, and general health daily. At the end of the feeding period, key indicators of malnutrition (e.g., plasma albumin levels) should be assessed.
Protocol 2: In Vivo Antimalarial Efficacy Assessment (Adapted from WHO guidelines)
This protocol is a simplified version for a 4-day suppression test in mice.
-
Infection: Infect both control and malnourished mice with a specified inoculum of Plasmodium berghei or another suitable rodent malaria parasite.
-
Treatment Initiation: 24-72 hours post-infection, begin treatment. Administer this compound (or DP) orally once daily for 3-4 consecutive days.
-
Parasitemia Monitoring: Starting the day after the last dose of treatment, prepare thin blood smears from tail blood daily for at least 28 days.[22]
-
Microscopy: Stain blood smears with Giemsa and determine the percentage of parasitized red blood cells by counting a sufficient number of fields.
-
Outcome Measures:
-
Parasite Clearance Time: Time taken to clear detectable parasites from the blood.
-
Recrudescence: Reappearance of parasites after initial clearance.
-
Cure Rate: Percentage of animals that remain parasite-free for the duration of the follow-up period (e.g., 28 days).[22]
-
Visualizations
Caption: Impact of malnutrition on pharmacokinetic pathways.
Caption: Experimental workflow for in vivo studies.
References
- 1. Malnutrition and Its Effect on Drug Pharmacokinetics: A Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malnutrition and Its Effect on Drug Pharmacokinetics: A Clinical Perspective | springermedizin.de [springermedizin.de]
- 3. Drug metabolism and pharmacokinetics in malnourished children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Nutritional Status on Response to Treatment with Artemisinin-Based Combination Therapy in Young Ugandan Children with Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Identifying an optimal dihydroartemisinin-piperaquine dosing regimen for malaria prevention in young Ugandan children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Severe Acute Malnutrition Results in Lower Lumefantrine Exposure in Children Treated With Artemether‐Lumefantrine for Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Frontiers | Animal models for understanding the mechanisms of malnutrition: a literature review [frontiersin.org]
- 13. Animal models for understanding the mechanisms of malnutrition: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Effect of food on the pharmacokinetics of this compound and dihydroartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of protein-calorie malnutrition on cytochromes P450 and glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ccjm.org [ccjm.org]
- 19. Pathophysiological changes that affect drug disposition in protein-energy malnourished children - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-malarial drug resistance, malnutrition and socio-economic status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vivo Assessment of Drug Efficacy against Plasmodium falciparum Malaria: Duration of Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Genetic Markers for Piperaquine Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating genetic markers associated with piperaquine treatment failure in Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What are the primary genetic markers associated with this compound treatment failure?
A1: The primary genetic markers robustly associated with this compound treatment failure are amplification of the plasmepsin 2 and plasmepsin 3 (pfpm2/3) genes and mutations in the P. falciparum chloroquine (B1663885) resistance transporter gene (pfcrt).[1][2][3][4][5] The exo-E415G single nucleotide polymorphism (SNP) in pfcrt has been identified as a significant marker.[2] Additionally, other mutations in pfcrt that arise on the chloroquine-resistant Dd2 isoform have been linked to high-grade this compound resistance.[6][7]
Q2: Is the pfmdr1 gene associated with this compound resistance?
A2: The role of P. falciparum multidrug resistance protein 1 (pfmdr1) in this compound resistance is complex. Some studies suggest that deamplification of a region on chromosome 5 that includes pfmdr1 is associated with this compound resistance in vitro.[8] Conversely, other research indicates that an increased pfmdr1 copy number is associated with enhanced sensitivity to this compound.[9] Therefore, while it is a gene of interest, its role is not as clearly defined as that of pfpm2/3 amplification and pfcrt mutations.
Q3: Do K13 mutations confer resistance to this compound?
A3: Mutations in the Kelch 13 (K13) gene are the primary markers for artemisinin (B1665778) resistance, not this compound resistance.[10][11][12][13] However, as this compound is administered as part of an artemisinin-based combination therapy (ACT), specifically dihydroartemisinin-piperaquine (DHA-PPQ), the presence of K13 mutations is critical to assess overall treatment efficacy.[14] The emergence of this compound resistance in Southeast Asia has been observed in parasite lineages that also carry K13 mutations associated with artemisinin resistance.[15]
Q4: We are observing an increase in this compound IC50 values in our in vitro cultures. How can we identify the genetic cause?
A4: An increase in the 50% inhibitory concentration (IC50) for this compound is a strong indicator of developing resistance. To identify the genetic basis, you should perform the following:
-
Copy Number Variation (CNV) analysis: Quantify the copy number of the pfpm2 and pfpm3 genes using quantitative PCR (qPCR). An increase in copy number is a key indicator of resistance.[5]
-
Gene sequencing: Sequence the pfcrt gene to identify known resistance-conferring mutations, such as the exo-E415G SNP, or novel polymorphisms.[2]
-
Whole-genome sequencing (WGS): If the primary markers do not explain the resistance phenotype, WGS can help identify novel mutations or other genetic variations associated with resistance.[16]
Troubleshooting Guides
Problem 1: Inconsistent results in pfpm2/3 copy number quantification by qPCR.
-
Possible Cause 1: Poor DNA Quality.
-
Solution: Use a standardized and reliable DNA extraction method. Assess the quality and quantity of your genomic DNA using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit) before proceeding with qPCR.
-
-
Possible Cause 2: Primer/Probe Issues.
-
Solution: Verify the sequences of your primers and probes. Ensure they target a conserved region of the pfpm2 and pfpm3 genes. Optimize primer and probe concentrations and run a temperature gradient to determine the optimal annealing temperature.
-
-
Possible Cause 3: Inappropriate Reference Gene.
-
Solution: Use a validated single-copy reference gene, such as beta-tubulin, for normalization. Ensure the amplification efficiency of the reference gene is comparable to that of the target genes.
-
Problem 2: Ambiguous sequencing results for the pfcrt gene.
-
Possible Cause 1: Mixed parasite populations.
-
Solution: If you are working with clinical isolates, there may be multiple parasite genotypes present. This can result in overlapping peaks in Sanger sequencing chromatograms. Consider cloning the PCR product into a vector and sequencing individual clones to resolve the different alleles. Alternatively, next-generation sequencing (NGS) approaches can help identify and quantify the frequency of different alleles in a mixed infection.
-
-
Possible Cause 2: PCR or sequencing errors.
-
Solution: Repeat the PCR and sequencing with a high-fidelity DNA polymerase to minimize the risk of errors. Sequence both the forward and reverse strands to confirm any observed mutations.
-
Problem 3: No known resistance markers are found in a parasite line with a confirmed this compound-resistant phenotype.
-
Possible Cause 1: Novel resistance mechanisms.
-
Solution: The parasite may have developed a novel mechanism of resistance. A genome-wide association study (GWAS) or whole-genome sequencing of the resistant line and a sensitive parental line can help identify novel SNPs, CNVs, or other structural variations associated with the resistance phenotype.[16]
-
-
Possible Cause 2: Multigenic resistance.
-
Solution: Resistance to this compound may be a multigenic trait, involving the interplay of several genes.[17] In addition to the known markers, consider investigating other genes that have been implicated in quinoline (B57606) resistance.
-
Data Presentation
Table 1: Key Genetic Markers Associated with this compound Treatment Failure
| Genetic Marker | Gene | Type of Variation | Association with Treatment Failure | Key References |
| pfpm2/3 amplification | plasmepsin 2/3 | Copy Number Variation (CNV) | Increased copy number is strongly associated with treatment failure.[1][5] | [1],[2],[5] |
| exo-E415G | pfcrt | Single Nucleotide Polymorphism (SNP) | Significantly associated with decreased treatment efficacy.[2] | [1],[2] |
| Other pfcrt mutations | pfcrt | SNPs on the Dd2 background (e.g., F145I, T93S, I218F) | Confer high-grade this compound resistance.[6][15] | [6],[7],[15] |
| pfmdr1 CNV | pfmdr1 | Copy Number Variation (CNV) | Deamplification associated with resistance in some studies.[8] | [8],[9] |
Experimental Protocols
Protocol 1: Quantification of pfpm2/3 Copy Number by qPCR
This protocol is a generalized guideline. Specific primer and probe sequences should be obtained from validated publications.
-
DNA Extraction:
-
Extract high-quality genomic DNA from parasite cultures or patient blood samples using a commercial DNA extraction kit.
-
Quantify the DNA and assess its purity.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing a TaqMan universal master mix, primers, and a probe specific for pfpm2/3, and a reference gene (e.g., beta-tubulin).
-
Add a standardized amount of genomic DNA to each well.
-
Include a reference parasite line with a known pfpm2/3 copy number (e.g., 3D7 with a single copy) as a calibrator.
-
Run triplicate reactions for each sample.
-
-
qPCR Cycling Conditions:
-
Use a standard thermal cycling protocol, for example: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the ΔCt for each sample by subtracting the average Ct of the reference gene from the average Ct of the target gene.
-
Calculate the ΔΔCt by subtracting the ΔCt of the calibrator sample from the ΔCt of the test sample.
-
The copy number is calculated as 2-ΔΔCt.
-
Protocol 2: Sequencing of the pfcrt Gene
-
PCR Amplification:
-
Design primers to amplify the entire coding sequence of the pfcrt gene.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Run the PCR product on an agarose (B213101) gel to confirm the correct size and purity of the amplicon.
-
-
PCR Product Purification:
-
Purify the PCR product using a commercial PCR purification kit to remove primers, dNTPs, and polymerase.
-
-
Sanger Sequencing:
-
Send the purified PCR product and sequencing primers (both forward and reverse) to a sequencing facility.
-
-
Sequence Analysis:
-
Align the obtained sequences with a reference pfcrt sequence (e.g., from the 3D7 strain) using bioinformatics software (e.g., MEGA, Geneious).
-
Identify any single nucleotide polymorphisms (SNPs) by comparing the sample sequence to the reference.
-
Mandatory Visualization
Caption: Workflow for identifying genetic markers of this compound resistance.
Caption: Logical relationship of genetic markers to this compound treatment failure.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Genetic markers associated with dihydroartemisinin-piperaquine failure in Plasmodium falciparum malaria in Cambodia: a genotype-phenotype association study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. Genetic Markers Predict Malaria Treatment Failure | Technology Networks [technologynetworks.com]
- 5. Genetic marker found for resistance to malaria treatment in Cambodia [malariagen.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Plasmodium falciparum K13 mutations in Africa and Asia impact artemisinin resistance and parasite fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug resistance. K13-propeller mutations confer artemisinin resistance in Plasmodium falciparum clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasmodium falciparum K13 mutations in Africa and Asia impact artemisinin resistance and parasite fitness | eLife [elifesciences.org]
- 14. Determinants of dihydroartemisinin-piperaquine treatment failure in Plasmodium falciparum malaria in Cambodia, Thailand, and Vietnam: a prospective clinical, pharmacological, and genetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasmodium falciparum resistance to this compound driven by PfCRT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and validation of molecular markers of this compound resistance - MESA [mesa.gestortectic.com]
- 17. malariaworld.org [malariaworld.org]
incomplete growth inhibition in piperaquine in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with piperaquine (PPQ) in vitro susceptibility assays, particularly the phenomenon of incomplete growth inhibition in Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound dose-response curves not showing a typical sigmoidal shape?
A1: This is a recognized characteristic of in vitro this compound resistance. Resistant P. falciparum isolates often exhibit abnormal dose-response curves, where parasite growth stagnates or even increases at higher drug concentrations.[1][2][3][4] This incomplete growth inhibition phenotype makes it difficult to calculate reliable 50% or 90% inhibitory concentrations (IC50/IC90) using standard models.[4][5]
Q2: My IC50 values for this compound are only slightly elevated, but I suspect resistance. Is this expected?
A2: Yes, this is a common finding. Unlike other antimalarials, this compound resistance does not always correlate with a large increase in the IC50 value.[1][2][3] Studies have shown that a this compound-resistant Cambodian isolate had only a 2.5-fold increase in its IC50 compared to a sensitive strain, yet it demonstrated a dramatic decrease in parasite killing in viability assays.[1][2][3] Therefore, IC50 values alone are considered an unreliable marker for PPQ resistance.[5][6]
Q3: What is the proposed mechanism behind incomplete growth inhibition by this compound?
A3: The exact mechanism is still under investigation, but it is strongly linked to mutations in the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) gene.[4][7][8] These mutations are thought to enhance the parasite's ability to efflux the drug from its site of action, the digestive vacuole.[4][7] Additionally, increased copy numbers of the plasmepsin II and III genes have been associated with reduced this compound sensitivity.[9][10]
Q4: What are the best assays to reliably measure this compound resistance in vitro?
A4: Due to the limitations of standard growth inhibition assays, viability-based assays are recommended. The This compound Survival Assay (PSA) and the in vitro Parasite Reduction Ratio (PRR) assay are designed to better capture the resistance phenotype.[1][3][6] These assays measure the percentage of parasites that survive after exposure to a fixed, pharmacologically relevant concentration of this compound.[6][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Non-sigmoidal or biphasic dose-response curve | This is the characteristic phenotype of this compound resistance. Standard curve-fitting models will fail.[4][11] | Do not rely on IC50/IC90 values from this curve. Switch to a viability-based method like the this compound Survival Assay (PSA) or the in vitro Parasite Reduction Ratio (PRR) assay for a more accurate assessment of resistance.[1][6] |
| High variability between replicate wells at high PPQ concentrations | The "rebound" growth at high concentrations is a biological phenomenon of resistant parasites and can be variable. | Ensure precise pipetting and parasite synchronization. Increase the number of biological replicates to confirm the trend. Report the full dose-response curve rather than just a single ICx value. |
| Calculated IC50 values do not correlate with clinical outcomes or suspected resistance. | Standard IC50 assays are known to be poorly predictive of this compound treatment failure.[5][6] The incomplete inhibition phenotype is not adequately captured by this metric.[1][3] | Use the this compound Survival Assay (PSA), which has been shown to correlate better with clinical recrudescence. A survival rate of >10% in the PSA is a common threshold for resistance. |
| Assay fails to distinguish between known sensitive and resistant strains. | The standard 48-hour or 72-hour hypoxanthine (B114508) incorporation assay may not be sensitive enough to detect the viability differences that define PPQ resistance. | Implement a viability assay (PSA or PRR) that includes a drug-free recovery period after the initial drug exposure. This allows for the quantification of surviving parasites.[1][6] |
Data Presentation
Table 1: Comparison of Growth Inhibition vs. Viability Assay Parameters
The following table summarizes pharmacodynamic parameters for this compound against a drug-sensitive (P. falciparum NF54) and a drug-resistant (P. falciparum RF12) strain, highlighting the discrepancy between IC50 values and actual parasite viability.
| Parameter | P. falciparum NF54 (Sensitive) | P. falciparum RF12 (Resistant) | Data Source |
| Growth Inhibition Assay | |||
| IC50 (Median) | 7.8 nM | 19.3 nM | [1][3] |
| Viability (PRR) Assay | |||
| Parasite Reduction Ratio (PRR) per 48h | >10,000 | 25 | [1] |
| 99.9% Parasite Clearance Time (PCT) | 46 hours | 134 hours | [1] |
Data adapted from Walz et al., 2024. The PRR assay was conducted at a concentration corresponding to 10x the respective IC50 value.[1]
Visualizations
Caption: Comparative workflow of standard vs. viability assays.
Caption: Troubleshooting decision tree for this compound assays.
Experimental Protocols
This compound Survival Assay (PSA)
This protocol is adapted from published methodologies to measure parasite survival after a defined drug exposure.[6][12]
-
Parasite Synchronization: Synchronize P. falciparum cultures to obtain 0-3 hour post-invasion ring stages.
-
Assay Setup: Adjust the parasite culture to 0.1–2% parasitemia and 2% hematocrit.
-
Drug Exposure: Plate the parasites in duplicate wells. To one set of wells, add this compound to a final concentration of 200 nM. To a parallel set of control wells, add the drug vehicle (e.g., 0.5% lactic acid).[6]
-
Incubation: Incubate the plates for 48 hours under standard culture conditions (5% CO₂, 5% O₂, 37°C).[6]
-
Drug Removal: After 48 hours, wash the cells three times with a complete medium to remove the this compound.
-
Recovery Phase: Resuspend the washed cells in a fresh, drug-free medium and incubate for an additional 24 hours.
-
Readout: After the 24-hour recovery, quantify parasite growth using a suitable method such as SYBR Green I-based fluorescence assay or microscopy.
-
Calculation: Calculate the parasite survival rate as the percentage of growth in the this compound-treated wells relative to the growth in the vehicle-treated control wells.
In Vitro Parasite Reduction Ratio (PRR) Assay
This protocol assesses the rate of parasite killing over time.[1]
-
Parasite Culture: Use unsynchronized P. falciparum cultures with a known average growth rate.
-
Assay Initiation: Adjust the culture to ~0.3% parasitemia and 1.25% hematocrit.[1]
-
Drug Exposure: Incubate culture aliquots in 6-well plates with this compound at a concentration corresponding to 10x the IC50 of the tested isolate.[1] Maintain an untreated control culture in parallel.
-
Timepoint Sampling: Collect samples from both treated and untreated cultures at 0, 24, 48, 72, and 96 hours post-drug addition.
-
Parasitemia Measurement: Determine the parasitemia at each time point using flow cytometry (e.g., SYBR Green I/Hoechst staining) or microscopy.
-
Calculation:
-
Plot the natural logarithm of parasitemia versus time for both treated and control cultures.
-
The PRR is the ratio of the parasite density at time 0 to the density at 48 hours in the drug-treated culture.
-
The parasite clearance time (PCT) can be calculated based on the slope of the clearance curve.
-
References
- 1. Incomplete Plasmodium falciparum growth inhibition following this compound treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. Frontiers | Incomplete Plasmodium falciparum growth inhibition following this compound treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay [frontiersin.org]
- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroartemisinin–this compound resistance in Plasmodium falciparum malaria in Cambodia: a multisite prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel this compound in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for the early emergence of this compound-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum | PLOS Pathogens [journals.plos.org]
- 11. In Vitro Susceptibility of Plasmodium falciparum Isolates from the China-Myanmar Border Area to this compound and Association with Candidate Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Survival Assays (PSA) to evaluate the in-vitro and ex-vivo susceptibility of Plasmodium falciparum to this compound | Infectious Diseases Data Observatory [iddo.org]
Validation & Comparative
Comparative Efficacy of Piperaquine and Chloroquine for Plasmodium vivax Malaria: A Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides an objective comparison of the efficacy of piperaquine, primarily as a component of dihydroartemisinin-piperaquine (DP), versus the long-standing standard, chloroquine (B1663885) (CQ), for the treatment of uncomplicated Plasmodium vivax malaria. This analysis is supported by quantitative data from key clinical trials and meta-analyses, detailed experimental protocols, and a visualization of the proposed mechanisms of action.
Executive Summary
Clinical evidence consistently demonstrates that dihydroartemisinin-piperaquine (DP) offers a more rapid clearance of parasites and fever compared to chloroquine (CQ) in the treatment of P. vivax malaria.[1][2][3] Furthermore, DP is associated with a lower risk of parasite recurrence in the weeks following treatment, a significant advantage in preventing relapse.[2][3][4][5] While chloroquine remains an effective treatment in many regions, the emergence of CQ-resistant P. vivax strains necessitates the evaluation and deployment of alternative therapies like DP.[2][3] The superior post-treatment prophylactic effect of this compound, due to its long elimination half-life, contributes to its enhanced efficacy in preventing recurrent infections.
Quantitative Data Comparison
The following tables summarize the key efficacy endpoints from comparative clinical studies.
Table 1: Parasite and Fever Clearance Times
| Efficacy Endpoint | Dihydroartemisinin-Piperaquine (DP) | Chloroquine (CQ) | Study Reference |
| Median Parasite Clearance Time | 18 hours | 36 hours | Phyo et al., 2011[6] |
| 1 day (IQR: 1-2) | 2 days (IQR: 2-3) | Hanboonkun et al., 2019[1] | |
| Faster (p < 0.001) | Slower | Awab et al., 2010[4][7] | |
| Faster (p < 0.001) | Slower | Phyo et al., 2011[8][9] | |
| Median Fever Clearance Time | 12 hours | 24 hours | Phyo et al., 2011[6] |
| 1 day (IQR: 1-1.5) | 1.5 days (IQR: 1-2) | Hanboonkun et al., 2019[1] | |
| Faster (p < 0.001) | Slower | Phyo et al., 2011[8][9] |
Table 2: Parasite Recurrence Rates at Different Follow-up Durations
| Follow-up Duration | Dihydroartemisinin-Piperaquine (DP) Recurrence Rate | Chloroquine (CQ) Recurrence Rate | Study Reference |
| Day 28 | 2.2% (5/230) | 8.7% (18/207) | Phyo et al., 2011[8][9] |
| 0% | 0% | Awab et al., 2010[4][7] | |
| Day 56 | 2.8% (95% CI: 1.4-5.8) | 8.9% (95% CI: 6.0-13.1) | Awab et al., 2010[4][7] |
| Day 63 (9 weeks) | 54.9% (cumulative risk) | 79.1% (cumulative risk) | Phyo et al., 2011[8][9] |
| 1 Year | No significant difference with primaquine (B1584692) co-administration | No significant difference with primaquine co-administration | Hanboonkun et al., 2019[1][10] |
Experimental Protocols
The methodologies of the cited studies provide a framework for understanding the evidence base.
Key Randomized Controlled Trial in Afghanistan (Awab et al., 2010)
-
Objective: To compare the efficacy of DP and CQ for uncomplicated P. vivax malaria.
-
Study Design: An open-label, randomized controlled trial.
-
Participants: 536 patients aged three months and older with slide-confirmed P. vivax mono-infection.
-
Interventions:
-
DP group: Dihydroartemisinin-piperaquine.
-
CQ group: Chloroquine.
-
Primaquine was not administered, consistent with national guidelines at the time.
-
-
Follow-up: Patients were followed daily for the first three days and then weekly until day 56.
-
Primary Endpoint: The cumulative parasitological failure rate at day 56.[5][7]
Key Randomized Controlled Trial on the Thai-Myanmar Border (Phyo et al., 2011)
-
Objective: To compare the efficacy and tolerability of DP and CQ for acute P. vivax malaria.
-
Study Design: A randomized controlled study.
-
Participants: 500 adults and children with acute vivax malaria.
-
Interventions:
-
DP group: Dihydroartemisinin-piperaquine.
-
CQ group: Chloroquine.
-
-
Follow-up: Patients were followed for up to 63 days (9 weeks).
-
Primary Endpoint: The cumulative risk of recurrence with P. vivax by day 63.[8]
In Vivo Efficacy Assessment Protocol (General WHO Guidelines)
-
Objective: To assess the therapeutic efficacy of antimalarial drugs for uncomplicated P. vivax malaria.
-
Study Design: Randomized open-label clinical trial.
-
Participants: Symptomatic patients with P. vivax mono-infection meeting specific inclusion criteria.
-
Interventions: Supervised administration of the study drugs (e.g., CQ vs. an ACT like DP).
-
Follow-up: A minimum of 28 days, with active weekly follow-up. For slowly eliminated drugs, a longer follow-up of 42 days is recommended.
-
Endpoints: Clinical and parasitological responses. Recurrent infections within 28 days in patients with adequate whole blood drug concentrations are indicative of resistance.[11]
Mechanisms of Action and Resistance
Both this compound and chloroquine are thought to exert their antimalarial effects by interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.
Caption: Mechanism of action for chloroquine and this compound.
Chloroquine resistance in P. vivax is not as well understood as in P. falciparum. However, studies suggest a role for the P. vivax chloroquine resistance transporter gene (pvcrt), an ortholog of the P. falciparum pfcrt gene.[1][12] Upregulated expression of pvcrt may be a mechanism of resistance.[1][4][7]
Caption: Standard workflow for a comparative clinical trial.
Conclusion
The available evidence strongly supports the use of dihydroartemisinin-piperaquine as a highly effective treatment for P. vivax malaria, particularly in regions with known or suspected chloroquine resistance. Its rapid parasite and fever clearance, coupled with a lower risk of early recurrence, make it a superior alternative to chloroquine for the blood-stage infection. However, like chloroquine, this compound is not active against the dormant liver stages (hypnozoites) of P. vivax, and therefore must be co-administered with a radical curative agent like primaquine to prevent relapse. Continued surveillance of drug efficacy is crucial to inform and adapt treatment policies for P. vivax malaria.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydroartemisinin-Piperaquine Versus Chloroquine in the Treatment of Plasmodium vivax Malaria in Thailand: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroartemisinin-piperaquine versus chloroquine in the treatment of Plasmodium vivax malaria in Thailand: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasmodium vivax chloroquine resistance links to pvcrt transcription in a genetic cross | Nick Brazeau [nicholasbrazeau.com]
- 5. Dihydroartemisinin-piperaquine versus chloroquine to treat vivax malaria in Afghanistan: an open randomized, non-inferiority, trial | PVIVAX [vivaxmalaria.org]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.escholarship.umassmed.edu]
- 8. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 9. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diagnosis and Treatment of Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasmodium vivax Drug Resistance Genes; Pvmdr1 and Pvcrt-o Polymorphisms in Relation to Chloroquine Sensitivity from a Malaria Endemic Area of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
Unpacking the Molecular Drivers of Piperaquine Resistance: A Comparative Guide to PfCRT Mutations
A comprehensive analysis of key mutations in the Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT) and their validated roles in conferring resistance to the frontline antimalarial piperaquine (PPQ).
The emergence and spread of this compound-resistant P. falciparum in Southeast Asia poses a significant threat to global malaria control efforts. Dihydroartemisinin-piperaquine (DHA-PPQ) is a critical artemisinin-based combination therapy (ACT), and its declining efficacy is a major public health concern. Mounting evidence has implicated novel mutations in the P. falciparum chloroquine resistance transporter (PfCRT) as the primary drivers of high-level PPQ resistance. This guide provides a comparative overview of the key PfCRT mutations, supported by experimental data, to elucidate their impact on PPQ susceptibility.
PfCRT Mutations and Their Impact on this compound Susceptibility
Several mutations, arising on existing chloroquine-resistant PfCRT haplotypes (such as the Dd2 background), have been identified and characterized. These mutations often lead to a gain of PPQ resistance while paradoxically sometimes increasing susceptibility to chloroquine (CQ). The following tables summarize the quantitative data from studies utilizing genetically edited parasite lines, which provide direct evidence for the role of these mutations in PPQ resistance.
Table 1: In Vitro this compound Survival Assay (PSA) Data for PfCRT-Mutant P. falciparum
The this compound Survival Assay (PSA) is a key in vitro method to assess resistance. It measures the percentage of ring-stage parasites that survive a 48-hour exposure to a high concentration of PPQ (typically 200 nM). A survival rate of >10% is a widely used threshold for defining in vitro PPQ resistance[1][2].
| PfCRT Haplotype | Mutation | % Survival at 200 nM PPQ (Mean ± SEM) | Fold Change vs. Parental | Reference Parasite Line |
| Dd2 | Parental | <1% | - | Dd2 |
| Dd2 | F145I | 57-69% | >50x | Dd2 |
| Dd2 | T93S | 8-13% | ~10x | Dd2 |
| Dd2 | I218F | 8-13% | ~10x | Dd2 |
| Dd2 | M343L | ≥10% | >10x | Dd2 |
| Dd2 | G353V | ≥10% | >10x | Dd2 |
| GB4 | Parental | <1% | - | GB4 |
| GB4 | F145I | Moderate Resistance | - | GB4 |
| FCB | Parental | ~1% | - | Dd2 |
| FCB | T93S | ~7% | ~7x | Dd2 |
| FCB | I218F | ~7% | ~7x | Dd2 |
Data compiled from multiple studies using isogenic parasite lines[1][3][4][5]. The exact survival percentages can vary between studies.
Table 2: Impact of PfCRT Mutations on Quinoline Drug Susceptibility (IC50/IC90 Values)
Beyond survival assays, the impact of these mutations on the dose-response relationship is quantified by determining the 50% and 90% inhibitory concentrations (IC50 and IC90). For PPQ, resistance is often characterized by a marked increase in the IC90 value, while the IC50 may remain largely unchanged[5][6].
| PfCRT Haplotype | Mutation | PPQ IC90 (nM) | CQ IC50 (nM) | Key Observation |
| Dd2 | Parental | ~25 nM (in some backgrounds) | High (CQ-Resistant) | Baseline |
| Dd2 | F145I | Significantly Increased | Significantly Decreased | Gain of PPQ resistance, re-sensitization to CQ |
| Dd2 | M343L | Significantly Increased | - | Gain of PPQ resistance |
| Dd2 | G353V | Significantly Increased | - | Gain of PPQ resistance |
| Dd2 | T93S | Significantly Increased | Decreased | Gain of PPQ resistance, re-sensitization to CQ |
| Dd2 | I218F | Significantly Increased | Decreased | Gain of PPQ resistance, re-sensitization to CQ |
| FCB | T93S | ~2.5 µM | Decreased | ~100-fold increase vs. parental |
| FCB | I218F | ~2.6 µM | Decreased | ~100-fold increase vs. parental |
Values are indicative and can vary based on the specific parasite background and assay conditions[4][5][7].
Experimental Protocols
The validation of PfCRT mutations in conferring PPQ resistance relies on robust experimental methodologies. The two primary assays are detailed below.
In Vitro this compound Survival Assay (PSA)
This assay is designed to mimic the long half-life of this compound and assess parasite viability at clinically relevant concentrations.
Methodology:
-
Parasite Synchronization: Tightly synchronize P. falciparum cultures to the early ring stage (0-6 hours post-invasion) using methods such as sorbitol or Percoll density gradient centrifugation.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations in culture media.
-
Drug Exposure: Add the desired concentration of PPQ (e.g., 200 nM) to the synchronized ring-stage parasite culture (at a defined parasitemia and hematocrit). Include a drug-free control.
-
Incubation: Incubate the parasites for 48 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Parasite Viability Assessment: After 48 hours, wash the cells to remove the drug and add fresh culture medium. Allow the parasites to mature for another 24-48 hours.
-
Readout: Determine the parasitemia in the drug-treated and control wells using methods such as microscopy (Giemsa-stained smears) or flow cytometry (using a nucleic acid stain like SYBR Green I).
-
Calculation: Calculate the percent survival as: (Parasitemia in PPQ-treated well / Parasitemia in drug-free well) x 100.
In Vitro Drug Susceptibility Assay (IC50/IC90 Determination)
This assay determines the concentration of a drug required to inhibit parasite growth by 50% or 90% over one full intraerythrocytic cycle.
Methodology:
-
Parasite Culture: Use asynchronous or synchronized parasite cultures.
-
Drug Plates: Prepare 96-well plates with serial dilutions of the antimalarial drugs to be tested.
-
Parasite Seeding: Add parasite culture at a known initial parasitemia and hematocrit to the drug-containing and control wells.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Growth Inhibition Measurement: Quantify parasite growth using various methods:
-
SYBR Green I-based fluorescence assay: Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA. Measure fluorescence using a plate reader.
-
PicoGreen assay: Similar to the SYBR Green I assay.
-
[³H]-hypoxanthine incorporation assay: Measure the incorporation of radiolabeled hypoxanthine (B114508) into parasite nucleic acids.
-
-
Data Analysis: Plot the percentage of growth inhibition against the log of the drug concentration. Use a non-linear regression model (e.g., a four-parameter logistic curve) to calculate the IC50 and IC90 values.
Visualizing the Validation Workflow and Resistance Mechanism
The following diagrams illustrate the logical workflow for validating the role of PfCRT mutations and the proposed mechanism of resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Plasmodium falciparum resistance to this compound driven by PfCRT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum African PfCRT Mutant Isoforms Conducive to this compound Resistance Are Infrequent and Impart a Major Fitness Cost - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Southeast Asian PfCRT mutations confer Plasmodium falciparum resistance to the first-line antimalarial this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Comparison: Dihydroartemisinin-Piperaquine vs. Artesunate-Mefloquine for Uncomplicated Falciparum Malaria
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical performance of two key artemisinin-based combination therapies (ACTs): dihydroartemisinin-piperaquine (DP) and artesunate-mefloquine (AS+MQ). This analysis is supported by data from head-to-head clinical trials.
Artemisinin-based combination therapies are the cornerstone of treatment for uncomplicated Plasmodium falciparum malaria. The choice of ACT depends on various factors, including efficacy, safety, tolerability, and the local prevalence of drug resistance. This guide focuses on the comparative efficacy and safety of DP and AS+MQ, two widely used ACTs.
Efficacy Data
Clinical trials have demonstrated high efficacy for both DP and AS+MQ in treating uncomplicated falciparum malaria. Cure rates, typically measured as the proportion of patients with an adequate clinical and parasitological response (ACPR) at a specified follow-up period (commonly 28, 42, or 63 days), are a primary measure of efficacy. To distinguish between a recrudescence (treatment failure) and a new infection, polymerase chain reaction (PCR) correction is employed.
Table 1: Comparative Efficacy of Dihydroartemisinin-Piperaquine (DP) vs. Artesunate-Mefloquine (AS+MQ)
| Efficacy Endpoint | Dihydroartemisinin-Piperaquine (DP) | Artesunate-Mefloquine (AS+MQ) | Study Reference |
| Day 42 PCR-Corrected Cure Rate | 98.7% (Per Protocol) | 97.0% (Per Protocol) | [1] |
| Day 63 PCR-Corrected Cure Rate | 98.8% (Per Protocol) | 100% (Per Protocol) | |
| Median Parasite Clearance Time | 2 days | 2 days | [2] |
| Median Fever Clearance Time | 20 hours | 20 hours | [2] |
| Gametocyte Clearance | Slower clearance | Faster clearance | [3][4] |
Safety and Tolerability Profile
The safety and tolerability of antimalarial drugs are critical for patient adherence and successful treatment outcomes. Adverse events (AEs) are closely monitored in clinical trials.
Table 2: Common Adverse Events Reported in Clinical Trials
| Adverse Event | Dihydroartemisinin-Piperaquine (DP) | Artesunate-Mefloquine (AS+MQ) | Study Reference |
| Nausea | Less Frequent | More Frequent | [5] |
| Vomiting | Less Frequent | More Frequent | [5] |
| Dizziness | Less Frequent | More Frequent | [5] |
| Sleep Disturbance | Less Frequent | More Frequent | [5] |
| Overall Adverse Events | Fewer potential side effects | More patients with at least one potential side effect | [2] |
Experimental Protocols
The following section outlines the typical methodologies employed in head-to-head clinical trials comparing DP and AS+MQ.
Study Design and Patient Population
The studies are often designed as open-label, randomized, controlled trials.[6] Participants are typically patients with acute, uncomplicated P. falciparum malaria, confirmed by microscopic examination of blood smears.[6] Inclusion criteria often specify an age range and a certain level of parasite density. Exclusion criteria commonly include signs of severe malaria, pregnancy (in some trials), and recent use of other antimalarial drugs.
Treatment Regimens
-
Dihydroartemisinin-Piperaquine (DP): Typically administered as a fixed-dose combination tablet once daily for three days. The dosage is usually weight-based.
-
Artesunate-Mefloquine (AS+MQ): Administered as separate tablets, also typically for three days. The dosage is based on the patient's body weight.[6]
Efficacy Assessment
The primary efficacy endpoint is the PCR-corrected ACPR at the end of the follow-up period (e.g., day 42 or 63).[6] This involves:
-
Microscopic Blood Film Examination: Blood smears are taken at baseline and at specified intervals during follow-up to monitor parasite clearance. Parasite density is often quantified by counting the number of asexual parasites per a certain number of white blood cells.
-
PCR Genotyping: For patients who experience recurrent parasitemia after treatment, PCR analysis is performed on blood samples from the initial infection and the recurrent infection. This molecular technique distinguishes between a recrudescence (same parasite strain, indicating treatment failure) and a new infection (different parasite strain).[7][8]
-
Parasite and Fever Clearance Time: The time taken for the complete clearance of asexual parasites from the blood and the resolution of fever are key secondary endpoints.[9]
Safety Assessment
Safety and tolerability are assessed through the monitoring and recording of all adverse events (AEs) that occur during the study. AEs are typically graded by severity (e.g., mild, moderate, severe) and their potential relationship to the study drug is assessed by the investigators.[10] Standardized systems, such as those developed by the World Wide Antimalarial Resistance Network (WWARN), are often used for assessing and reporting AEs.[11]
Clinical Trial Workflow
The following diagram illustrates the typical workflow of a head-to-head clinical trial comparing two antimalarial drug combinations.
References
- 1. An Open-Label, Randomised Study of Dihydroartemisinin-Piperaquine Versus Artesunate-Mefloquine for Falciparum Malaria in Asia | PLOS One [journals.plos.org]
- 2. Mahidol IR [repository.li.mahidol.ac.th]
- 3. Gametocyte study reveals optimal treatment options to reduce risk of malaria transmission | Infectious Diseases Data Observatory [iddo.org]
- 4. How important is gametocyte clearance after malaria therapy? | springermedizin.de [springermedizin.de]
- 5. A randomized controlled trial of dihydroartemisinin-piperaquine, artesunate-mefloquine and extended artemether-lumefantrine treatments for malaria in pregnancy on the Thailand-Myanmar border - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and effectiveness of dihydroartemisinin-piperaquine versus artesunate-mefloquine in falciparum malaria: an open-label randomised comparison | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
- 7. malariaworld.org [malariaworld.org]
- 8. scispace.com [scispace.com]
- 9. Malaria parasite clearance from patients following artemisinin-based combination therapy in Côte d’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing the pharmacological interaction of the antimalarial combination artefenomel-piperaquine in healthy volunteers with induced blood-stage Plasmodium falciparum to predict efficacy in patients with malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmjopen.bmj.com [bmjopen.bmj.com]
Navigating the Safety Landscape of Piperaquine-Based Antimalarials: A Comparative Guide
A detailed examination of the safety and tolerability profiles of various piperaquine-based artemisinin-based combination therapies (ACTs) reveals a generally favorable profile for dihydroartemisinin-piperaquine (DHA-PQP), the most widely studied combination. However, a key consideration for researchers and drug developers is the potential for QT interval prolongation, a known class effect of quinoline (B57606) antimalarials.
This guide provides a comprehensive comparison of the safety and tolerability of different this compound-based ACTs, with a focus on DHA-PQP, drawing upon data from systematic reviews, meta-analyses, and clinical trials. It is designed to inform researchers, scientists, and drug development professionals on the current state of knowledge, supported by experimental data and detailed methodologies.
Comparative Safety and Tolerability Profile
Systematic reviews and meta-analyses have established that DHA-PQP is an effective and well-tolerated ACT.[1][2][3] When compared to other ACTs, such as artemether-lumefantrine (AL), DHA-PQP has demonstrated a comparable overall safety profile.[4] However, some differences in the frequency of specific adverse events have been noted.
A meta-analysis of randomized controlled trials in African children found that DHA-PQP was associated with a slightly higher frequency of early vomiting, cough, and diarrhea compared to AL.[4] Conversely, another comparative study showed that patients receiving DHA-PQP experienced a faster resolution of fever compared to those on AL.[5]
Serious adverse events with DHA-PQP are uncommon.[1][6] A large systematic review and meta-analysis found that monthly intermittent preventive treatment with DHA-PQP was associated with fewer serious adverse events than placebo, daily co-trimoxazole, or monthly sulfadoxine-pyrimethamine (B1208122) (SP).[1][3]
Quantitative Comparison of Common Adverse Events
The following table summarizes the reported frequency of common adverse events for DHA-PQP compared to other ACTs, based on pooled data from clinical trials.
| Adverse Event | Dihydroartemisinin-Piperaquine (DHA-PQP) | Artemether-Lumefantrine (AL) | Artesunate-Amodiaquine (ASAQ) | Reference |
| Early Vomiting | Higher Frequency (RR 2.26) | Lower Frequency | - | [4] |
| Cough | Higher Frequency (RR 1.06) | Lower Frequency | - | [4] |
| Diarrhea | Higher Frequency (RR 1.16) | Lower Frequency | - | [4] |
| Anorexia | - | - | Higher Risk | [7] |
| Nausea | - | - | Higher Risk | [7] |
| Vomiting | - | - | Higher Risk | [7] |
| Dizziness | - | - | Higher Risk | [7] |
| Headache | Reported, self-limited | Reported, self-limited | Reported, self-limited | [7] |
| Anoxia | Reported, self-limited | Reported, self-limited | Reported, self-limited | [7] |
RR: Risk Ratio. A value greater than 1 indicates a higher frequency in the DHA-PQP group.
- Data not available or not directly compared in the cited source.
Cardiovascular Safety: The QT Interval
A primary focus of safety assessments for this compound-containing regimens is their potential to prolong the corrected QT (QTc) interval on an electrocardiogram (ECG).[8][9][10] this compound, like other quinoline antimalarials, can block the human ether-à-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization.[2][11][12] Inhibition of this channel can delay ventricular repolarization, leading to QTc prolongation.[12] While a prolonged QTc interval is a surrogate marker for an increased risk of torsades de pointes (TdP), a potentially fatal ventricular arrhythmia, the actual risk of sudden unexplained death associated with DHA-PQP has been found to be low and not higher than the baseline rate of sudden cardiac death.[8][13][14]
Studies have shown a concentration-dependent relationship between this compound levels and the degree of QTc prolongation.[15][16] However, repeated monthly dosing of DHA-PQP in pregnant women did not lead to an increased risk of QTc prolongation; in fact, the effect on the QTc interval progressively decreased with subsequent doses.[15][16]
In vitro studies have confirmed that this compound blocks the hERG channel, but at concentrations several-fold higher than therapeutic levels.[2][17] These studies also indicated that neither DHA-PQP nor artemether-lumefantrine displayed a significant in vitro signal for a proarrhythmic risk.[2][17]
The following table presents a summary of findings related to QTc prolongation for different this compound-based ACTs.
| ACT Combination | Effect on QTc Interval | Key Findings | References |
| Dihydroartemisinin-Piperaquine (DHA-PQP) | Can cause dose-dependent prolongation | Median increase of 20-30 ms (B15284909) from baseline observed 4-6 hours after the third dose. No significant increase with repeated dosing. Low risk of sudden unexplained death. | [1][8] |
| Artemisinin-Piperaquine (AP) | Can cause prolongation in some patients | No instances of Torsades de Pointes reported in a comparative study. | [12] |
| Artemether-Lumefantrine (AL) | Minimal effect | Significantly less QTc prolongation compared to this compound-containing regimens. | [18] |
Experimental Protocols
In Vitro hERG Assay
Objective: To assess the potential of a compound to inhibit the hERG potassium channel, a primary indicator of potential for QTc prolongation.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are commonly used.
-
Electrophysiology: Whole-cell patch-clamp technique is employed to record the hERG current at physiological temperature (e.g., 37°C).[2]
-
Compound Application: The test compound (e.g., this compound) is perfused at various concentrations.
-
Data Analysis: The concentration-response curve is generated to determine the IC50 value, which is the concentration at which the compound inhibits 50% of the hERG current. This is then compared to the maximum therapeutic plasma concentration (Cmax) to calculate a safety margin.[2][17]
Clinical Assessment of Cardiotoxicity
Objective: To evaluate the effect of an antimalarial drug on the QT interval in human subjects.
Methodology:
-
Study Design: Randomized controlled trials are the gold standard.[19]
-
Participant Selection: Inclusion and exclusion criteria are critical. Patients with pre-existing cardiac conditions or those taking other QT-prolonging drugs are often excluded.[20]
-
ECG Monitoring: 12-lead ECGs are recorded at baseline (pre-dose) and at multiple time points after drug administration, particularly around the time of expected peak plasma concentration.[21]
-
QTc Correction: The measured QT interval is corrected for heart rate using a standard formula, most commonly Bazett's (QTcB) or Fridericia's (QTcF).
-
Data Analysis: The change in QTc from baseline (ΔQTc) is calculated for each treatment group. The proportion of patients with a QTc prolongation exceeding clinically significant thresholds (e.g., >60 ms from baseline or an absolute QTc >500 ms) is reported.
Visualizing Key Processes
Signaling Pathway of this compound-Induced QTc Prolongation
References
- 1. Safety, tolerability, and efficacy of repeated doses of dihydroartemisinin-piperaquine for prevention and treatment of malaria: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Cardiovascular Effects of Dihydroartemisin-Piperaquine Combination Compared with Other Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, and efficacy of repeated doses of dihydroartemisinin-piperaquine for prevention and treatment of malaria: a systematic review and meta-analysis [stacks.cdc.gov]
- 4. Safety of dihydroartemisinin-piperaquine versus artemether-lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria among children in Africa: a systematic review and meta-analysis of randomized control trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of the efficacy and tolerability of dihydroartemisinin - this compound - trimethoprim versus artemether - lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria in Cameroon, Ivory Coast and Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, tolerability, and efficacy of repeated doses of dihydroartemisinin-piperaquine for prevention and treatment of malaria: a systematic review and meta-analysis. | SMC [smc-alliance.org]
- 7. Efficacy and Safety of Artemisinin-Piperaquine for the Treatment of Uncomplicated Malaria: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Risk of sudden unexplained death after use of dihydroartemisinin–this compound for malaria: a systematic review and Bayesian meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. Meeting report of the Evidence Review Group on the cardiotoxicity of antimalarials [who.int]
- 11. researchgate.net [researchgate.net]
- 12. Electrocardiographic effect of artemisinin-piperaquine, dihydroartemisinin-piperaquine, and artemether-lumefantrine treatment in falciparum malaria patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Risk of sudden unexplained death after use of dihydroartemisinin-piperaquine for malaria: a systematic review and Bayesian meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. malariaworld.org [malariaworld.org]
- 16. This compound-Induced QTc Prolongation Decreases With Repeated Monthly Dihydroartemisinin-Piperaquine Dosing in Pregnant Ugandan Women - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro cardiovascular effects of dihydroartemisin-piperaquine combination compared with other antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Randomized Comparison of the Efficacies and Tolerabilities of Three Artemisinin-Based Combination Treatments for Children with Acute Plasmodium falciparum Malaria in the Democratic Republic of the Congo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov:443]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Piperaquine Demonstrates Extended Post-Treatment Prophylaxis Against Malaria Compared to Other Long-Acting Antimalarials
A comprehensive evaluation of clinical trial data reveals that piperaquine, particularly in its fixed-dose combination with dihydroartemisinin (B1670584) (DP), provides a longer period of post-treatment prophylactic protection against new malaria infections compared to other long-acting antimalarials such as mefloquine (B1676156) and artemether-lumefantrine. This extended efficacy is primarily attributed to the significantly longer elimination half-life of this compound.
This compound's advantage in preventing new infections is a critical factor in malaria control strategies, especially in high-transmission areas. Clinical studies have consistently shown that treatment with DP results in a lower incidence of recurrent parasitemia due to new infections in the weeks following treatment when compared to artemether-lumefantrine (AL) and artesunate-mefloquine (A+M).[1][2][3][4][5][6]
Comparative Efficacy of Long-Acting Antimalarials
The prophylactic efficacy of an antimalarial drug is largely determined by its pharmacokinetic properties, specifically its elimination half-life. This compound boasts a half-life of approximately 23-28 days, which is substantially longer than that of lumefantrine (B1675429) (3-6 days) and mefloquine (10.5-14 days).[7] This prolonged presence in the bloodstream at therapeutic concentrations is what confers its extended protective benefit.
A systematic review and meta-analysis of randomized controlled trials in African children demonstrated that DP significantly reduces new infections and recrudescence on days 28 and 42 post-treatment compared to AL.[8][9] In one study, treatment with DP was associated with a significantly lower risk of recurrent parasitemia within 28 days compared to AL.[3] Another study in India found that while both DP and artesunate-mefloquine were highly efficacious in treating uncomplicated P. falciparum malaria, DP showed a significant reduction in the incidence of new infections during the 63-day follow-up period.[1][2]
| Antimalarial Combination | Active Long-Acting Component | Elimination Half-life | Key Prophylactic Efficacy Findings |
| Dihydroartemisinin-Piperaquine (DP) | This compound | ~23-28 days[7] | Significantly longer post-treatment prophylactic effect compared to AL and A+M.[1][2][4][5] Reduces risk of reinfection.[4][5][10] |
| Artemether-Lumefantrine (AL) | Lumefantrine | ~3-6 days[7] | Shorter post-treatment prophylactic period compared to DP.[3][4][5] |
| Artesunate-Mefloquine (A+M) | Mefloquine | ~10.5-14 days[7] | High efficacy, but shorter prophylactic effect compared to DP.[1][2] |
Mechanisms of Action: A Comparative Overview
The long-acting antimalarials discussed exert their parasiticidal effects through distinct mechanisms, primarily targeting the intra-erythrocytic stages of the Plasmodium parasite's lifecycle.
This compound: The precise mechanism of this compound is not fully elucidated but is believed to be similar to that of chloroquine.[11][12][13] It is thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite.[10][11][12][14] The accumulation of free heme leads to oxidative stress and parasite death.
Mefloquine: The mechanism of action for mefloquine is not completely understood.[15][16] However, studies suggest that it targets the parasite's 80S ribosome, thereby inhibiting protein synthesis.[15][17][18] Interference with hemozoin formation is considered a secondary effect.[17]
Artemether-Lumefantrine: This combination therapy acts through a dual mechanism. Artemether, a fast-acting artemisinin (B1665778) derivative, is activated by heme iron, generating reactive oxygen species that damage parasite proteins and lipids.[19][20] Lumefantrine is thought to interfere with the heme polymerization process, similar to this compound and chloroquine.[19][21][22]
Below is a diagram illustrating the proposed mechanisms of action for these antimalarials.
Experimental Protocols: Evaluating Prophylactic Efficacy
The evaluation of post-treatment prophylactic efficacy typically involves randomized controlled clinical trials. A general workflow for such a trial is outlined below.
1. Study Population and Randomization:
-
Inclusion Criteria: Patients with uncomplicated P. falciparum malaria, confirmed by microscopy or rapid diagnostic test, are enrolled. Age and pregnancy status are key considerations, with specific protocols for children and pregnant women.[23][24]
-
Exclusion Criteria: Individuals with severe malaria, known allergies to the study drugs, or other co-morbidities that could interfere with the study outcomes are excluded.
-
Randomization: Eligible participants are randomly assigned to receive one of the treatment arms (e.g., DP, AL, or A+M).[2][25]
2. Drug Administration and Follow-up:
-
Treatment Course: Patients receive a standard 3-day course of the assigned antimalarial combination therapy.[7][25]
-
Follow-up Schedule: Patients are followed up for a predefined period, typically 28, 42, or 63 days, to monitor for recurrent parasitemia.[2][25] Follow-up visits often occur on days 1, 2, 3, 7, 14, 21, 28, 35, 42, 56, and 63.
3. Outcome Measures:
-
Primary Endpoint: The primary outcome is typically the polymerase chain reaction (PCR)-corrected cure rate at the end of the follow-up period. PCR is used to distinguish between recrudescence (treatment failure) and a new infection.
-
Secondary Endpoints: These may include parasite and fever clearance times, the incidence of new infections, and the assessment of adverse events.[1][2]
4. Laboratory Procedures:
-
Microscopy: Blood smears are examined at each follow-up visit to detect the presence of malaria parasites.
-
PCR Genotyping: Molecular analysis is performed on parasite DNA from the initial and recurrent infections to differentiate between recrudescence and new infections.
The following diagram illustrates a typical experimental workflow for a clinical trial comparing the prophylactic efficacy of different antimalarials.
References
- 1. Therapeutic efficacy and safety of dihydroartemisinin-piperaquine versus artesunate+mefloquine in uncomplicated Plasmodium falciparum malaria in India | Medicines for Malaria Venture [mmv.org]
- 2. Therapeutic efficacy and safety of dihydroartemisinin-piperaquine versus artesunate-mefloquine in uncomplicated Plasmodium falciparum malaria in India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Dihydroartemisinin-Piperaquine vs. Artemether-Lumefantrine for First-Line Treatment of Uncomplicated Malaria in African Children: A Cost-Effectiveness Analysis | PLOS One [journals.plos.org]
- 5. Dihydroartemisinin-piperaquine vs. artemether-lumefantrine for first-line treatment of uncomplicated malaria in African children: a cost-effectiveness analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing the Impact of Artemisinin-Based Combination Therapies on Malaria Transmission in Sub-Saharan Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, and efficacy of repeated doses of dihydroartemisinin-piperaquine for prevention and treatment of malaria: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. malariaworld.org [malariaworld.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Metabolism of this compound to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 19. droracle.ai [droracle.ai]
- 20. go.drugbank.com [go.drugbank.com]
- 21. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Evaluation of the safety and efficacy of dihydroartemisinin-piperaquine for intermittent preventive treatment of malaria in HIV-infected pregnant women: protocol of a multicentre, two-arm, randomised, placebo-controlled, superiority clinical trial (MAMAH project) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A randomized controlled trial of dihydroartemisinin-piperaquine, artesunate-mefloquine and extended artemether-lumefantrine treatments for malaria in pregnancy on the Thailand-Myanmar border - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efficacy and effectiveness of dihydroartemisinin-piperaquine versus artesunate-mefloquine in falciparum malaria: an open-label randomised comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperaquine Pharmacokinetics Across Diverse Patient Populations
A comprehensive guide for researchers and drug development professionals detailing the variations in piperaquine absorption, distribution, metabolism, and excretion in adults, children, pregnant women, and patients with co-morbidities such as malaria and HIV.
This guide provides a detailed comparison of the pharmacokinetic profile of this compound, a critical partner drug in artemisinin-based combination therapies for malaria, across various patient populations. Understanding these differences is paramount for optimizing dosing regimens to ensure therapeutic efficacy and minimize the risk of adverse events and the development of drug resistance.
Key Pharmacokinetic Parameters of this compound
The disposition of this compound, a highly lipid-soluble bisquinoline, is characterized by a large volume of distribution and a long terminal elimination half-life.[1] However, significant variability in its pharmacokinetic parameters has been observed across different patient populations. The following tables summarize the key pharmacokinetic parameters of this compound in adults, children, pregnant women, and individuals with malaria or HIV co-infection.
Table 1: this compound Pharmacokinetics in Adults vs. Children with Uncomplicated Malaria
| Parameter | Adults | Children | Key Observations |
| Apparent Clearance (CL/F) | 0.9 L/h/kg | 1.8 L/h/kg | Clearance is approximately two-fold higher in children.[1] |
| Apparent Volume of Distribution (Vss/F) | 574 L/kg | 614 L/kg | Similar large volume of distribution in both populations.[1] |
| Terminal Elimination Half-life (t½) | 23 days | 14 days | Shorter half-life in children, consistent with higher clearance.[1] |
| Area Under the Curve (AUC) | Higher total exposure | Lower exposure in the post-treatment prophylactic period | Younger children may have lower plasma concentrations despite higher weight-normalized doses.[2][3] |
Data presented as median values from a study in Cambodian patients with uncomplicated falciparum or vivax malaria.[1]
Table 2: this compound Pharmacokinetics in Pregnant vs. Non-Pregnant Women with Uncomplicated Falciparum Malaria
| Parameter | Pregnant Women | Non-Pregnant Women | Key Observations |
| Apparent Volume of Distribution (Vd/F) | Significantly smaller (602 L/kg vs. 877 L/kg) | Larger | Pregnancy is associated with a smaller apparent volume of distribution.[4] |
| Terminal Elimination Half-life (t½) | Significantly shorter (17.8 days vs. 25.6 days) | Longer | The elimination half-life is shorter in pregnant women.[4] |
| Total Drug Exposure (AUC) | No significant difference | No significant difference | Overall drug exposure appears to be comparable between the two groups.[4][5] |
| Time to Maximum Concentration (Tmax) | Longer (4.00 hr) | Shorter (1.50 hr) | Time to reach peak concentration after the first dose was longer in pregnant women in one study.[5][6] |
Some studies report conflicting findings, with one suggesting a 45% higher clearance and 47% lower absorption in pregnant women, resulting in similar overall exposure.[7][8]
Table 3: Impact of Malaria Infection and HIV Co-Infection on this compound Pharmacokinetics in Adults
| Patient Population | Key Pharmacokinetic Changes Compared to Healthy Volunteers or ART-Naïve Individuals |
| Malaria Patients | Reduction in mean oral clearance (1.19 vs. 5.87 L/h/kg) and apparent volume of distribution compared to healthy subjects.[9] |
| HIV-Positive on Efavirenz-based ART | Approximately 43% lower this compound exposure (AUC) compared to ART-naïve individuals, which may compromise efficacy.[10][11][12] |
| HIV-Positive on Nevirapine-based ART | Some studies suggest higher this compound exposure (AUC) compared to ART-naïve individuals, potentially increasing the risk of adverse events.[13] |
| HIV-Positive on Ritonavir-boosted Lopinavir-based ART | Limited data, but one study excluded this group due to recruitment challenges.[11] |
Experimental Protocols
The data presented in this guide are derived from multiple clinical pharmacokinetic studies. While specific protocols vary between studies, a generalized methodology is outlined below.
Generalized Experimental Workflow for a this compound Pharmacokinetic Study
References
- 1. Population pharmacokinetics of this compound in adults and children with uncomplicated falciparum or vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Population Pharmacokinetics of this compound after Two Different Treatment Regimens with Dihydroartemisinin-Piperaquine in Patients with Plasmodium falciparum Malaria in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Pharmacokinetics of this compound in pregnant women in Sudan with uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajtmh.org [ajtmh.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Population Pharmacokinetics of Dihydroartemisinin and this compound in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of Dihydroartemisinin-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound and Safety Profile of Dihydroartemisinin-Piperaquine Coadministered with Antiretroviral Therapy in Malaria-Uninfected HIV-Positive Malawian Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. africaresearchconnects.com [africaresearchconnects.com]
- 12. Pharmacokinetics of this compound and Safety Profile of Dihydroartemisinin-Piperaquine Coadministered with Antiretroviral Therapy in Malaria-Uninfected HIV-Positive Malawian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
A Comparative Guide to In Vitro Assays for Piperaquine Susceptibility in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of piperaquine resistance in Plasmodium falciparum in the Greater Mekong subregion threatens the efficacy of dihydroartemisinin-piperaquine, a key artemisinin-based combination therapy (ACT).[1][2] Robust in vitro assays are crucial for monitoring this compound susceptibility and for the development of new antimalarial drugs. This guide provides a comparative overview of the in vitro Parasite Reduction Ratio (PRR) assay and other common methods for assessing this compound susceptibility, supported by experimental data and detailed protocols.
Overview of In Vitro Susceptibility Assays
Standard growth inhibition assays, such as those using [³H]-hypoxanthine incorporation or SYBR Green I, measure the overall reduction in parasite proliferation over a set period.[3][4][5] While widely used, these assays may not accurately reflect parasite viability, especially for slow-acting drugs or for detecting resistance phenotypes characterized by incomplete growth inhibition at high drug concentrations, as has been observed with this compound.[6][7]
To address this, viability assays like the Parasite Reduction Ratio (PRR) assay and the this compound Survival Assay (PSA) have been developed. These assays are designed to more accurately quantify the number of viable parasites remaining after drug exposure, providing a better correlation with clinical outcomes.[4][8][9]
Comparison of Key Assay Performance Characteristics
The choice of assay depends on the specific research question, available resources, and the desired throughput. The following table summarizes the key features of the PRR assay, PSA, and standard growth inhibition assays.
| Feature | Parasite Reduction Ratio (PRR) Assay | This compound Survival Assay (PSA) | Standard Growth Inhibition Assay (e.g., SYBR Green I, [³H]-hypoxanthine) |
| Primary Endpoint | Parasite Reduction Ratio (log10 reduction in viable parasites per 48h), 99.9% Parasite Clearance Time (PCT99.9%), lag phase.[8] | Percent parasite survival after a fixed drug concentration and exposure time.[4][9] | 50% Inhibitory Concentration (IC50).[10][11] |
| Measures | Parasite viability and killing kinetics.[6][8] | Parasite viability under pharmacologically relevant conditions.[4][9] | Parasite growth inhibition.[3] |
| Incubation Time | Up to 120h drug exposure, followed by up to 28 days of regrowth culture.[8] A revised protocol suggests a 14-day regrowth is sufficient.[12] | 48h drug exposure followed by a 24h drug-free period.[4][9] | 48-72 hours.[4][10] |
| Throughput | Low, time- and labor-intensive.[8] | Moderate. | High. |
| Correlation with this compound Clinical Outcome | Potentially better at predicting outcomes due to measuring viability and killing kinetics, especially for resistant strains.[6][7] | Strong correlation with clinical failure of dihydroartemisinin-piperaquine has been demonstrated.[4][9] | Poor correlation; IC50 values often do not distinguish between clinically susceptible and resistant isolates.[4][9] |
| Key Advantage | Provides detailed pharmacodynamic parameters (killing rate, lag phase).[8] | Good predictor of clinical this compound resistance.[9] | High throughput, widely available, and standardized. |
| Key Disadvantage | Low throughput and long duration.[8] | Provides a single data point of survival at a fixed concentration. | May not accurately reflect parasite viability and can be a poor predictor of this compound treatment failure.[6][9] |
Experimental Data Summary
The following table presents a summary of quantitative data from various studies, illustrating the different outputs of each assay for this compound susceptibility testing.
| P. falciparum Strain/Isolate | Assay Type | Parameter | Value | Reference |
| NF54 (drug-sensitive) | PRR Assay | PCT99.9% | ~48 hours | [6][7] |
| RF12 (PPQ-resistant) | PRR Assay | PCT99.9% | >120 hours | [6][7] |
| NF54 (drug-sensitive) | Growth Inhibition | IC50 | ~20 nM | [6][7] |
| RF12 (PPQ-resistant) | Growth Inhibition | IC50 | ~50 nM (2.5-fold increase) | [6][7] |
| Isolates from non-recrudescent cases | ex vivo PSA | Survival Rate | 0.17% (median) | [9] |
| Isolates from recrudescent cases | ex vivo PSA | Survival Rate | 39.2% (median) | [9] |
| China-Myanmar border isolates (2007-2016) | Growth Inhibition | IC50 | 5.6 nM (median) | [1] |
| China-Myanmar border isolates (2007-2016) | PSA | Reduced Susceptibility | 5.6% of isolates | [1] |
Note: Values are approximate and serve for comparative purposes. Refer to the cited literature for specific experimental details.
Experimental Protocols
In Vitro Parasite Reduction Ratio (PRR) Assay (Version 2)
The PRR assay measures the rate of parasite killing over time.[8]
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures (e.g., NF54 strain) are adjusted to 0.3% parasitemia and 1.25% hematocrit.[7]
-
Drug Incubation: Culture aliquots are incubated in 6-well plates with this compound at a concentration corresponding to 10x the IC50.[7]
-
Sampling: Aliquots are taken at 0, 24, 48, 72, 96, and 120 hours.[8]
-
Drug Removal: At each time point, parasites are washed three times to remove the drug.[8]
-
Limiting Dilution: The drug-free parasites are serially diluted in 96-well plates containing fresh red blood cells and culture medium.[8][13]
-
Regrowth: Plates are incubated for 14-28 days to allow viable parasites to grow to a detectable level.[8][12] The medium is changed regularly, and fresh erythrocytes are added weekly.[13]
-
Readout: The number of positive wells (containing parasites) at each dilution is used to calculate the number of viable parasites at the time of drug removal.[8]
-
Data Analysis: A viability-time profile is generated, from which the PRR (log10 drop in viable parasites per 48h), lag time, and 99.9% parasite clearance time (PCT99.9%) are calculated.[8]
This compound Survival Assay (PSA)
The PSA is designed to mimic in vivo drug exposure and assess parasite survival.[4][9]
Methodology:
-
Parasite Synchronization: Tightly synchronized ring-stage parasites (0-3 hours old) are used.[14]
-
Drug Exposure: Parasites are exposed to 200 nM this compound for 48 hours.[4][9]
-
Drug Removal and Incubation: After 48 hours, the drug is washed out, and parasites are incubated for another 24 hours in a drug-free medium.[4][9]
-
Readout: Parasitemia is determined by microscopy or flow cytometry and compared to a drug-free control that is handled in parallel.[14]
-
Data Analysis: The survival rate is calculated as the percentage of parasitemia in the this compound-treated culture relative to the control culture. A survival rate of ≥10% is often used as a cutoff for this compound resistance.[9]
Standard Growth Inhibition Assay ([³H]-hypoxanthine incorporation)
This is a classic method for determining the IC50 of an antimalarial drug.[4][10]
Methodology:
-
Drug Dilution: this compound is serially diluted in a 96-well plate.
-
Parasite Addition: Asynchronous or synchronized parasite cultures (e.g., 0.3% parasitemia, 2.5% hematocrit) are added to the wells.[10][11]
-
Incubation: The plate is incubated for 48 hours under standard culture conditions.[10][11]
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plate is incubated for an additional 24 hours.[10][11]
-
Harvesting and Scintillation Counting: The contents of the wells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the data to a sigmoidal dose-response curve.[15]
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the in vitro Parasite Reduction Ratio (PRR) assay.
Caption: Workflow of the in vitro Parasite Reduction Ratio (PRR) assay.
Conclusion
The validation of in vitro assays for this compound susceptibility is critical for malaria surveillance and drug development. While standard growth inhibition assays are useful for high-throughput screening, they may not accurately reflect the clinical efficacy of this compound. The PRR assay, although more complex and labor-intensive, provides valuable pharmacodynamic data on parasite viability and killing kinetics.[8][12] The PSA offers a more direct and clinically correlated measure of this compound resistance.[4][9] The choice of assay should be guided by the specific research objectives, with viability assays like the PRR and PSA being important tools for investigating this compound resistance.
References
- 1. In Vitro Susceptibility of Plasmodium falciparum Isolates from the China-Myanmar Border Area to this compound and Association with Candidate Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 4. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel this compound in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Incomplete Plasmodium falciparum growth inhibition following this compound treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay [frontiersin.org]
- 7. Incomplete Plasmodium falciparum growth inhibition following this compound treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel this compound in vitro assays: retrospective and prospective investigations - ProQuest [proquest.com]
- 10. journals.asm.org [journals.asm.org]
- 11. biorxiv.org [biorxiv.org]
- 12. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. media.malariaworld.org [media.malariaworld.org]
- 14. Impact of this compound resistance in Plasmodium falciparum on malaria treatment effectiveness in The Guianas: a descriptive epidemiological study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Piperaquine
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all chemical compounds, including the antimalarial drug piperaquine. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This document provides a comprehensive guide to the safe and compliant disposal of this compound, ensuring that its lifecycle, from synthesis to disposal, is handled with the utmost care.
Recommended Disposal Procedures
The primary methods for the disposal of this compound waste involve thermal destruction and licensed chemical treatment. It is crucial to prevent the release of this compound into the environment, as its ecotoxicological effects are not well-documented.
For Unused or Expired this compound:
-
Licensed Chemical Destruction Plant: The most recommended method for the disposal of bulk or expired this compound is to send it to a licensed chemical destruction plant.[1] These facilities are equipped to handle and neutralize pharmaceutical waste in a controlled and compliant manner.
-
Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing.[1] This process ensures that harmful combustion byproducts are captured and neutralized before being released into the atmosphere. High-temperature incineration (above 1,200°C) is the ideal method for destroying pharmaceuticals.
Important Prohibitions:
-
Do Not Discharge to Sewer Systems: this compound should never be disposed of down the drain.[1] This can lead to contamination of waterways and potentially harm aquatic life.
-
Avoid Environmental Contamination: Do not contaminate water, foodstuffs, animal feed, or seeds with this compound waste.[1]
For Contaminated Materials and Empty Containers:
-
Collection and Containment: All materials contaminated with this compound, such as personal protective equipment (PPE), labware, and cleaning materials, should be collected and placed in suitable, closed containers for disposal.[1][2]
-
Container Decontamination and Disposal:
-
Triple Rinsing: Empty containers can be triple rinsed (or the equivalent) with a suitable solvent.[1] The rinsate should be collected and disposed of as chemical waste.
-
Recycling or Reconditioning: After proper decontamination, containers may be offered for recycling or reconditioning.[1]
-
Sanitary Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Incineration of Combustible Packaging: Combustible packaging materials can be disposed of via controlled incineration with flue gas scrubbing.[1]
-
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference. This information is critical for understanding its behavior and potential environmental interactions.
| Property | Value |
| Molecular Formula | C₂₉H₃₂Cl₂N₆ |
| Molar Mass | 535.5 g/mol |
| CAS Number | 4085-31-8 |
| Appearance | Crystalline solid |
| Solubility | DMSO: 0.2 mg/ml |
| Melting Point | 199 to 204 °C (decomposes) |
Source: PubChem, Cayman Chemical[3][4]
Experimental Protocols: Accidental Release Measures
In the event of an accidental spill of this compound, the following steps should be taken to ensure safety and minimize environmental contamination:
-
Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of dust or aerosols.[1][2]
-
Wear Personal Protective Equipment (PPE): This includes suitable protective clothing, chemical-impermeable gloves, and eye protection.[1][2] For significant spills, a NIOSH-approved respirator or self-contained breathing apparatus may be necessary.[2]
-
Remove Ignition Sources: Eliminate all sources of ignition, as this compound dust can be flammable.[1] Use non-sparking tools.[1]
-
Contain the Spill: Prevent further spillage or leakage if it is safe to do so.[1] Do not allow the chemical to enter drains.[1]
-
Collect and Dispose: Carefully collect the spilled material and place it in a suitable, closed container for disposal.[1][2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Decision workflow for the proper disposal of this compound waste and containers.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Piperaquine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent pharmaceutical compounds like Piperaquine. This guide provides essential safety and logistical information for handling this compound, including detailed operational procedures and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Immediate Safety and Handling Precautions
This compound, an antimalarial agent, requires careful handling to minimize exposure and ensure the safety of laboratory personnel.[1][2] While it is not classified as a hazardous substance according to some Safety Data Sheets (SDS), it is crucial to follow standard precautionary measures for handling chemicals.[1] One SDS classifies this compound as harmful if swallowed.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. When handling this compound, the following PPE is recommended:
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side shields. | To prevent eye irritation from dust or splashes.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[5] | To prevent skin contact.[6][7] Due to the lack of specific glove material recommendations in some SDSs, selecting gloves with proven resistance to similar chemical structures is a prudent measure.[1] Always inspect gloves for tears or degradation before use. |
| Body Protection | A laboratory coat is the minimum requirement. For handling larger quantities or when there is a risk of splashing, a chemical-resistant apron over the lab coat is advised.[4][7] | To protect the skin and clothing from contamination. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area.[1] If dust or aerosols are likely to be generated, a NIOSH-approved respirator should be used.[3] | To prevent inhalation of the compound. |
First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[3] Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting.[3] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[3] Seek medical attention if symptoms persist. |
Operational Plan for Handling this compound
A clear and structured operational plan ensures consistency and safety in laboratory procedures involving this compound.
Preparation and Weighing
-
Designated Area: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Decontamination: Ensure the work surface is clean and decontaminated before and after handling the compound.
-
Weighing: Use a calibrated analytical balance within a fume hood or a balance enclosure. Use appropriate tools to handle the powder and avoid generating dust.[4]
Solution Preparation
-
Solubility: this compound tetraphosphate (B8577671) is soluble in water (≥10 mg/mL) and DMSO (20 mg/mL, clear).[4] this compound phosphate (B84403) is insoluble in DMSO and ethanol.[8]
-
Procedure: When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing.[4]
Storage
-
Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Some forms may require storage at room temperature or desiccated conditions.[4]
-
Stability: this compound has been shown to be stable under tropical conditions (30°C and 70% humidity) for at least 3 months.[6][9][10]
Disposal Plan
Proper disposal of chemical waste is critical to protect the environment and comply with regulations.
Waste Segregation
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, disposable lab coats, and weighing paper, should be considered chemical waste.[4]
-
Containers: Collect all this compound-contaminated waste in a designated, clearly labeled, and sealed container.[4]
Disposal Methods
-
Primary Method: The preferred method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed chemical waste management company.
-
Alternative Methods: If incineration is not available, other methods such as encapsulation or inertization can be considered.[1]
-
Liquid Waste: Do not dispose of liquid waste containing this compound down the drain.[6][7] It should be collected in a labeled, sealed container for disposal by a licensed waste management company.
Quantitative Data
| Property | Value | Source |
| Solubility (this compound Tetraphosphate) | H₂O: ≥10 mg/mL; DMSO: 20 mg/mL (clear) | [4] |
| Solubility (this compound Phosphate) | Insoluble in DMSO and Ethanol | |
| Stability | Remained at ≥ 95% over 3 months at 30°C and 70% humidity | [6][9][10] |
| Acute Toxicity (LD50, oral, mouse) | 1,098 mg/kg |
Experimental Protocol: In Vitro Antimalarial Assay
The following is a general protocol for assessing the in vitro antimalarial activity of this compound against Plasmodium falciparum.
Materials:
-
This compound phosphate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete culture medium
-
P. falciparum culture
-
Human erythrocytes
-
96-well microtiter plates
-
SYBR Green I lysis buffer
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound phosphate in 100% DMSO. Store in aliquots at -20°C.
-
Serial Dilutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Parasite Culture: Maintain an asynchronous P. falciparum culture in complete culture medium with human erythrocytes.
-
Assay Setup: Add the serially diluted this compound solutions to a 96-well plate. Add the parasite culture to each well. Include drug-free wells as negative controls.
-
Incubation: Incubate the plate for 72 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
Staining and Reading: After incubation, add SYBR Green I lysis buffer to each well. Incubate in the dark for 1 hour. Read the fluorescence using a microplate reader.
-
Data Analysis: Determine the 50% inhibitory concentration (IC50) from the dose-response curves.
Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Tetraphosphate [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ≥98% (HPLC), autophagy inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Stability of Dihydroartemisinin–this compound Tablet Halves During Prolonged Storage Under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Stability of Dihydroartemisinin-Piperaquine Tablet Halves During Prolonged Storage Under Tropical Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
